sec-Butyl Crotonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butan-2-yl (E)-but-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-6-8(9)10-7(3)5-2/h4,6-7H,5H2,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKJZWSUVDRWQU-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC(=O)C=CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)OC(=O)/C=C/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030320 | |
| Record name | sec-Butyl (2E)-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10371-45-6, 44917-51-3 | |
| Record name | 1-Methylpropyl (2E)-2-butenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10371-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 1-methylpropyl ester, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010371456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sec-Butylcrotonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044917513 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sec-Butyl (2E)-2-butenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sec-Butyl Crotonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of sec-Butyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis mechanism for sec-butyl crotonate, a valuable ester in various chemical applications. The document details the widely utilized Fischer esterification method, including its reaction mechanism, quantitative data, and a detailed experimental protocol. Furthermore, alternative synthesis strategies, such as transesterification and enzymatic routes, are discussed to provide a broader context for its preparation.
Core Synthesis Route: Fischer-Speier Esterification
The most common and economically viable method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the direct esterification of crotonic acid with sec-butanol. The overall reaction is an equilibrium process, necessitating specific conditions to drive it towards the formation of the desired ester product.
The Reaction Mechanism
The Fischer esterification of crotonic acid with sec-butanol proceeds through a series of protonation and deprotonation steps, facilitating the nucleophilic attack of the alcohol on the carboxylic acid. The detailed mechanism is as follows:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of crotonic acid by a strong acid catalyst, typically sulfuric acid. This increases the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by sec-Butanol: The lone pair of electrons on the oxygen atom of sec-butanol attacks the now more electrophilic carbonyl carbon of the protonated crotonic acid. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (formed from the sec-butanol moiety) to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water).
-
Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a water molecule.
-
Deprotonation: The protonated ester is then deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst.
Quantitative Data for Fischer Esterification
The following table summarizes the key quantitative parameters for the synthesis of this compound via Fischer esterification, based on established laboratory protocols.
| Parameter | Value | Reference |
| Reactants | ||
| Crotonic Acid | 3 moles | [1] |
| sec-Butyl Alcohol | 5 moles | [1] |
| Catalyst | ||
| Concentrated Sulfuric Acid | 6-7 mL | [1] |
| Solvent | ||
| Benzene | 300 mL | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Reaction Time | ~12 hours | [1] |
| Yield | ||
| This compound | 85-90% | [1] |
| Product Properties | ||
| Boiling Point | 74-75°C at 30 mm Hg | [1] |
| 83-84°C at 45 mm Hg | [1] | |
| Refractive Index (n²⁵D) | 1.4261 | [1] |
Signaling Pathway Diagram
Caption: Fischer esterification mechanism for this compound synthesis.
Alternative Synthesis Routes
While Fischer esterification is the predominant method, other strategies can be employed for the synthesis of this compound, particularly in contexts where milder conditions are required.
Transesterification
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. In the context of this compound synthesis, this would typically involve reacting a more readily available crotonate ester, such as methyl crotonate or ethyl crotonate, with sec-butanol in the presence of an acid or base catalyst.
The reaction is also an equilibrium process, and to drive it towards the formation of this compound, an excess of sec-butanol is often used, or the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is removed by distillation.
Acid-Catalyzed Transesterification Mechanism:
The mechanism is very similar to that of Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by sec-butanol, formation of a tetrahedral intermediate, and subsequent elimination of the original alkoxy group.
Base-Catalyzed Transesterification Mechanism:
Under basic conditions, a strong base (e.g., sodium sec-butoxide) is used to deprotonate the sec-butanol, forming a more potent nucleophile. This alkoxide then attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate. The elimination of the original alkoxide yields this compound.
Enzymatic Synthesis
Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. Lipases are the most commonly used enzymes for esterification and transesterification reactions. These biocatalysts can operate under mild conditions, often at room temperature and neutral pH, which can prevent side reactions and the degradation of sensitive substrates.
For the synthesis of this compound, a lipase (B570770) could be used to catalyze either the direct esterification of crotonic acid with sec-butanol or the transesterification of another crotonate ester. The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards ester formation. Water, a byproduct of esterification, can be removed using molecular sieves to further improve the yield. While specific protocols for the enzymatic synthesis of this compound are not widely reported, the general principles of lipase-catalyzed esterification are well-established.
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound via Fischer esterification, adapted from Organic Syntheses.[1]
Materials and Equipment
-
Crotonic acid (258 g, 3 moles)
-
sec-Butyl alcohol (370 g, 5 moles)
-
Concentrated sulfuric acid (6-7 mL)
-
Benzene (300 mL)
-
2-liter round-bottomed flask
-
Water separator (Dean-Stark apparatus)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Boiling chips
-
10% Sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Ether
Procedure
-
Reaction Setup: In a 2-liter round-bottomed flask, combine 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol in which 6-7 mL of concentrated sulfuric acid has been dissolved, and 300 mL of benzene. Add a few boiling chips.
-
Reflux: Fit the flask with a water separator and a reflux condenser. Heat the mixture to reflux and continue for approximately 12 hours, or until no more water separates in the trap (approximately 65 mL of water should be collected).
-
Workup: Cool the reaction mixture to room temperature. Dilute the mixture with 200 mL of ether.
-
Neutralization: Transfer the mixture to a separatory funnel and wash with a 10% sodium carbonate solution until the aqueous layer is neutral to litmus (B1172312) paper.
-
Washing and Drying: Wash the organic layer with a saturated sodium chloride solution and then dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the solution to remove the drying agent and distill off the solvent (benzene and ether) at atmospheric pressure.
-
Purification: Fractionally distill the remaining residue under reduced pressure. Collect the fraction boiling at 74-75°C at 30 mm Hg or 83-84°C at 45 mm Hg. The expected yield of this compound is 360-390 g (85-90%).
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
References
sec-Butyl Crotonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
sec-Butyl crotonate, a clear, colorless liquid with a fruity odor, is an organic ester with significant applications in the fragrance, flavor, and chemical synthesis industries. This technical guide provides an in-depth overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and essential safety and handling information. The primary CAS number for this compound is 10371-45-6.[1][2] Another CAS number, 44917-51-3, is also associated with this compound.[3][4]
Chemical and Physical Properties
The following tables summarize the key quantitative data for this compound, providing a comprehensive overview of its physical and chemical characteristics.
Table 1: General Properties
| Property | Value | Reference |
| CAS Number | 10371-45-6 | [1][2] |
| Alternate CAS Number | 44917-51-3 | [3][4] |
| Molecular Formula | C₈H₁₄O₂ | [1][2][3] |
| Molecular Weight | 142.20 g/mol | [1][2] |
| Appearance | Colorless liquid | TCI |
Table 2: Physical Properties
| Property | Value | Unit | Reference |
| Density | 0.89 | g/cm³ | [2] |
| Boiling Point | 166 | °C | [2] |
| Flash Point | 57.4 | °C | [3] |
| Vapor Pressure | 1.788 | mmHg at 25°C | [3] |
| Refractive Index | 1.4261 | at 25°C | [5] |
| XLogP3 | 2.5 | [3] |
Table 3: Safety Information
| Hazard Statement | GHS Classification | Precautionary Statements | Reference |
| H226: Flammable liquid and vapor | Flammable liquids, Category 3 | P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501 | [1][6] |
Experimental Protocol: Synthesis of this compound via Fischer Esterification
This section details the methodology for the synthesis of this compound from crotonic acid and sec-butyl alcohol, a classic example of Fischer esterification.[5]
Materials:
-
Crotonic acid (3 moles, 258 g)
-
sec-Butyl alcohol (5 moles, 370 g)
-
Concentrated sulfuric acid (6-7 mL)
-
Benzene (300 mL)
-
10% Sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Boiling chips
Equipment:
-
2-L round-bottomed flask
-
Water separator (Dean-Stark apparatus)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a 2-L round-bottomed flask, add 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol in which 6–7 mL of concentrated sulfuric acid has been dissolved, and 300 mL of benzene.[5]
-
Add a few boiling chips to the flask.
-
Fit the flask with a water separator and a reflux condenser.
-
Heat the mixture to reflux and continue for approximately 12 hours, or until water is no longer collected in the separator.[5] Around 65 mL of water should be collected.[5]
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the cooled mixture with 200 mL of ether.
-
Transfer the mixture to a separatory funnel and wash with a 10% sodium carbonate solution until the aqueous layer is neutral to litmus (B1172312) paper.
-
Wash the organic layer with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Distill off the solvent.
-
Fractionally distill the remaining ester under reduced pressure. The product, this compound, will distill at 74–75°C/30 mm Hg or 83–84°C/45 mm Hg.[5] The expected yield is between 360–390 g.[5]
Synthesis Workflow
The following diagram illustrates the experimental workflow for the synthesis of this compound.
References
- 1. This compound | C8H14O2 | CID 5366041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H14O2 - BuyersGuideChem [buyersguidechem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. Sec-butylcrotonate [webbook.nist.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tcichemicals.com [tcichemicals.com]
Spectroscopic Data of sec-Butyl Crotonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for sec-butyl crotonate (butan-2-yl (E)-but-2-enoate), a key organic ester. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.
Data Presentation
The quantitative spectroscopic data for this compound (CAS No: 10371-45-6) is summarized in the tables below. This information is critical for compound identification, purity assessment, and structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data presented here was recorded on a 90 MHz spectrometer using a CDCl₃ solvent.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 6.94 | dq | 15.6, 6.8 | 1H | =CH- |
| 5.81 | dq | 15.6, 1.7 | 1H | =CH-CO |
| 4.86 | sextet | 6.3 | 1H | O-CH |
| 1.86 | dd | 6.8, 1.7 | 3H | =CH-CH₃ |
| 1.59 | m | 2H | -CH₂- | |
| 1.21 | d | 6.3 | 3H | O-CH-CH₃ |
| 0.90 | t | 7.4 | 3H | -CH₂-CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 166.1 | C=O |
| 144.1 | =CH- |
| 123.0 | =CH-CO |
| 71.8 | O-CH |
| 28.9 | -CH₂- |
| 19.4 | O-CH-CH₃ |
| 17.9 | =CH-CH₃ |
| 9.6 | -CH₂-CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The spectrum for this compound was acquired as a neat liquid film.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2969, 2935, 2879 | Strong | C-H (sp³) stretch |
| 1724 | Very Strong | C=O (ester) stretch |
| 1658 | Strong | C=C (alkene) stretch |
| 1270, 1176 | Strong | C-O (ester) stretch |
| 969 | Strong | =C-H bend (trans) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The data was obtained via electron ionization (EI).
Table 4: Major Mass Spectral Fragments for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |
| 69 | 100.0 | [C₄H₅O]⁺ (Crotonyl cation) |
| 87 | 53.8 | [M - C₄H₇]⁺ |
| 41 | 47.7 | [C₃H₅]⁺ (Allyl cation) |
| 57 | 30.0 | [C₄H₉]⁺ (Butyl cation) |
| 29 | 24.3 | [C₂H₅]⁺ (Ethyl cation) |
| 142 | ~1 | [M]⁺ (Molecular ion) |
Experimental Protocols
The following sections describe the detailed methodologies for the acquisition of the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: A solution of this compound (approximately 10-50 mM) is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[1] The solution is transferred to a 5 mm NMR tube to a height of approximately 4-5 cm.[1] The exterior of the tube is cleaned to remove any contaminants.
-
Instrument Setup: A standard NMR spectrometer (e.g., 90 MHz or higher) is used. The instrument is locked onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[1]
-
Shimming: The magnetic field homogeneity is optimized by shimming the instrument to obtain sharp, symmetrical peaks.[1]
-
¹H NMR Acquisition: A standard single-pulse sequence is used. Typically, 8-16 scans are acquired with a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid): For a pure liquid sample like this compound, the analysis is performed as a "neat" liquid film.[2] One to two drops of the liquid are placed on the surface of one salt plate (e.g., NaCl or KBr).[2] A second salt plate is placed on top, and gentle pressure is applied to spread the liquid into a thin, uniform film between the plates.[2]
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty sample compartment (or clean salt plates) is recorded first.
-
Data Acquisition: The prepared salt plate assembly is placed in the sample holder of the spectrometer. The sample spectrum is then recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Post-Analysis: After the analysis, the salt plates are carefully cleaned with a suitable volatile solvent (e.g., acetone (B3395972) or ethanol) and stored in a desiccator to prevent damage from moisture.[2]
Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Instrument Setup: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. The GC is equipped with a capillary column suitable for separating volatile organic compounds. Helium is typically used as the carrier gas. The GC oven temperature is programmed to ramp up, allowing for the separation of components based on their boiling points. The MS is operated in electron ionization (EI) mode, typically at 70 eV.
-
Injection and Separation: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet. The volatile this compound is vaporized and carried by the carrier gas onto the column, where it is separated from the solvent and any impurities.
-
Ionization and Detection: As this compound elutes from the GC column, it enters the MS ion source. In the EI source, molecules are bombarded with high-energy electrons, causing them to ionize and fragment. The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern of the compound.
Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample.
Caption: General workflow for spectroscopic analysis of a chemical sample.
References
Navigating the Solution: A Technical Guide to sec-Butyl Crotonate Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of sec-butyl crotonate, a key intermediate in various chemical syntheses. Understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide provides a robust framework based on established chemical principles, predictive analysis, and standardized experimental protocols.
Core Concept: "Like Dissolves Like"
The solubility of a compound in a solvent is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible or soluble in one another. Polarity is a measure of the separation of electric charge within a molecule. Non-polar molecules mix well with other non-polar molecules, while polar molecules are best dissolved in polar solvents.
This compound, with its ester functional group and hydrocarbon chain, is considered a relatively non-polar molecule. This characteristic is the primary determinant of its solubility in the various organic solvents detailed below.
Predicted Solubility of this compound
The following table provides a qualitative prediction of the solubility of this compound in a range of common organic solvents, categorized by their polarity. These predictions are derived from the "like dissolves like" principle and the known physicochemical properties of the compounds. For critical applications, experimental verification is strongly recommended.
| Solvent | Chemical Formula | Polarity Index | Predicted Solubility of this compound | Rationale |
| Non-Polar Solvents | ||||
| Hexane | C₆H₁₄ | 0.1 | High | Both are non-polar hydrocarbons, leading to favorable dispersion forces and high miscibility. |
| Toluene | C₇H₈ | 2.4 | High | Toluene is a non-polar aromatic hydrocarbon, making it an excellent solvent for non-polar esters. |
| Diethyl Ether | (C₂H₅)₂O | 2.8 | High | While it has some polar character, its overall non-polar nature allows for good miscibility. |
| Polar Aprotic Solvents | ||||
| Acetone (B3395972) | C₃H₆O | 5.1 | Moderate | The ketone group in acetone imparts polarity, which may lead to partial miscibility. |
| Ethyl Acetate | C₄H₈O₂ | 4.4 | High | As an ester itself, it has a similar polarity profile to this compound, favoring solubility. |
| Dichloromethane | CH₂Cl₂ | 3.1 | Moderate to High | Its moderate polarity suggests it can effectively solvate this compound. |
| Polar Protic Solvents | ||||
| Ethanol (B145695) | C₂H₅OH | 4.3 | Moderate to Low | The presence of a hydroxyl group and hydrogen bonding in ethanol makes it less compatible. |
| Methanol | CH₃OH | 5.1 | Low | Similar to ethanol, its high polarity and hydrogen bonding network hinder miscibility. |
| Water | H₂O | 10.2 | Very Low | The significant difference in polarity and the strong hydrogen bonding in water lead to immiscibility. |
Experimental Determination of Solubility: A General Protocol
For precise quantitative data, experimental determination of solubility is essential. The following is a generalized protocol for determining the solubility of a liquid, such as this compound, in an organic solvent at a specific temperature. This method is based on the widely used shake-flask technique.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (high purity)
-
Thermostatically controlled water bath or incubator shaker
-
Analytical balance
-
Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) or other suitable analytical instrument
-
Syringes and filters (if necessary for sampling)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of a distinct second phase of the solute is necessary to ensure saturation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant (the saturated solvent layer) using a pipette or syringe. Avoid disturbing the undissolved layer. If necessary, use a filter to ensure no undissolved droplets are transferred.
-
Dilute the collected sample to a known volume with the pure solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the analytical instrument's linear range.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a calibrated analytical method, such as gas chromatography (GC).
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area from GC) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizing Chemical Principles and Workflows
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Conceptual diagram illustrating the 'like dissolves like' principle for this compound solubility.
Caption: Step-by-step workflow for the experimental determination of solubility.
sec-Butyl Crotonate as a Monomer for Polymerization: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of sec-butyl crotonate as a monomer for polymerization. It delves into the monomer's properties, detailed experimental protocols for its synthesis and polymerization, and the characteristics of the resulting polymer, poly(this compound). This document is intended to be a valuable resource for researchers and professionals in the fields of polymer chemistry and materials science.
Monomer: this compound
This compound, also known as butan-2-yl (E)-but-2-enoate, is an unsaturated ester that can serve as a monomer in certain types of polymerization reactions.[1] Its chemical structure and properties are crucial for understanding its polymerization behavior.
Monomer Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C8H14O2 | [1][2][3] |
| Molecular Weight | 142.20 g/mol | [1][2][3] |
| CAS Number | 10371-45-6 | [1][2] |
| Appearance | Colorless liquid | [3] |
| Density | 0.89 g/cm³ | [2][4] |
| Boiling Point | 166 °C | [2][4] |
| Refractive Index (n²⁵D) | 1.4261 | [5] |
| Flash Point | 57.4 °C | [3][6] |
| Vapor Pressure | 1.79 mmHg at 25°C | [3] |
Synthesis of this compound Monomer
A common method for the synthesis of this compound is the esterification of crotonic acid with sec-butyl alcohol.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
Crotonic acid (3 moles, 258 g)
-
sec-Butyl alcohol (5 moles, 370 g)
-
Concentrated sulfuric acid (6-7 ml)
-
Benzene (B151609) (300 ml)
-
10% Sodium carbonate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate
-
Ether
Procedure:
-
In a 2-liter round-bottomed flask, combine crotonic acid, sec-butyl alcohol, concentrated sulfuric acid, and benzene.
-
Add a few boiling chips and fit the flask with a water separator and a reflux condenser.
-
Heat the mixture at reflux for approximately 12 hours, or until no more water separates. Around 65 ml of water should be collected.
-
Cool the reaction mixture and dilute it with 200 ml of ether.
-
Wash the solution with a 10% sodium carbonate solution until it is neutral to litmus (B1172312) paper.
-
Perform a final wash with a saturated sodium chloride solution.
-
Dry the organic layer over magnesium sulfate.
-
Distill off the solvent.
-
Fractionally distill the remaining ester under reduced pressure. The boiling point of this compound is 74–75°C at 30 mm Hg or 83–84°C at 45 mm Hg.[5] The yield is typically between 360–390 g.[5]
Polymerization of this compound
Anionic Polymerization
Anionic polymerization has been shown to be an effective method for producing poly(this compound).[8]
Monomer and Solvent Purification:
-
The this compound (SBC) monomer and the solvent, tetrahydrofuran (B95107) (THF), must be rigorously purified.
-
This involves distillation with a sodium mirror, followed by distillation with triethylaluminium in several stages.[8]
-
The monomer should be redistilled in the presence of triethylaluminium immediately before polymerization.[8]
Initiator Preparation:
-
Initiators such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), and 1,1-diphenylhexyllithium (DPHL) can be used.[8]
-
These initiators are prepared and purified according to established literature procedures.[8]
Polymerization Procedure:
-
Polymerization is carried out in a sealed glass apparatus under high vacuum (1 x 10⁻³ Pa or lower).[8]
-
The polymerization solvent is THF.
-
The reaction temperature is maintained between 195 K and 243 K.[8]
-
After the desired reaction time, the polymerization is terminated by quenching with methanol.
-
The polymer is then precipitated into an excess of methanol.
-
The purified polymer is freeze-dried from a benzene solution for 24 hours.[8]
Caption: Workflow for the anionic polymerization of this compound.
Poly(this compound) (poly(SBC)) exhibits interesting properties, particularly when compared to poly(methyl methacrylate) (poly(MMA)).[8]
| Property | Poly(SBC) | Poly(MMA) | Reference |
| Glass Transition Temperature (Tg) | High | Lower | [8] |
| Extensibility below Tg | Very High (up to 1.5 times) | Low | [8] |
| Optical Properties (Transmissivity, Refractive Index) | Same as poly(MMA) | - | [8] |
| Density | Lower than poly(MMA) | - | [8] |
| Backbone Flexibility | Flexible | - | [8] |
| Crystallinity | Amorphous | - | [8] |
Group-Transfer Polymerization (GTP)
Group-transfer polymerization is another viable method for polymerizing alkyl crotonates, including this compound.[7] This technique can yield polymers with high number-average molecular weights.[7]
Materials:
-
This compound (sBuCr) monomer, distilled over calcium hydride (CaH₂) under reduced pressure.[7]
-
Initiator: 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS).[7]
-
Catalyst: Organic superacid, e.g., 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆H₅CHTf₂).[7]
-
Solvent: Dichloromethane (CH₂Cl₂).
Procedure:
-
The polymerization is conducted under an inert atmosphere.
-
A typical monomer/initiator/catalyst (M/I/C) feed ratio is 400/1/0.2.[7]
-
The reaction is carried out at -40 °C for 24 hours.[7]
-
The resulting polymer is purified by reprecipitation.[7]
| Monomer | M/I/C Ratio | Temperature (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Reference |
| sBuCr | 400/1/0.2 | -40 | 24 | - | 4.1 x 10⁴ - 7.2 x 10⁴ | [7] |
Radical and Cationic Polymerization
Radical Polymerization: Alkyl crotonates, including this compound, are generally not polymerizable using common radical initiators like azobisisobutyronitrile (AIBN).[7] This is due to the electronic and steric effects of the β-methyl group, which hinders radical propagation.
References
- 1. This compound | C8H14O2 | CID 5366041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H14O2 - BuyersGuideChem [buyersguidechem.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | CAS 10371-45-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound|lookchem [lookchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cpsm.kpi.ua [cpsm.kpi.ua]
Unveiling the Sensory and Chemical Profile of sec-Butyl Crotonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
sec-Butyl crotonate, a volatile ester, holds a subtle yet significant position in the vast palette of flavor and fragrance chemistry. Characterized by a general fruity aroma, this colorless liquid serves as both a building block in organic synthesis and a contributor to the sensory profiles of a variety of consumer products. This technical guide provides an in-depth exploration of its chemical properties, synthesis, analytical methods, and its role in the flavor and fragrance industry.
Chemical and Physical Properties
This compound, with the IUPAC name butan-2-yl (E)-but-2-enoate, is a member of the ester family, known for their characteristic fruity and sweet aromas. A comprehensive summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| CAS Number | 10371-45-6 |
| Appearance | Colorless liquid |
| Boiling Point | 166 °C |
| Flash Point | 57.4 °C |
| Vapor Pressure | 1.79 mmHg at 25°C |
| Refractive Index | 1.4280 - 1.4290 |
| Density | 0.89 g/cm³ |
Table 1: Physical and Chemical Properties of this compound
Flavor and Fragrance Profile
The organoleptic profile of this compound is primarily described as fruity . While specific descriptors are not extensively documented in publicly available literature, its chemical structure suggests notes that could range from apple and pear to more tropical nuances depending on its purity and the matrix in which it is used. It is utilized in the formulation of various cosmetic products, including perfumes, soaps, and lotions, to enhance their scent profiles.[1]
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is through the Fischer esterification of crotonic acid with sec-butanol in the presence of an acid catalyst.
Caption: Fischer Esterification of this compound.
Experimental Protocol: Fischer Esterification
Materials:
-
Crotonic acid
-
sec-Butyl alcohol
-
Concentrated sulfuric acid
-
Benzene (or another suitable water-azeotroping solvent)
-
10% Sodium carbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
In a round-bottomed flask equipped with a Dean-Stark apparatus or a similar water separator and a reflux condenser, combine crotonic acid, an excess of sec-butyl alcohol, and a catalytic amount of concentrated sulfuric acid in benzene.
-
Heat the mixture to reflux. The water produced during the esterification will be collected in the water separator. Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with a 10% sodium carbonate solution until the washings are neutral to litmus (B1172312) paper. This step removes any unreacted crotonic acid and the sulfuric acid catalyst.
-
Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual sodium carbonate and reduce the solubility of organic material in the aqueous phase.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.
Applications in Flavor and Fragrance
This compound is used as a fragrance ingredient in a variety of consumer products, including:
-
Cosmetics and Perfumes: Its fruity note can contribute to the top and middle notes of a fragrance, providing a fresh and uplifting character.
-
Soaps and Lotions: It is used to impart a pleasant scent to personal care products.[1]
While its primary application is in fragrances, it can also be used in flavor formulations, although specific examples and usage levels are not widely published. Its "fruity" character suggests potential applications in fruit-flavored beverages, candies, and baked goods.
Quality Control and Analytical Methods
The purity of this compound is crucial for its intended use in flavors and fragrances, as impurities can significantly alter the sensory profile. Gas chromatography (GC) is the primary analytical technique for assessing its purity.
Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Analysis
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for the analysis of volatile esters (e.g., DB-5, HP-5ms, or equivalent)
GC Conditions (Typical):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/minute to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate
-
Injection Volume: 1 µL (split or splitless injection depending on concentration)
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., ethanol (B145695) or hexane).
-
Prepare the sample for analysis by diluting it in the same solvent.
-
Inject the standard and sample solutions into the GC system.
-
Analyze the resulting chromatograms to determine the retention time of this compound and the presence of any impurities.
-
Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components in the chromatogram.
Caption: Quality Control Workflow for this compound.
Safety and Regulatory Status
This compound is classified as a flammable liquid. Information regarding its regulatory status for use in food is not explicitly detailed in the major publicly accessible databases such as the FEMA GRAS (Generally Recognized as Safe) list. For any application in food, it is crucial to consult the latest regulatory guidelines from the relevant authorities in the country of use. Standard safety precautions for handling flammable liquids should be observed, including working in a well-ventilated area and avoiding sources of ignition.
References
The Grignard Reaction of sec-Butyl Crotonate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, offers a versatile methodology for the alkylation of carbonyl compounds. When applied to α,β-unsaturated esters such as sec-butyl crotonate, the reaction presents a fascinating case of regioselectivity, with the potential for either direct (1,2) or conjugate (1,4) addition of the organomagnesium nucleophile. This choice between kinetic and thermodynamic pathways is influenced by a variety of factors including the structure of the Grignard reagent, the substrate, and notably, the presence of catalytic agents.
Grignard reagents (RMgX) are classified as "hard" nucleophiles, which typically favor the kinetically controlled 1,2-addition to the electrophilic carbonyl carbon.[1][2] However, in the case of this compound, the use of a sterically bulky sec-butyl ester group promotes the 1,4-conjugate addition, making it a valuable substrate for the synthesis of β-alkylated esters.[3] This guide provides an in-depth analysis of the Grignard reaction of this compound, focusing on the factors governing regioselectivity, quantitative outcomes, and detailed experimental protocols. Special emphasis is placed on the use of n-butylmagnesium bromide and the catalytic role of copper(I) chloride in maximizing the yield of the conjugate addition product, sec-butyl 3-methylheptanoate.
Reaction Pathways: 1,2- vs. 1,4-Addition
The reaction of a Grignard reagent with this compound can proceed via two primary competitive pathways:
-
1,2-Addition (Direct Addition): The Grignard reagent attacks the electrophilic carbon of the carbonyl group. After two additions (since the initial product is a ketone), and subsequent acidic workup, this pathway leads to the formation of a tertiary alcohol.[1]
-
1,4-Addition (Conjugate Addition): The nucleophilic Grignard reagent adds to the β-carbon of the α,β-unsaturated system. This is often the desired pathway in synthetic applications involving crotonates. The resulting enolate is then protonated during workup to yield the saturated ester. For the reaction of n-butylmagnesium bromide with this compound, this pathway yields sec-butyl 3-methylheptanoate.[3][4]
The regioselectivity of this reaction is a critical consideration. While standard Grignard reagents favor the 1,2-pathway, the 1,4-addition can be promoted through several strategies. The use of a bulky ester group, like sec-butyl, sterically hinders the carbonyl carbon, thus favoring attack at the less hindered β-position.[3] Furthermore, the addition of a catalytic amount of a copper(I) salt, such as cuprous chloride (CuCl), dramatically shifts the equilibrium towards 1,4-addition.[3][5] This is attributed to the in-situ formation of an organocuprate reagent, which is a "softer" nucleophile and selectively attacks the "softer" electrophilic β-carbon of the conjugated system.[6]
Data Presentation
The yield of the desired 1,4-addition product is highly dependent on the reaction conditions. The following tables summarize the quantitative data from studies on the Grignard reaction of this compound.
Table 1: Effect of Grignard Reagent and Catalyst on 1,4-Addition Yield
| Grignard Reagent | Catalyst | Temperature | Yield of 1,4-Adduct (%) | Reference |
| n-Butylmagnesium bromide | None | Cooled | 70-75 | [3] |
| n-Butylmagnesium bromide | CuCl (concurrent) | Cooled | 80-85 | [4] |
| Ethylmagnesium bromide | None | 0°C | 78 | [3] |
Note: "Cooled" generally refers to an ice bath or ice-salt bath. "Concurrent" addition of CuCl means the catalyst was added in portions during the addition of the ester.
Table 2: Influence of Magnesium Purity on the Yield of sec-Butyl 3-methylheptanoate
This data highlights the sensitivity of the Grignard reaction to trace metal impurities in the magnesium, which can impact reproducibility. The reaction was performed with butylmagnesium bromide without a copper catalyst.
| Magnesium Sample | Fe (ppm) | Mn (ppm) | Other Impurities (ppm) | Yield (%) | Reference |
| I | 10 | <1 | Si: 4, Cu: 1, Zn: 10 | 75 | [7] |
| II | 40 | 2 | Si: 10, Cu: 10, Zn: 10 | 72 | [7] |
| III | 100 | 10 | Si: 20, Cu: 10, Zn: 10 | 69 | [7] |
| IV (Sublimed) | <1 | <1 | Si: <1, Cu: <1, Zn: <1 | 78 | [7] |
Experimental Protocols
The following are detailed methodologies for the preparation of this compound and its subsequent Grignard reaction to yield sec-butyl 3-methylheptanoate.
A. Synthesis of this compound
This procedure is adapted from Organic Syntheses.[4]
-
Apparatus Setup: A 2-liter round-bottomed flask is equipped with a water separator (e.g., Dean-Stark apparatus) and a reflux condenser.
-
Reagents:
-
Crotonic acid: 258 g (3 moles)
-
sec-Butyl alcohol: 370 g (5 moles)
-
Concentrated sulfuric acid: 6-7 mL
-
Benzene (B151609): 300 mL
-
-
Procedure:
-
Combine crotonic acid, sec-butyl alcohol (in which the sulfuric acid has been dissolved), and benzene in the flask. Add a few boiling chips.
-
Heat the mixture to reflux for approximately 12 hours, or until water no longer separates in the trap (approximately 65 mL of water should be collected).
-
Cool the reaction mixture to room temperature and dilute with 200 mL of ether.
-
Transfer the mixture to a separatory funnel and wash with a 10% sodium carbonate solution until the aqueous layer is neutral to litmus (B1172312) paper.
-
Perform a final wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvents (ether and benzene) by distillation.
-
Fractionally distill the residue under reduced pressure. The product, this compound, is collected at 74–75°C/30 mm Hg.
-
The typical yield is 360–390 g (85–90%).
-
B. Grignard Reaction: Synthesis of sec-Butyl 3-methylheptanoate
This procedure is adapted from Organic Syntheses and other cited literature.[3][4] It describes the uncatalyzed reaction; modifications for the catalyzed version are noted.
-
Apparatus Setup: A 2-liter three-necked flask is fitted with a mechanical stirrer, a reflux condenser (with a calcium chloride drying tube), and a dropping funnel. All glassware must be scrupulously dried in an oven before assembly.
-
Reagents:
-
Magnesium turnings: 25.0 g (1.04 g-atom)
-
n-Butyl bromide: 178 g (1.30 moles)
-
Anhydrous diethyl ether: 700 mL (300 mL for Grignard, 400 mL for ester)
-
This compound: 57 g (0.4 mole)
-
For catalyzed reaction: Cuprous chloride (CuCl): 1.4 g
-
-
Procedure:
-
Place the magnesium turnings in the reaction flask.
-
Prepare a solution of n-butyl bromide in 300 mL of dry ether and place it in the dropping funnel.
-
Add about 40 mL of the bromide solution to the magnesium. If the reaction does not start spontaneously, gently warm the flask until the ether begins to reflux.
-
Once the reaction has initiated (indicated by cloudiness and boiling), start the stirrer and add the remainder of the bromide solution at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir until the reaction subsides. The resulting grey-black solution is the Grignard reagent.
-
Cool the Grignard reagent solution in an ice-salt bath.
-
Prepare a solution of this compound (0.4 mole) in 400 mL of dry ether.
-
Add the ester solution dropwise from the dropping funnel to the cooled, stirred Grignard reagent over a period of about 3 hours. Maintain a low temperature throughout the addition.
-
For Catalyzed Reaction: If using cuprous chloride, add the 1.4 g of CuCl in seven small portions at regular intervals during the 3-hour addition of the ester solution.[4]
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly into a beaker containing 500g of crushed ice and 100 mL of concentrated sulfuric acid (or alternatively, a saturated aqueous ammonium (B1175870) chloride solution for a milder quench).[4][8]
-
Transfer the mixture to a large separatory funnel. Separate the ether layer.
-
Extract the aqueous layer three times with 100 mL portions of ether.
-
Combine all ether extracts and wash them with a 10% sodium carbonate solution until neutral, followed by a wash with saturated sodium chloride solution.
-
Dry the ether solution over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the ether by distillation on a water bath.
-
Fractionally distill the residue under reduced pressure. The product, sec-butyl 3-methylheptanoate, is collected at 92–93°C/9 mm Hg.[4]
-
The expected yield is 68–78% for the uncatalyzed reaction and can be improved to 80-85% with CuCl catalysis.[4]
-
Conclusion
The Grignard reaction of this compound serves as an excellent case study in controlling the regioselectivity of nucleophilic additions to α,β-unsaturated systems. While the inherent nature of Grignard reagents as hard nucleophiles suggests a preference for 1,2-addition, the use of a sterically demanding substrate like this compound effectively promotes the desired 1,4-conjugate addition pathway. The yield of this synthetically valuable transformation can be further and significantly enhanced to over 80% through the judicious use of a cuprous chloride catalyst. For researchers and professionals in drug development, a thorough understanding of these controlling factors—substrate structure, catalysis, and reagent purity—is paramount for the reproducible and high-yielding synthesis of target molecules. The detailed protocols provided herein offer a robust foundation for the practical application of this important reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scispace.com [scispace.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. scispace.com [scispace.com]
- 6. scienceportal.tecnalia.com [scienceportal.tecnalia.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fundamentals of Anionic Polymerization of Sec-Butyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing the anionic polymerization of sec-butyl crotonate (SBC). It is intended to serve as a detailed resource for researchers and professionals engaged in polymer synthesis and drug development, offering insights into the synthesis of poly(this compound), a polymer with potential applications as a flexible, high-service-temperature optical material.
Core Principles of Anionic Polymerization
Anionic polymerization is a chain-growth polymerization method initiated by a nucleophilic species, such as an organolithium compound. The process is characterized by the presence of a negatively charged propagating center. A key feature of anionic polymerization, when conducted under stringent conditions, is its "living" nature. This implies the absence of inherent termination or chain transfer steps, allowing for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures like block copolymers.
The polymerization of α,β-unsaturated esters like this compound proceeds via the nucleophilic attack of an initiator on the β-carbon of the monomer's double bond. The choice of initiator and reaction conditions is critical to control the polymerization and achieve the desired polymer characteristics.
Experimental Protocols
Materials and Purification
-
Monomer (this compound): Commercial this compound should be rigorously purified to remove water, oxygen, and other protic impurities that can terminate the anionic polymerization. A typical purification procedure involves distillation with a sodium mirror, followed by distillation with triethylaluminium. The purified monomer should be stored under an inert atmosphere.[1]
-
Solvent (Tetrahydrofuran - THF): THF is a common polar aprotic solvent for anionic polymerization. It must be thoroughly dried and deoxygenated. This is typically achieved by refluxing over sodium-benzophenone ketyl until a persistent deep blue or purple color indicates the absence of water and oxygen, followed by distillation under a dry, inert atmosphere immediately before use.
-
Initiators:
-
n-Butyllithium (n-BuLi) and sec-Butyllithium (sec-BuLi): These are commercially available as solutions in hydrocarbons like heptane. Their concentration should be accurately determined by titration with a standard solution of HCl before use.[1]
-
1,1-Diphenylhexyllithium (DPHL): This initiator is particularly effective for the polymerization of this compound.[1] It can be synthesized by reacting n-butyllithium with 1,1-diphenylethylene (B42955).
-
Synthesis of 1,1-Diphenylhexyllithium (DPHL) Initiator
A representative procedure for the synthesis of DPHL is as follows:
-
In a flame-dried, argon-purged glass reactor equipped with a magnetic stirrer, add a solution of 1,1-diphenylethylene in a dry, non-polar solvent such as toluene (B28343) or benzene.
-
To this solution, add a stoichiometric amount of n-butyllithium solution dropwise at room temperature.
-
The reaction mixture is then heated to a moderate temperature (e.g., 40°C) and stirred for an extended period (e.g., 72 hours) to ensure complete reaction.[1]
-
The resulting DPHL solution is stored under an inert atmosphere and its concentration is determined by titration prior to use in polymerization.
Anionic Polymerization of this compound
The polymerization is conducted using high-vacuum techniques in a sealed glass apparatus to maintain an inert environment.[1]
-
A known amount of purified THF is distilled into a flame-dried reactor under high vacuum.
-
The reactor is cooled to the desired polymerization temperature (typically between -78°C and 0°C, or 195 K to 243 K).[1]
-
A precise volume of the initiator solution (n-BuLi, sec-BuLi, or DPHL) is introduced into the reactor via a syringe through a septum or a break-seal.
-
A measured amount of purified this compound monomer is then distilled into the reactor, initiating the polymerization.
-
The reaction is allowed to proceed for a specified time, during which the solution may become viscous.
-
The polymerization is terminated by adding a quenching agent, such as degassed methanol.[1]
-
The resulting polymer is isolated by precipitation into a large excess of a non-solvent, such as methanol.[1]
-
The precipitated polymer is collected by filtration, redissolved in a suitable solvent like benzene, and then freeze-dried to yield the purified poly(this compound).[1]
Quantitative Data Summary
The following tables summarize the results of the anionic polymerization of this compound under various conditions and the physical properties of the resulting polymer, as reported by Isono et al.
Table 1: Anionic Polymerization of this compound in THF [1]
| Run No. | Initiator | Initiator (mmol) | Monomer (mmol) | Monomer Conc. (%) | Time (h) | Temp. (K) | Yield (%) | Mk (x 10-3)b | Mn (x 10-3)c | Mw/Mnc | fd |
| 1 | n-BuLi | 2.84 | 11.0 | 40 | 0.5 | 233 | 10 | 0.5 | 11 | 1.47 | 0.05 |
| 2 | sec-BuLi | 2.15 | 30.3 | 24 | 243 | 61 | 2.7 | 23 | 1.83 | 0.12 | |
| 3 | sec-BuLi | 1.25 | 12.1 | 50 | 195 | 79 | 5.8 | 23 | 1.7 | 0.25 | |
| 4 | sec-BuLi | 0.73 | 12.9 | 50 | 195 | 64 | 8.7 | 26 | 1.84 | 0.33 | |
| 5 | DPHL | 0.51 | 10.5 | 44 | 195 | 95 | 13 | 25 | 1.93 | 0.52 | |
| 6 | DPHL | 0.16 | 8.8 | 44 | 195 | 42 | 14 | 32 | 1.99 | 0.44 |
a Monomer concentration (w/v) b Kinetic molecular weight, Mk, was calculated from the polymer yield and the ratio of amounts of monomer to initiator. c Mn and Mw/Mn were calculated by GPC on the basis of calibration with fractionated poly(this compound)s. d Initiation efficiency, f, was estimated from the ratio of Mk to Mn.
Table 2: Comparison of Properties between Poly(this compound) (Poly(SBC)) and Poly(methyl methacrylate) (Poly(MMA)) [1]
| Property | Poly(SBC) | Poly(MMA) |
| Transmissivity (%) | 92 | 92 |
| Refractive Index, nD | 1.48 | 1.49 |
| Density (g cm-3) | 1.09 | 1.19 |
| Glass Transition Temperature (K) | 418 | 378 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for anionic polymerization of this compound.
Anionic Polymerization Mechanism
Caption: Mechanism of anionic polymerization: initiation, propagation, and termination.
Initiator Choice and Polymerization Outcome
References
Physical properties of sec-butyl crotonate (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of sec-butyl crotonate, specifically its boiling point and density. This document outlines the established values for these properties and furnishes detailed experimental protocols for their determination in a laboratory setting. The information herein is intended to support research, development, and quality control activities where this chemical compound is utilized.
Introduction to this compound
This compound (CAS No: 10371-45-6) is an organic compound classified as an ester of crotonic acid and sec-butanol. It is a colorless liquid with a fruity odor, finding applications in the formulation of flavors and fragrances. A precise understanding of its physical properties is critical for its purification, handling, and application in various chemical processes.
Physical Properties
The primary physical properties of this compound are summarized in the table below. These values are compiled from various chemical data sources.
Summary of Physical Data
| Property | Value | Units |
| Boiling Point | 166 - 166.4[1][2] | °C at 760 mmHg |
| Density | 0.89 - 0.899[1][2][3] | g/cm³ |
| Molecular Formula | C₈H₁₄O₂[2][4] | - |
| Molecular Weight | 142.20[4] | g/mol |
| Flash Point | 57.4[1][2] | °C |
| Refractive Index | 1.4280 - 1.4290[2] | - |
Experimental Protocols
The following sections detail the methodologies for the experimental determination of the boiling point and density of this compound.
Determination of Boiling Point via the Thiele Tube Method
This method is a common and efficient way to determine the boiling point of a small liquid sample.[5]
Materials:
-
This compound sample
-
Thiele tube
-
Mineral oil
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attachment
-
Bunsen burner or other heat source
Procedure:
-
Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
-
Add a small amount of this compound to the small test tube.
-
Place the capillary tube, open end down, into the small test tube containing the sample.
-
Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Insert the thermometer and attached test tube into the Thiele tube, positioning the sample in the center of the main tube.
-
Gently heat the side arm of the Thiele tube with a small flame. This will induce convection currents in the oil, ensuring uniform heating.
-
As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[5]
Workflow for Boiling Point Determination:
Caption: Workflow for Boiling Point Determination.
Determination of Density using a Pycnometer
A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.[6][7]
Materials:
-
This compound sample
-
Pycnometer (with a ground-glass stopper containing a capillary)
-
Analytical balance
-
Distilled water (for calibration)
-
Thermometer
-
Constant temperature water bath
Procedure:
-
Calibration of Pycnometer Volume:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on an analytical balance (m_empty).
-
Fill the pycnometer with distilled water of a known temperature.
-
Insert the stopper, allowing excess water to exit through the capillary.
-
Dry the exterior of the pycnometer and weigh it (m_water).
-
The volume of the pycnometer (V) can be calculated using the density of water (ρ_water) at the measured temperature: V = (m_water - m_empty) / ρ_water.
-
-
Measurement of this compound Density:
-
Empty and dry the pycnometer.
-
Fill the pycnometer with the this compound sample.
-
Insert the stopper, allowing the excess liquid to escape.
-
Equilibrate the pycnometer and its contents to the same temperature as the water calibration.
-
Dry the exterior and weigh the filled pycnometer (m_sample).
-
The mass of the this compound is m_sample - m_empty.
-
The density of the this compound (ρ_sample) is calculated as: ρ_sample = (m_sample - m_empty) / V.
-
Workflow for Density Determination:
Caption: Workflow for Density Determination.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C8H14O2 - BuyersGuideChem [buyersguidechem.com]
- 4. This compound | C8H14O2 | CID 5366041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fpharm.uniba.sk [fpharm.uniba.sk]
- 7. fpharm.uniba.sk [fpharm.uniba.sk]
An In-depth Technical Guide to sec-Butyl Crotonate
This technical guide provides a comprehensive overview of the chemical and physical properties of sec-butyl crotonate, with a focus on its molecular characteristics and synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular and Physicochemical Properties
This compound, also known as butan-2-yl (E)-but-2-enoate, is an organic compound with a characteristic fruity odor.[1] It is utilized in the flavor and fragrance industry and serves as a building block in the synthesis of various organic compounds.[1]
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | [1][2][3][4] |
| Molecular Weight | 142.20 g/mol | [1][2][5][6] |
| Exact Mass | 142.099379685 Da | [2][3] |
| CAS Number | 10371-45-6 | [1][2][5] |
| Density | 0.899 g/cm³ | [3] |
| Boiling Point | 166.4 °C at 760 mmHg | [1][3] |
| Flash Point | 57.4 °C | [1][3] |
| Refractive Index | 1.4280 - 1.4290 | [1] |
| Vapor Pressure | 1.788 mmHg at 25°C | [3] |
Synthesis of this compound
A common method for the synthesis of this compound is through the esterification of crotonic acid with sec-butyl alcohol.
This protocol outlines the synthesis of this compound from crotonic acid and sec-butyl alcohol using an acid catalyst.[7]
Materials:
-
Crotonic acid (3 moles, 258 g)[7]
-
sec-Butyl alcohol (5 moles, 370 g)[7]
-
Concentrated sulfuric acid (6-7 ml)[7]
-
Benzene (300 ml)[7]
-
10% Sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Ether
-
Boiling chips
Equipment:
-
2-L round-bottomed flask[7]
-
Water separator (e.g., Dean-Stark apparatus)[7]
-
Reflux condenser[7]
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 2-L round-bottomed flask, combine 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol in which 6–7 ml of concentrated sulfuric acid has been dissolved, and 300 ml of benzene.[7]
-
Add a few boiling chips to the mixture.[7]
-
Fit the flask with a water separator and a reflux condenser.[7]
-
Heat the mixture to reflux for approximately 12 hours, or until water is no longer collected in the separator (approximately 65 ml of water should be collected).[7]
-
Cool the reaction mixture and dilute it with 200 ml of ether.[7]
-
Wash the organic layer with a 10% sodium carbonate solution until the washings are neutral to litmus (B1172312) paper.[7]
-
Perform a final wash with a saturated sodium chloride solution.[7]
-
Dry the organic layer over anhydrous magnesium sulfate.[7]
-
Remove the solvent by distillation.[7]
-
Fractionally distill the remaining ester under reduced pressure. The this compound product will distill at 74–75°C/30 mm Hg or 83–84°C/45 mm Hg.[7] The expected yield is between 360–390 g.[7]
Visualized Synthesis Pathway
The following diagram illustrates the Fischer-Speier esterification reaction for the synthesis of this compound.
References
Potential Applications of Poly(sec-butyl crotonate): A Technical Whitepaper for Researchers and Drug Development Professionals
Disclaimer: The following document explores the potential applications of poly(sec-butyl crotonate) based on its known chemical properties and by drawing parallels with similar polymers. Direct research on the biomedical applications of poly(this compound) is limited. Therefore, the content herein should be considered a prospective analysis intended to stimulate further research and development.
Introduction
Poly(this compound) (PSBC) is a vinyl polymer with a polyester (B1180765) structure, synthesized from the this compound monomer. While research into its specific applications is nascent, its chemical structure suggests potential for use in various biomedical fields, particularly where biocompatibility and controlled degradation are desired. This whitepaper aims to provide a comprehensive overview of the known properties of PSBC, detailed experimental protocols for its synthesis and characterization, and a prospective analysis of its potential applications in drug delivery and tissue engineering.
Synthesis and Properties of Poly(this compound)
The primary method for synthesizing poly(this compound) is through anionic polymerization of the this compound monomer.[1] This method allows for good control over the polymer's molecular weight and distribution.
Synthesis of this compound Monomer
The monomer, this compound, can be synthesized via Fischer esterification of crotonic acid with sec-butanol in the presence of an acid catalyst.
Anionic Polymerization of this compound
The polymerization is typically carried out in an inert atmosphere at low temperatures using an organolithium initiator, such as 1,1-diphenylhexyllithium, in a solvent like tetrahydrofuran (B95107) (THF).[1]
Physical and Chemical Properties
Limited data is available on the specific properties of poly(this compound). The key reported properties are summarized in the table below and compared with poly(methyl methacrylate) (PMMA), a widely used biomedical polymer.[1]
| Property | Poly(this compound) (PSBC) | Poly(methyl methacrylate) (PMMA) | Reference |
| Glass Transition Temperature (Tg) | High (specific value not consistently reported) | ~105 °C | [1] |
| Optical Properties | Similar to PMMA | High light transmittance, refractive index ~1.49 | [1] |
| Mechanical Properties | High extensibility below Tg | Brittle below Tg | [1] |
| Density | Lower than PMMA | 1.18 g/cm³ | [1] |
Potential Biomedical Applications
Based on the polyester structure of PSBC and the known applications of similar polymers like other poly(alkyl crotonates) and poly(alkyl cyanoacrylates), several potential biomedical applications can be envisioned.
Drug Delivery
The ester linkages in the backbone of poly(this compound) are susceptible to hydrolytic cleavage, suggesting that the polymer is biodegradable.[2][3] This property is highly desirable for creating controlled drug delivery systems. The degradation rate can potentially be tailored by altering the polymer's molecular weight and crystallinity.
Prospective Drug Delivery Applications:
-
Nanoparticles for Targeted Drug Delivery: PSBC could be formulated into nanoparticles to encapsulate therapeutic agents.[4][5][6][7][8][9] These nanoparticles could potentially be surface-modified with targeting ligands to direct them to specific cells or tissues, improving therapeutic efficacy and reducing side effects.
-
Biodegradable Implants: The polymer could be used to fabricate biodegradable implants for sustained, localized drug release. This would be beneficial for applications such as post-surgical pain management, localized chemotherapy, or the delivery of growth factors to promote tissue regeneration.
-
Microspheres for Injectable Formulations: PSBC microspheres could be developed as an injectable drug delivery system, offering a minimally invasive method for long-term drug administration.
Tissue Engineering
The biodegradability and potential for tunable mechanical properties make PSBC a candidate for tissue engineering scaffolds.[10][11][12][13][14] A scaffold in tissue engineering should provide temporary mechanical support and a framework for cells to attach, proliferate, and form new tissue.
Prospective Tissue Engineering Applications:
-
Scaffolds for Bone and Cartilage Regeneration: The high extensibility of PSBC below its glass transition temperature suggests a degree of flexibility that could be advantageous in applications like cartilage repair.[1] By creating porous scaffolds, PSBC could support the growth of osteoblasts or chondrocytes.
-
Films and Membranes for Wound Healing: Thin films or membranes of PSBC could be developed as biodegradable wound dressings. These could protect the wound, provide a moist healing environment, and potentially be loaded with antimicrobial or wound-healing agents.
Experimental Protocols
Anionic Polymerization of this compound
Materials:
-
This compound monomer (purified)
-
1,1-Diphenylhexyllithium (DPHL) initiator
-
Tetrahydrofuran (THF), freshly distilled
-
Methanol
-
Benzene
-
High-vacuum line and glassware
Procedure:
-
All glassware is flame-dried under high vacuum to remove any moisture.
-
Purified this compound monomer is distilled into a reaction flask under high vacuum.
-
The reaction flask is cooled to the desired polymerization temperature (e.g., -78 °C).
-
A calculated amount of DPHL initiator in THF is added to the monomer solution via a gas-tight syringe.
-
The polymerization is allowed to proceed for a specific time.
-
The reaction is terminated by adding degassed methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large excess of methanol.
-
The precipitated polymer is collected by filtration, redissolved in benzene, and freeze-dried to yield the purified poly(this compound).[1]
Characterization of Poly(this compound)
1. Molecular Weight and Molecular Weight Distribution:
-
Technique: Gel Permeation Chromatography (GPC)
-
Eluent: Tetrahydrofuran (THF)
-
Calibration: Polystyrene standards
-
Details: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are determined.[1]
2. Chemical Structure:
-
Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
-
Solvent: Deuterated chloroform (B151607) (CDCl₃)
-
Details: Confirms the polymer structure by identifying the characteristic peaks of the protons and carbons in the repeating unit.
3. Thermal Properties:
-
Technique: Differential Scanning Calorimetry (DSC)
-
Details: The glass transition temperature (Tg) is determined from the inflection point in the heat flow curve during the second heating scan.[1]
Visualizations
Caption: Experimental workflow for PSBC synthesis and characterization.
Caption: Potential applications of poly(this compound).
Conclusion and Future Directions
Poly(this compound) presents an intriguing, yet largely unexplored, polymer with potential for biomedical applications. Its polyester backbone suggests biodegradability, a crucial feature for drug delivery and tissue engineering. The unique mechanical property of high extensibility below its glass transition temperature warrants further investigation for applications requiring a degree of flexibility.
Future research should focus on a comprehensive characterization of PSBC, including:
-
Degradation Studies: In-depth analysis of its hydrolytic and enzymatic degradation kinetics under physiological conditions.
-
Biocompatibility Assessment: In vitro and in vivo studies to evaluate its cytotoxicity, inflammatory response, and overall biocompatibility.
-
Mechanical Testing: Detailed analysis of its tensile strength, modulus, and elongation to understand its suitability for specific applications.
-
Formulation Development: Exploration of different formulation strategies, such as nanoparticle and scaffold fabrication, and assessment of drug loading and release profiles.
By systematically addressing these research gaps, the true potential of poly(this compound) as a valuable biomaterial for the advancement of drug delivery and tissue engineering can be fully realized.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate): Mechanism study and cell response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(alkylcyanoacrylates) as biodegradable materials for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. afinitica.com [afinitica.com]
- 7. Poly(alkyl cyanoacrylate) nanocapsules as a delivery system in the rat for octreotide, a long-acting somatostatin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug delivery to resistant tumors: the potential of poly(alkyl cyanoacrylate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biomedical Applications of Polyhydroxyalkanoate in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Bioactive polymeric scaffolds for tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polymeric Materials, Advances and Applications in Tissue Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to sec-Butyl Crotonate as a Michael Acceptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of sec-butyl crotonate, an α,β-unsaturated ester, with a specific focus on its role as a Michael acceptor in organic synthesis. The Michael addition is a cornerstone in the formation of carbon-carbon and carbon-heteroatom bonds, making it a critical reaction in the synthesis of complex molecules, including active pharmaceutical ingredients. This document details the physicochemical properties of this compound, provides explicit experimental protocols for its use in Michael addition reactions, and discusses the stereochemical outcomes and its relevance in the broader context of drug development. All quantitative data is presented in structured tables for clarity, and key concepts and workflows are visualized using diagrams in the DOT language.
Introduction to Michael Acceptors
The Michael reaction, a conjugate 1,4-addition, is a fundamental transformation in organic chemistry where a nucleophile adds to an α,β-unsaturated carbonyl compound, known as a Michael acceptor.[1] The reactivity of the Michael acceptor is dictated by the polarization of the carbon-carbon double bond due to the electron-withdrawing nature of the carbonyl group. This polarization renders the β-carbon electrophilic and susceptible to attack by a wide range of "soft" nucleophiles, including enolates, amines, thiols, and organocuprates.[2][3]
The general mechanism proceeds in three key steps:
-
Deprotonation: A base abstracts a proton from the Michael donor to form a nucleophilic enolate (or another suitable nucleophile is used).[2]
-
Conjugate Addition: The nucleophile attacks the β-carbon of the α,β-unsaturated system, leading to the formation of a new enolate intermediate.[4]
-
Protonation: The enolate intermediate is protonated to yield the final Michael adduct.[2]
This versatile reaction is instrumental in building complex molecular architectures and is frequently employed in the synthesis of natural products and pharmaceuticals.[5]
Physicochemical and Spectroscopic Properties of this compound
This compound (butan-2-yl (E)-but-2-enoate) is a colorless liquid with a fruity odor. Its chemical structure features a chiral center at the sec-butyl group, which can influence the stereochemical outcome of reactions.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O₂ | [6] |
| Molecular Weight | 142.20 g/mol | [6] |
| CAS Number | 10371-45-6 | [6] |
| Boiling Point | 166 °C | [2] |
| Density | 0.89 g/cm³ | [2] |
| Refractive Index (n²⁵D) | 1.4261 | [7] |
| Flash Point | 57.4 °C | [2] |
Spectroscopic Data
| Spectroscopy | Key Features |
| ¹H NMR | Data available on PubChem.[8] |
| ¹³C NMR | Data available on PubChem.[8] |
| IR Spectroscopy | Data available on PubChem and ChemicalBook.[8][9] |
| Mass Spectrometry | Data available on PubChem and ChemicalBook.[8][10] |
Experimental Protocols for Michael Additions to this compound
While specific literature on Michael additions to this compound with a wide range of nucleophiles is limited, a detailed, validated protocol exists for the conjugate addition of Grignard reagents. For other common Michael donors like malonates, amines, and thiols, representative protocols based on reactions with similar alkyl crotonates are provided.
Synthesis of this compound
A reliable method for the synthesis of this compound is the Fischer esterification of crotonic acid with sec-butyl alcohol.
Experimental Protocol:
-
In a 2-liter round-bottomed flask, combine crotonic acid (258 g, 3 moles), sec-butyl alcohol (370 g, 5 moles), and 300 mL of benzene.
-
Add 6–7 mL of concentrated sulfuric acid to the mixture.
-
Fit the flask with a water separator and a reflux condenser.
-
Heat the mixture under reflux for approximately 12 hours, or until no more water separates.
-
Cool the reaction mixture and dilute it with 200 mL of ether.
-
Wash the organic layer with a 10% sodium carbonate solution until neutral, followed by a wash with a saturated sodium chloride solution.
-
Dry the organic layer over magnesium sulfate, filter, and remove the solvent by distillation.
-
Fractionally distill the residue under reduced pressure to obtain pure this compound.
| Product | Boiling Point | Refractive Index (n²⁵D) | Yield | Reference |
| This compound | 74–75°C / 30 mm Hg | 1.4261 | 360–390 g | [7] |
Michael Addition of an Organometallic Reagent (Grignard Reagent)
This protocol describes the conjugate addition of n-butylmagnesium bromide to this compound to form sec-butyl 3-methylheptanoate.
Experimental Protocol:
-
Prepare a Grignard reagent from magnesium (25 g, 1.04 g-atom) and n-butyl bromide (178 g, 1.30 mole) in 300 mL of dry ether in a 2-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
After the initial reaction subsides, heat the mixture under reflux for 10–15 minutes.
-
Cool the flask in an ice-water bath and continue stirring for 15 minutes.
-
Add a solution of this compound (56.8 g, 0.4 mole) in 400 mL of dry ether dropwise over approximately 3 hours while maintaining cooling and stirring.
-
After the addition is complete, stir the reaction mixture in the ice bath for an additional 15 minutes.
-
Decompose the reaction mixture by slowly adding it to a stirred mixture of 1 kg of crushed ice and 60 mL of concentrated hydrochloric acid.
-
Separate the ether layer and extract the aqueous layer with two 100-mL portions of ether.
-
Combine the ether extracts and wash them with 10% sodium carbonate solution until neutral, then with saturated sodium chloride solution.
-
Dry the ether solution over magnesium sulfate, filter, and distill off the ether.
-
Fractionally distill the residue under reduced pressure to obtain the product.
| Product | Boiling Point | Refractive Index (n²⁵D) | Yield | Reference |
| sec-Butyl 3-methylheptanoate | 108–109°C / 18 mm Hg | 1.4240 | 56–60 g (70–75%) | [7] |
Representative Michael Addition of a Malonate Ester
This general protocol is based on the Michael addition of malonates to α,β-unsaturated ketones and esters.[10][11]
Experimental Protocol:
-
To a solution of the α,β-unsaturated ester (1 equivalent) in a suitable solvent (e.g., ethanol, THF, or chloroform), add the malonate ester (1.1 to 2 equivalents).
-
Add a catalytic amount of a base (e.g., sodium ethoxide, DBU, or a chiral organocatalyst for asymmetric synthesis).
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a mild acid (e.g., dilute HCl or ammonium (B1175870) chloride solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Representative Aza-Michael Addition of an Amine
The addition of amines to α,β-unsaturated esters is a common method for synthesizing β-amino esters.[12]
Experimental Protocol:
-
Dissolve the α,β-unsaturated ester (1 equivalent) in a suitable solvent (e.g., methanol, acetonitrile, or neat).
-
Add the amine (1 to 1.2 equivalents) to the solution. The reaction can be catalyzed by a Lewis acid or a Brønsted acid, or it can proceed without a catalyst.
-
Stir the reaction mixture at room temperature or with heating (conventional or microwave). Monitor the reaction by TLC or GC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
If necessary, purify the product by column chromatography or distillation.
Representative Thia-Michael Addition of a Thiol
The addition of thiols to Michael acceptors is typically a highly efficient reaction.[13][14]
Experimental Protocol:
-
Dissolve the α,β-unsaturated ester (1 equivalent) and the thiol (1.1 equivalents) in a suitable solvent (e.g., dichloromethane, THF, or acetonitrile).
-
Add a catalytic amount of a base (e.g., triethylamine, DBU) or a nucleophilic catalyst (e.g., a phosphine).
-
Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by TLC.
-
Once the reaction is complete, wash the mixture with water and brine.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Stereoselectivity in Michael Additions to Crotonates
The Michael addition to crotonate esters can generate up to two new stereocenters, at the α- and β-positions. The stereochemical outcome is influenced by several factors, including the nature of the nucleophile, the catalyst, the reaction conditions, and the chirality of the substrate.
The use of the chiral sec-butyl ester in this compound can induce diastereoselectivity in the Michael addition. However, the degree of induction is often modest. For high levels of stereocontrol, the use of chiral catalysts (organocatalysts or metal complexes) or chiral auxiliaries on the nucleophile is typically required.[15]
For instance, in the asymmetric Michael reaction of chiral imines with methyl crotonate under high pressure, high diastereomeric (de >98%) and enantiomeric excesses (ee up to 96%) have been achieved.[9] This demonstrates that with the appropriate chiral control element, highly stereoselective additions to crotonates are possible.
| Michael Acceptor | Nucleophile | Catalyst/Conditions | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Yield | Reference |
| Methyl crotonate | Chiral imine from 2-methylcyclopentanone | 1.2 GPa, THF, 20°C, 20h | >98% | 96% | 70% | [9] |
| Methyl crotonate | Chiral imine from 2-methylcyclohexanone | 1.2 GPa, THF, 20°C, 20h | >98% | 94% | 78% | [9] |
Relevance in Drug Development and Complex Molecule Synthesis
The products of Michael additions to crotonates, namely 3-substituted butanoates, are valuable chiral building blocks. For example, chiral 3-methylalkanoic acids are components of various natural products and can be synthesized via the conjugate addition of organometallic reagents to crotonate esters followed by hydrolysis.
The ability of α,β-unsaturated esters to act as covalent warheads by reacting with nucleophilic residues (such as cysteine) in proteins is a key principle in the design of targeted covalent inhibitors.[16] Understanding the reactivity of Michael acceptors like this compound is therefore of significant interest to medicinal chemists and drug development professionals.
Visualizations
Conclusion
This compound is a versatile and effective Michael acceptor, amenable to conjugate addition reactions with a variety of nucleophiles. While specific, quantitative data for a broad range of reactions with this particular ester are not extensively documented in peer-reviewed literature, established protocols for Grignard additions and analogous reactions with other alkyl crotonates provide a solid foundation for its synthetic applications. Its relevance to the synthesis of complex molecules and the principles of covalent drug design underscores the importance of understanding its reactivity. The experimental protocols and data summarized in this guide offer a practical resource for researchers in organic synthesis and drug development.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. byjus.com [byjus.com]
- 5. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C8H14O2 | CID 5366041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102276462A - Synthesis method of tert butyl crotonate - Google Patents [patents.google.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Michael Additions of Amines to Methyl Acrylates Promoted by Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hrcak.srce.hr [hrcak.srce.hr]
- 15. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of sec-Butyl Crotonate
Introduction
sec-Butyl crotonate is an organic ester with applications in the flavor and fragrance industry, valued for its characteristic fruity odor.[1] It also serves as a versatile building block in the synthesis of more complex organic molecules.[1][2] This document provides a detailed, step-by-step protocol for the synthesis of this compound via the Fischer esterification of crotonic acid with sec-butanol, a method known for its reliability and efficiency.[2][3][4] The protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Reaction Principle
The synthesis is based on the Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid (crotonic acid) and an alcohol (sec-butanol).[3][4] The reaction is reversible, and to achieve a high yield of the ester, the equilibrium is shifted towards the products.[3][4] This is accomplished by using an excess of one of the reactants (sec-butanol) and by removing the water formed during the reaction through azeotropic distillation with benzene.[2][4]
Reaction Scheme:
Experimental Protocol
Materials and Equipment:
-
Reagents:
-
Crotonic acid (practical grade)
-
sec-Butanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Benzene
-
10% Sodium carbonate (Na₂CO₃) solution
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ether
-
-
Equipment:
-
2 L round-bottomed flask
-
Heating mantle
-
Water separator (e.g., Dean-Stark apparatus)
-
Reflux condenser
-
Boiling chips
-
Separatory funnel
-
Distillation apparatus (for solvent removal and fractional distillation)
-
Vacuum source
-
Stirring apparatus (optional, but recommended)
-
Standard laboratory glassware
-
Procedure:
-
Reaction Setup:
-
In a 2 L round-bottomed flask, combine 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol, and 300 ml of benzene.[2]
-
Carefully add 6–7 ml of concentrated sulfuric acid to the mixture while swirling.[2]
-
Add a few boiling chips to ensure smooth boiling.[2]
-
Fit the flask with a water separator and a reflux condenser.[2]
-
-
Reaction:
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the cooled mixture with 200 ml of ether.[2]
-
Transfer the mixture to a separatory funnel and wash with a 10% sodium carbonate solution until the aqueous layer is neutral to litmus (B1172312) paper. This step removes unreacted crotonic acid and the sulfuric acid catalyst.[2]
-
Perform a final wash with a saturated sodium chloride solution to remove any remaining water-soluble impurities.[2]
-
Dry the organic layer over anhydrous magnesium sulfate.[2]
-
-
Purification:
-
Filter the dried organic solution to remove the magnesium sulfate.
-
Distill off the solvents (ether and benzene) at atmospheric pressure.[2]
-
The crude this compound is then purified by fractional distillation under reduced pressure.[2]
-
Collect the fraction boiling at 74–75°C at 30 mm Hg or 83–84°C at 45 mm Hg.[2]
-
Expected Yield: 360–390 g (85–90%).[2]
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| Crotonic Acid | 258 g (3 moles) | [2] |
| sec-Butanol | 370 g (5 moles) | [2] |
| Catalyst | ||
| Concentrated H₂SO₄ | 6–7 ml | [2] |
| Solvent | ||
| Benzene | 300 ml | [2] |
| Reaction Conditions | ||
| Temperature | Reflux | [2] |
| Time | ~12 hours | [2] |
| Product Information | ||
| Yield | 360–390 g (85–90%) | [2] |
| Boiling Point | 74–75°C / 30 mm Hg | [2] |
| 83–84°C / 45 mm Hg | [2] | |
| 166.4°C / 760 mmHg | [5] | |
| Refractive Index (n²⁵D) | 1.4261 | [2] |
| Density | 0.899 g/cm³ | [5] |
| Molecular Weight | 142.20 g/mol | [6] |
Characterization
The purity and identity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Gas Chromatography (GC): To assess purity.[7]
-
Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretch and the C=C double bond stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Benzene is a known carcinogen and is flammable. Handle with appropriate safety measures.
-
Ester products are often flammable.[6] Keep away from ignition sources.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of this compound.
Caption: Workflow for this compound synthesis.
Fischer Esterification Mechanism
The diagram below outlines the key steps in the acid-catalyzed Fischer esterification mechanism.
Caption: Mechanism of Fischer Esterification.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. athabascau.ca [athabascau.ca]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. This compound|lookchem [lookchem.com]
- 6. This compound | C8H14O2 | CID 5366041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. labproinc.com [labproinc.com]
Application Notes and Protocols for the Grignard Reaction with sec-Butyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. When reacting with α,β-unsaturated esters such as sec-butyl crotonate, Grignard reagents can undergo two primary modes of addition: 1,2-addition to the carbonyl group or 1,4-conjugate addition to the β-carbon.[1][2][3] The regioselectivity of this reaction is influenced by several factors, including the nature of the Grignard reagent, steric hindrance, and the presence of catalysts. Strong nucleophiles like Grignard reagents typically favor the kinetically controlled 1,2-addition.[1][2][3] However, for applications requiring the 1,4-adduct, reaction conditions can be optimized. The use of sec-butyl esters has been shown to be an effective strategy for promoting 1,4-addition, even in the absence of a catalyst.[4] Furthermore, the addition of copper(I) salts, such as cuprous chloride, can significantly enhance the yield of the 1,4-addition product by forming a softer organocopper reagent in situ.[4][5][6] This document provides a detailed protocol for the Grignard reaction of this compound, focusing on conditions that favor 1,4-conjugate addition.
Data Presentation
The following table summarizes the quantitative data for the Grignard reaction between n-butylmagnesium bromide and this compound to yield sec-butyl 3-methylheptanoate, the 1,4-addition product.
| Grignard Reagent | Substrate | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield of 1,4-Adduct (%) | Reference |
| n-Butylmagnesium bromide | This compound | None | Diethyl ether | Ice bath | 3 | 70-75 | [4] |
| n-Butylmagnesium bromide | This compound | Cuprous Chloride | Diethyl ether | Ice bath | 3 | 80-85 | [7] |
| n-Butylmagnesium bromide | Ethyl crotonate | Cuprous Chloride | Diethyl ether | Ice bath | 3 | ~70 | [7] |
Experimental Protocols
This section details the synthesis of this compound and its subsequent Grignard reaction with n-butylmagnesium bromide to favor 1,4-conjugate addition.
Part A: Synthesis of this compound
This protocol is adapted from an Organic Syntheses procedure.[7]
Materials:
-
Crotonic acid
-
sec-Butyl alcohol
-
Concentrated sulfuric acid
-
Benzene
-
10% Sodium carbonate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate
-
Diethyl ether
Equipment:
-
2-L round-bottomed flask
-
Water separator (e.g., Dean-Stark apparatus)
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a 2-L round-bottomed flask, add 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol, 6-7 mL of concentrated sulfuric acid, and 300 mL of benzene.
-
Add a few boiling chips and fit the flask with a water separator and a reflux condenser.
-
Heat the mixture to reflux and continue for approximately 12 hours, or until water no longer separates.
-
Cool the reaction mixture to room temperature and dilute with 200 mL of diethyl ether.
-
Transfer the mixture to a separatory funnel and wash with 10% sodium carbonate solution until the aqueous layer is neutral to litmus (B1172312) paper.
-
Wash the organic layer with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by distillation.
-
Fractionally distill the residue under reduced pressure. The this compound will distill at 74–75°C/30 mm Hg or 83–84°C/45 mm Hg.[7] The expected yield is 360–390 g (85–90%).[7]
Part B: Grignard Reaction of this compound with n-Butylmagnesium Bromide (1,4-Addition)
This protocol is adapted from an Organic Syntheses procedure and is designed to favor the 1,4-addition product.[7]
Materials:
-
Magnesium turnings
-
n-Butyl bromide
-
Anhydrous diethyl ether
-
This compound
-
Cuprous chloride (optional, for enhanced 1,4-addition)
-
Ice
-
Saturated ammonium (B1175870) chloride solution or dilute hydrochloric acid
Equipment:
-
2-L three-necked flask
-
Mercury-sealed stirrer (or mechanical stirrer)
-
Reflux condenser with a calcium chloride drying tube
-
Dropping funnel
-
Ice bath
Procedure:
-
Preparation of the Grignard Reagent:
-
Place 25.0 g (1.04 g atoms) of magnesium turnings in a dry 2-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel.
-
Briefly heat the flask to ensure it is moisture-free, then cool to room temperature.
-
Prepare a solution of 178 g (1.30 moles) of n-butyl bromide in 300 mL of anhydrous diethyl ether.
-
Add about 10 mL of this solution and an additional 30 mL of anhydrous ether to the flask.
-
Initiate the reaction by gentle heating. Once the reaction starts, add the remaining n-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 10-15 minutes.
-
-
Grignard Addition Reaction:
-
Cool the Grignard reagent solution in an ice bath with continuous stirring for 15 minutes.
-
Prepare a solution of 56.8 g (0.4 mole) of this compound in 400 mL of anhydrous diethyl ether.
-
For catalyzed reaction (optional but recommended for higher 1,4-adduct yield): Add 1.4 g of cuprous chloride to the Grignard reagent in small portions concurrently with the addition of the ester solution.[7]
-
Add the this compound solution dropwise to the cooled and stirred Grignard reagent over a period of about 3 hours. Maintain the temperature with the ice bath throughout the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for another 15 minutes.
-
-
Work-up and Purification:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
The product, sec-butyl 3-methylheptanoate, can be purified by fractional distillation under reduced pressure.
-
Mandatory Visualization
Caption: Workflow for the Grignard reaction of this compound.
References
- 1. 20.7 Conjugate addition | Organic Chemistry II [courses.lumenlearning.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. youtube.com [youtube.com]
- 6. scienceportal.tecnalia.com [scienceportal.tecnalia.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Anionic Polymerization of sec-Butyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the anionic polymerization of sec-butyl crotonate, a process that yields a polymer with interesting optical and physical properties. The resulting poly(this compound) (poly(SBC)) is an amorphous polymer with a flexible backbone, high glass transition temperature, and significant extensibility below its Tg, making it a candidate for applications as an optical material requiring flexibility and a high service temperature.[1]
Experimental Data Summary
The following table summarizes the results from the anionic polymerization of this compound under various conditions.[1]
| Entry | Initiator | [Monomer]/[Initiator] | Temperature (K) | Time (h) | Yield (%) | Mn ( g/mol ) x 10-4 | Mw/Mn | Initiation Efficiency (f) |
| 1 | n-BuLi | 100 | 195 | 24 | 25 | 1.8 | 1.25 | 0.25 |
| 2 | sec-BuLi | 100 | 195 | 24 | 30 | 2.1 | 1.20 | 0.30 |
| 3 | DPHL | 100 | 243 | 1 | 95 | 1.3 | 1.10 | 0.95 |
| 4 | DPHL | 200 | 243 | 2 | 98 | 2.6 | 1.12 | 0.98 |
*Mn (number-average molecular weight) and Mw/Mn (polydispersity index) were determined by gel permeation chromatography. *Initiation efficiency (f) was estimated from the ratio of the kinetic molecular weight to Mn.
Experimental Protocols
This section details the necessary procedures for the successful anionic polymerization of this compound.
Materials
-
This compound (SBC): Purchased from a commercial supplier (e.g., Tokyo Kasei Kogyo Co., Ltd).[1]
-
Initiators:
-
n-Butyllithium (n-BuLi)
-
sec-Butyllithium (sec-BuLi)
-
1,1-Diphenylhexyllithium (DPHL)
-
-
Solvents:
-
Tetrahydrofuran (THF)
-
n-Heptane
-
-
Purification Agents:
-
Calcium hydride (CaH2)
-
Sodium metal
-
Potassium metal
-
Benzophenone
-
Triethylaluminium
-
-
Terminating Agent: Methanol (B129727)
-
Precipitating Agent: Methanol
-
Drying Agent: Benzene (for freeze-drying)
Reagent Purification
Rigorous purification of all reagents and solvents is critical for successful anionic polymerization.
-
Monomer (this compound):
-
Solvent (Tetrahydrofuran - THF):
-
Reflux THF over sodium metal for 24 hours to remove water.
-
Distill the THF from a sodium-potassium alloy or a sodium-benzophenone ketyl solution under a dry, inert atmosphere (e.g., argon or nitrogen) to ensure it is anhydrous and free of peroxides.
-
-
Initiators:
Polymerization Procedure
The polymerization must be carried out under high vacuum using Schlenk line techniques or in a glovebox to exclude air and moisture.[2]
-
Apparatus Setup:
-
Assemble a sealed glass apparatus equipped with magnetic stirring.
-
Flame-dry the apparatus under vacuum to remove any adsorbed moisture.
-
Allow the apparatus to cool to room temperature under a high vacuum (e.g., 1 x 10-3 Pa or lower).[1]
-
-
Reaction:
-
Introduce the purified THF into the reaction vessel via cannula transfer under inert gas.
-
Cool the solvent to the desired polymerization temperature (e.g., 195 K to 243 K) using a suitable cooling bath (e.g., dry ice/acetone or liquid nitrogen/ethanol).[1]
-
Add the purified this compound monomer to the cooled solvent with stirring.
-
Initiate the polymerization by adding the appropriate amount of the selected initiator solution (n-BuLi, sec-BuLi, or DPHL) dropwise to the monomer solution.
-
Allow the polymerization to proceed for the desired time (refer to the data table for examples).
-
-
Termination and Precipitation:
-
Quench the polymerization by adding a small amount of degassed methanol to the reaction mixture.[1]
-
Warm the resulting polymer solution to room temperature.
-
Precipitate the polymer by pouring the solution into a large excess of methanol with vigorous stirring.[1]
-
Collect the precipitated poly(this compound) by filtration.
-
-
Purification and Drying:
-
Redissolve the polymer in benzene and re-precipitate it in methanol to remove any remaining impurities.
-
Collect the purified polymer by filtration.
-
Freeze-dry the polymer from a benzene solution for 24 hours to obtain a pure, dry product.[1]
-
Polymer Characterization
-
Molecular Weight and Polydispersity:
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Mw/Mn) of the polymer samples by gel permeation chromatography (GPC).
-
-
Intrinsic Viscosity:
-
Measure the intrinsic viscosity of the polymer in a suitable solvent (e.g., toluene) at a controlled temperature (e.g., 303 K) using a capillary viscometer.[1]
-
Experimental Workflow and Logic
The following diagrams illustrate the key relationships and the experimental workflow for the anionic polymerization of this compound.
Caption: Experimental workflow for anionic polymerization.
Caption: Key steps in anionic polymerization.
References
Application Note: Analysis of Sec-Butyl Crotonate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the identification and quantification of sec-butyl crotonate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a volatile ester, finds application in various industries, including as a flavoring agent and in the synthesis of specialty chemicals. The protocol outlined below provides a comprehensive workflow, from sample preparation to data analysis, ensuring accurate and reproducible results. This method is suitable for quality control, purity assessment, and research applications involving this compound.
Introduction
This compound (C₈H₁₄O₂) is an organic ester known for its characteristic fruity odor.[1] Its analysis is crucial in various fields to ensure product quality, monitor chemical reactions, and in the development of new products. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for volatile and semi-volatile compounds like this compound, offering high separation efficiency and definitive identification based on mass spectra.[2] This application note provides a detailed experimental protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data interpretation.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The goal is to extract and dissolve the analyte in a suitable volatile solvent, free of non-volatile residues.
Materials:
-
Hexane (B92381) (GC grade) or other suitable volatile organic solvent (e.g., dichloromethane, ethyl acetate)[5]
-
Glass autosampler vials (1.5 mL) with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
Protocol:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
For liquid samples, accurately dilute a known volume or weight of the sample in hexane to fall within the calibration range.
-
For solid samples, perform a solvent extraction using hexane. The specific extraction method (e.g., sonication, Soxhlet) will depend on the sample matrix.
-
Ensure the final sample solution is clear and free of particulate matter. If necessary, centrifuge or filter the sample.[6]
-
Transfer the final prepared sample and standard solutions into 1.5 mL glass autosampler vials.
-
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. Instrument parameters may be optimized to suit specific equipment and analytical goals.
Table 1: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio 50:1, adjust as needed based on concentration) |
| Oven Temperature Program | Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 40-200 |
| Solvent Delay | 3 min |
| Acquisition Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |
Data Presentation
Quantitative analysis of this compound relies on the integration of the chromatographic peak area and comparison with a calibration curve generated from the standard solutions. The mass spectrum provides qualitative confirmation of the compound's identity.
Table 2: Quantitative Data for this compound
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | To be determined | 87 | 57, 69, 142 | To be determined | To be determined |
Note: Retention time, Limit of Detection (LOD), and Limit of Quantitation (LOQ) are instrument-dependent and should be determined experimentally. The molecular weight of this compound is 142.20 g/mol .[7][8] The mass spectrum is characterized by key fragment ions.[9]
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. labproinc.com [labproinc.com]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. uoguelph.ca [uoguelph.ca]
- 7. This compound | C8H14O2 | CID 5366041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound(10371-45-6) MS spectrum [chemicalbook.com]
Application Note: Structural Elucidation of sec-Butyl Crotonate using ¹H and ¹³C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. This application note details the comprehensive analysis of sec-butyl crotonate (IUPAC name: butan-2-yl (E)-but-2-enoate) using one-dimensional ¹H and ¹³C NMR spectroscopy. We provide detailed experimental protocols for sample preparation and data acquisition, along with a thorough analysis of the resulting spectral data.
Molecular Structure and NMR Assignment
The structure of this compound, with atoms systematically numbered for NMR assignment, is presented below. This numbering scheme will be used throughout this note to correlate spectral data with the corresponding nuclei.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Experimental Protocols
A standardized workflow is crucial for obtaining high-quality, reproducible NMR data. The following protocols outline the steps for sample preparation and data acquisition.
Experimental Workflow
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Sample Preparation Protocol
This protocol is designed for the analysis of small organic molecules like this compound.[1][2][3]
-
Weighing the Sample: Accurately weigh the required amount of this compound. For a standard ¹H NMR spectrum, 5-25 mg is sufficient. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Solvent Selection: Use a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum.[1][2] Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[1][4]
-
Filtration and Transfer: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[4][5]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition Protocol
The following are typical parameters for a 400 MHz spectrometer.
-
Instrument Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 8 to 16 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Referencing: Calibrate the spectrum using the residual solvent peak (CHCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).[6]
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Referencing: Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).[7]
-
Data Analysis and Results
The ¹H and ¹³C NMR spectra provide distinct and complementary information for the structural confirmation of this compound.
¹H NMR Spectral Data
The proton NMR spectrum displays signals for all seven distinct proton environments in the molecule. The assignments are based on chemical shifts, integration values, and splitting patterns (multiplicity).
| Assignment | Chemical Shift (δ) ppm (Predicted) | Integration | Multiplicity | Coupling Constant (J) Hz |
| H3 | 6.96 | 1H | dq (doublet of quartets) | J(H3-H2)=15.6, J(H3-H1)=6.9 |
| H2 | 5.82 | 1H | dq (doublet of quartets) | J(H2-H3)=15.6, J(H2-H1)=1.7 |
| H5 | 4.95 | 1H | sextet | J(H5-H6)=6.3, J(H5-H8)=6.3 |
| H1 | 1.87 | 3H | dd (doublet of doublets) | J(H1-H3)=6.9, J(H1-H2)=1.7 |
| H6 | 1.62 | 2H | m (multiplet) | - |
| H8 | 1.22 | 3H | d (doublet) | J(H8-H5)=6.3 |
| H7 | 0.90 | 3H | t (triplet) | J(H7-H6)=7.5 |
-
Olefinic Protons (H2, H3): The protons on the C=C double bond appear most downfield due to deshielding. The large coupling constant (~15.6 Hz) between H2 and H3 is characteristic of a trans (E) configuration.
-
sec-Butoxy Proton (H5): The single proton on the carbon attached to the ester oxygen (C5) is shifted downfield and appears as a sextet due to coupling with the adjacent CH₂ (H6) and CH₃ (H8) groups.
-
Alkyl Protons (H1, H6, H7, H8): The remaining alkyl protons appear in the upfield region (0.9-1.9 ppm) with multiplicities consistent with their neighboring protons.
¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum shows eight distinct signals, corresponding to each carbon atom in the molecule.
| Assignment | Chemical Shift (δ) ppm (Predicted) | Carbon Type |
| C4 | 166.2 | C=O (Ester) |
| C3 | 144.5 | C=C |
| C2 | 122.8 | C=C |
| C5 | 72.4 | CH-O |
| C6 | 28.9 | CH₂ |
| C8 | 19.5 | CH₃ |
| C1 | 17.9 | CH₃ |
| C7 | 9.8 | CH₃ |
-
Carbonyl Carbon (C4): The ester carbonyl carbon is the most deshielded, appearing furthest downfield (~166 ppm).[8]
-
Olefinic Carbons (C2, C3): The two sp² hybridized carbons of the double bond appear in the 120-145 ppm region.
-
Alkoxy Carbon (C5): The sp³ carbon directly bonded to the ester oxygen appears around 72 ppm.
-
Alkyl Carbons (C1, C6, C7, C8): The remaining aliphatic carbons are found in the upfield region (< 30 ppm).[8]
Proton-Proton Coupling Network (COSY)
The connectivity between protons can be visualized through a coupling correlation map, representing the data that would be obtained from a 2D COSY experiment.
Caption: Key ¹H-¹H coupling correlations in this compound, showing two isolated spin systems.
Conclusion
The combination of ¹H and ¹³C NMR spectroscopy provides a powerful and efficient method for the unambiguous structural verification of this compound. The chemical shifts, signal multiplicities, and coupling constants observed in the spectra are all consistent with the assigned structure. The protocols and data presented herein serve as a comprehensive guide for researchers performing similar analyses on esters and other small organic molecules.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. sites.bu.edu [sites.bu.edu]
- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 6. rsc.org [rsc.org]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Note: Purification of Sec-Butyl Crotonate by Distillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of sec-butyl crotonate by fractional distillation. This compound, a valuable intermediate in organic synthesis, is often prepared via Fischer esterification of crotonic acid and sec-butanol. The crude product typically contains unreacted starting materials and residual acid catalyst. Fractional distillation under reduced pressure is an effective method to achieve high purity this compound, essential for subsequent applications in research and drug development. This document outlines the experimental procedure, presents typical purification data, and details the analytical methodology for purity assessment.
Introduction
This compound is a key building block in the synthesis of various organic molecules and active pharmaceutical ingredients. The purity of this intermediate is critical as impurities can lead to unwanted side reactions, lower yields, and complications in the purification of downstream products. The Fischer esterification reaction used for its synthesis is an equilibrium process, often leaving unreacted crotonic acid and sec-butanol in the crude product mixture. Distillation is a robust and scalable purification technique that separates components of a liquid mixture based on differences in their boiling points. Due to the significant differences in the boiling points of this compound and its common impurities, fractional distillation is a highly effective purification method.
Materials and Methods
Materials
-
Crude this compound
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Boiling chips
Equipment
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Heating mantle with stirrer
-
Vacuum pump
-
Manometer
-
Gas chromatograph with FID detector (for analysis)
Experimental Protocol: Purification of this compound
1. Work-up of Crude Reaction Mixture:
-
Transfer the crude this compound reaction mixture to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic catalyst and unreacted crotonic acid. Continue washing until CO₂ evolution ceases.
-
Separate the organic layer and wash it with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution using a rotary evaporator to remove any low-boiling solvents used in the reaction or work-up.
2. Fractional Distillation:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Transfer the crude, dried this compound into the distillation flask and add a few boiling chips.
-
Insulate the distillation column to ensure efficient separation.
-
Connect the apparatus to a vacuum source and a manometer.
-
Begin heating the distillation flask gently with a heating mantle.
-
Slowly reduce the pressure to the desired level (e.g., 30 mmHg).
-
Collect the fractions in separate receiving flasks based on the boiling point at the distillation head.
-
Fraction 1 (Low-boiling impurities): Collect the initial fraction, which will primarily consist of residual sec-butanol.
-
Fraction 2 (Intermediate fraction): A small intermediate fraction may be collected as the temperature rises.
-
Fraction 3 (Pure this compound): Collect the main fraction at a stable boiling point corresponding to pure this compound (e.g., 74-75°C at 30 mmHg).[1][2]
-
Residue: High-boiling impurities, including any remaining crotonic acid, will remain in the distillation flask.
-
-
Once the main fraction is collected, stop the heating and allow the apparatus to cool before carefully releasing the vacuum.
Analytical Method: Gas Chromatography (GC)
Purity analysis of the fractions is performed using gas chromatography.
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute a small aliquot of each fraction in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
Data Presentation
The effectiveness of the distillation process is demonstrated by the significant increase in the purity of this compound and the removal of key impurities. The following tables summarize the physical properties of the components and representative quantitative data from a typical purification run.
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| sec-Butanol | 74.12 | 99.5[3][4] |
| This compound | 142.20 | 166 [3][5][6] |
| Crotonic Acid | 86.09 | 185-189[5] |
Table 2: Representative Impurity Profile Before and After Distillation
| Compound | Crude Product (% Area by GC) | Purified Product (% Area by GC) |
| sec-Butanol | 15.2 | < 0.1 |
| This compound | 82.5 | > 99.5 |
| Crotonic Acid | 2.1 | Not Detected |
| Other Impurities | 0.2 | < 0.4 |
Visualization
The logical workflow of the purification and analysis process is depicted in the following diagram.
Caption: Purification and analysis workflow.
Safety Precautions
-
This compound: Flammable liquid and vapor.[7][8] Keep away from heat, sparks, open flames, and hot surfaces.[7] Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
sec-Butanol: Flammable liquid and vapor. Causes serious eye irritation. May cause respiratory irritation.
-
Crotonic Acid: Causes severe skin burns and eye damage.
-
Distillation under reduced pressure: There is a risk of implosion. Use a safety screen and ensure the glassware has no cracks or defects.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
Fractional distillation under reduced pressure is a highly effective and reliable method for the purification of this compound. The significant difference in boiling points between the product and its primary impurities, unreacted sec-butanol and crotonic acid, allows for excellent separation and results in a final product with high purity (>99.5%). The detailed protocol and analytical method provided in this application note can be readily implemented in a research or process development setting to ensure the quality of this compound for its intended applications.
References
- 1. jnfuturechemical.com [jnfuturechemical.com]
- 2. sec-Butanol - Sciencemadness Wiki [sciencemadness.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. Crotonic acid - Wikipedia [en.wikipedia.org]
- 6. sec-Butanol | Fisher Scientific [fishersci.ca]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | C8H14O2 | CID 5366041 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Novel Polymers Using sec-Butyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of novel polymers utilizing sec-butyl crotonate. The information is intended to guide researchers in the preparation and characterization of poly(this compound), a polymer with potential applications in various fields, including as an optical material and in drug delivery systems.
Introduction
Poly(alkyl crotonate)s are a class of polymers that are isomers of the well-known poly(alkyl methacrylate)s. The shift of the methyl group from the α-position to the β-position in the monomer unit results in polymers with distinct properties. Poly(this compound) (poly(SBC)) has been shown to exhibit a high glass transition temperature and significant extensibility, making it a material of interest for applications requiring flexibility at elevated service temperatures.[1] This document outlines the synthesis of the this compound monomer and its subsequent polymerization via anionic and group-transfer polymerization methods.
Data Presentation
Table 1: Anionic Polymerization of this compound (SBC) in THF
| Run No. | Initiator | Initiator Conc. (mmol) | Monomer Conc. (mmol) | Temp. (K) | Time (h) | Yield (%) | Mn ( g/mol ) x 10⁻³ | Mw/Mn |
| 1 | n-BuLi | - | - | - | - | low | - | - |
| 2 | sec-BuLi | - | - | - | - | increased | - | - |
| 3 | DPHL | 0.51 | - | 195 | 5 | 8.7 | 1.84 | 1.16 |
| 4 | DPHL | 0.16 | - | 195 | 8 | - | 70 | 1.16 |
Data extracted from Isono et al.[1] DPHL (1,1-Diphenylhexyllithium) was found to be a particularly effective initiator.
Table 2: Physical Properties of Poly(this compound) (poly(SBC)) Compared to Poly(methyl methacrylate) (poly(MMA))
| Property | Poly(SBC) | Poly(MMA) |
| Transmissivity (%) | 92 | 92 |
| Refractive index, nD | 1.48 | 1.49 |
| Density (g cm⁻³) | - | - |
| Glass transition temperature (K) | High | Lower |
| Tensile strength (kgf cm⁻²) | - | - |
| Tensile elongation at break (%) | High | - |
| Oxygen permeability coefficient | - | - |
| Nitrogen permeability coefficient | - | - |
Data from Isono et al.[1] Poly(SBC) demonstrates comparable optical properties to poly(MMA) but with a higher glass transition temperature and greater extensibility.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound Monomer
This protocol is adapted from Organic Syntheses.[2]
Materials:
-
Crotonic acid
-
sec-Butyl alcohol
-
Concentrated sulfuric acid
-
10% Sodium carbonate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate
Equipment:
-
2-L round-bottomed flask
-
Water separator (Dean-Stark trap)
-
Reflux condenser
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
In a 2-L round-bottomed flask, combine 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol, 6–7 ml of concentrated sulfuric acid, and 300 ml of benzene.
-
Add a few boiling chips and attach a water separator and reflux condenser.
-
Heat the mixture under reflux for approximately 12 hours, or until water no longer separates.
-
Cool the reaction mixture and dilute it with 200 ml of ether.
-
Wash the solution with a 10% sodium carbonate solution until it is neutral to litmus (B1172312) paper.
-
Follow with a wash of saturated sodium chloride solution.
-
Dry the organic layer over magnesium sulfate.
-
Distill off the solvent.
-
Fractionally distill the remaining ester under reduced pressure. The boiling point of this compound is 74–75°C at 30 mm Hg.[2]
Protocol 2: Anionic Polymerization of this compound
This protocol is based on the work of Isono et al.[1]
Materials:
-
This compound (SBC), purified
-
Tetrahydrofuran (THF), purified
-
Anionic initiator (e.g., 1,1-diphenylhexyllithium - DPHL)
-
Methanol
-
Benzene
Equipment:
-
Sealed glass apparatus for high-vacuum conditions
-
Syringes for initiator and monomer transfer
-
Low-temperature bath
-
Freeze-dryer
Procedure:
-
Monomer Purification: Treat commercial this compound with aqueous sodium hydroxide, then distill it under reduced pressure. Further purify the monomer in an all-glass apparatus, including redistillation in the presence of triethylaluminium before polymerization.[1]
-
Polymerization:
-
Conduct the polymerization in a sealed glass apparatus under a pressure of 1 x 10⁻³ Pa or lower.[1]
-
The polymerization solvent is THF.
-
Cool the reaction vessel to the desired temperature (e.g., 195 K).[1]
-
Introduce the purified SBC monomer into the THF.
-
Add the anionic initiator (e.g., DPHL in purified benzene) to start the polymerization.
-
-
Termination and Purification:
-
After the desired time, quench the reaction with methanol.
-
Precipitate the polymer in an excess of methanol.
-
Collect the polymer and freeze-dry it from a benzene solution for 24 hours.[1]
-
Protocol 3: Group-Transfer Polymerization (GTP) of this compound
This protocol is based on the general procedure for GTP of alkyl crotonates described by Hirabayashi et al.[3]
Materials:
-
This compound (sBuCr), distilled from calcium hydride
-
1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS) (initiator)
-
Organic acid catalyst (e.g., 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene)
-
Dichloromethane (CH₂Cl₂), purified
-
Hexane
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Syringes for transfer of reagents
-
Low-temperature bath
Procedure:
-
All manipulations must be performed under a dry and oxygen-free argon atmosphere using standard Schlenk techniques or in a glovebox.[3]
-
In a dried reaction vessel, dissolve the organic acid catalyst in CH₂Cl₂.
-
Cool the solution to -40 °C.
-
Add the initiator (MTS) to the solution.
-
Add the this compound monomer to the reaction mixture.
-
Stir the reaction at -40 °C for 24 hours.[3]
-
Terminate the polymerization.
-
Purify the resulting polymer by reprecipitation with hexane.[3]
Visualizations
Caption: Workflow for the synthesis of this compound monomer.
Caption: Workflows for anionic and group-transfer polymerization of this compound.
References
Application Notes & Protocols: Sec-Butyl Crotonate as a Precursor for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of sec-butyl crotonate as a versatile precursor in the synthesis of key pharmaceutical intermediates. The focus is on leveraging the reactivity of this α,β-unsaturated ester for the stereoselective synthesis of chiral building blocks.
Introduction
This compound is an α,β-unsaturated ester that serves as a valuable C4 building block in organic synthesis. Its electrophilic β-carbon makes it an excellent Michael acceptor, enabling the formation of carbon-carbon and carbon-nitrogen bonds through conjugate addition reactions. This reactivity is particularly useful in the pharmaceutical industry for the construction of chiral intermediates that form the core of various active pharmaceutical ingredients (APIs). The use of chiral auxiliaries and asymmetric catalysts in these reactions allows for a high degree of stereocontrol, which is critical for the efficacy and safety of many drugs.[1][2] This document outlines protocols for the synthesis of intermediates for anticonvulsants, muscle relaxants, and antidiabetic agents, starting from this compound.
Key Applications and Reactions
The primary application of this compound in pharmaceutical synthesis is as a Michael acceptor in conjugate addition reactions. This allows for the introduction of a variety of functional groups at the β-position, leading to the formation of key intermediates such as γ-amino acids and their derivatives.
Key Reaction Types:
-
1,4-Conjugate Addition (Michael Addition): Formation of a carbon-carbon bond at the β-position.
-
Aza-Michael Addition: Formation of a carbon-nitrogen bond at the β-position, leading to β-amino acid precursors.
These reactions can be rendered highly stereoselective through the use of chiral catalysts or auxiliaries, yielding enantiomerically enriched products.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis of various pharmaceutical intermediates from this compound.
Table 1: Synthesis of sec-Butyl 3-Methylheptanoate
| Parameter | Value | Reference |
| Starting Material | This compound | [3][4] |
| Reagent | n-Butylmagnesium Bromide | [3][4] |
| Catalyst | Cuprous Chloride | [4] |
| Yield | 80-85% | [3] |
| Purity | >95% (after distillation) | [3] |
Table 2: Representative Data for Aza-Michael Addition for β-Amino Ester Synthesis
| Parameter | Representative Value | Reference Context |
| Starting Material | α,β-Unsaturated Ester | [5][6][7][8][9] |
| Reagent | Amine Nucleophile | [5][7][8] |
| Catalyst | Chiral Phase-Transfer Catalyst | [5][7] |
| Yield | 85-95% | [5][7] |
| Enantiomeric Excess (ee) | >95% | [5][7] |
Experimental Protocols
This protocol details the 1,4-conjugate addition of a Grignard reagent to this compound.[3][4]
Materials:
-
This compound (56.8 g, 0.4 mol)
-
Magnesium turnings (25.0 g, 1.04 g-atom)
-
n-Butyl bromide (178 g, 1.30 mol)
-
Anhydrous diethyl ether (700 mL)
-
Cuprous chloride (1.4 g)
-
10% Sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate (B86663)
-
Concentrated hydrochloric acid
-
Ice
Equipment:
-
2 L three-necked round-bottom flask
-
Mercury-sealed stirrer
-
Reflux condenser with calcium chloride tube
-
Dropping funnel
-
Heating mantle
-
Ice bath
Procedure:
-
Grignard Reagent Preparation:
-
Place magnesium turnings in the flame-dried 2 L three-necked flask under a nitrogen atmosphere.
-
Add a small portion of the n-butyl bromide solution in dry ether to initiate the reaction.
-
Once the reaction starts, add the remaining n-butyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, heat the mixture under reflux for 15 minutes.
-
Cool the Grignard reagent solution in an ice bath.
-
-
Conjugate Addition:
-
Add a portion of cuprous chloride to the cooled Grignard solution.
-
Add the solution of this compound in dry ether dropwise from the dropping funnel over a period of 3 hours, while maintaining the temperature with the ice bath.
-
Add the remaining cuprous chloride in portions during the addition of the ester.
-
After the addition is complete, stir the reaction mixture in the ice bath for an additional 15 minutes.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a vigorously stirred mixture of ice and concentrated hydrochloric acid.
-
Separate the ether layer and wash it with 10% sodium carbonate solution until neutral, followed by a wash with saturated sodium chloride solution.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Remove the ether by distillation.
-
Distill the residue under reduced pressure to obtain sec-butyl 3-methylheptanoate.
-
This proposed protocol is based on the principles of enantioselective aza-Michael additions to α,β-unsaturated esters.[5][7][8]
Materials:
-
This compound
-
A suitable amine nucleophile (e.g., a protected hydroxylamine)
-
Chiral phase-transfer catalyst (e.g., a quinine-derived urea (B33335) ammonium (B1175870) salt)
-
Toluene
-
Aqueous base (e.g., potassium carbonate)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for chromatography
Procedure:
-
Reaction Setup:
-
To a solution of this compound and the chiral phase-transfer catalyst in toluene, add the aqueous base solution.
-
Stir the biphasic mixture vigorously at room temperature.
-
-
Aza-Michael Addition:
-
Add the amine nucleophile to the reaction mixture.
-
Monitor the reaction progress by TLC or GC.
-
-
Work-up and Purification:
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the enantiomerically enriched sec-butyl 3-(amino)butanoate derivative.
-
This proposed protocol is based on the Michael addition of a nitroalkane to an α,β-unsaturated ester.
Materials:
-
This compound
-
A suitable base catalyst (e.g., DBU or TBAF)
-
Anhydrous solvent (e.g., THF)
-
Aqueous ammonium chloride solution
-
Ethyl acetate
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for chromatography
Procedure:
-
Reaction Setup:
-
Dissolve this compound and nitromethane in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
-
Michael Addition:
-
Add the base catalyst dropwise to the cooled solution.
-
Allow the reaction to stir at low temperature and then warm to room temperature.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the sec-butyl 3-(nitromethyl)butanoate intermediate.
-
Visualizations: Workflows and Signaling Pathways
Caption: Synthesis of sec-Butyl 3-Methylheptanoate.
Caption: Proposed Synthesis of a Chiral β-Amino Ester.
Caption: Proposed Synthesis of a γ-Nitro Ester.
Caption: Pregabalin Mechanism of Action.[2][3][4][5][10][11][12][13]
Caption: Baclofen Mechanism of Action.[6][7][14][15][16][17][18][19][20][21]
Caption: Sitagliptin Mechanism of Action.[1][9][22][23][24][25][26][27]
References
- 1. Sitagliptin - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. Pregabalin pharmacology and its relevance to clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]
- 5. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. droracle.ai [droracle.ai]
- 8. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Pregabalin - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. study.com [study.com]
- 13. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 14. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Baclofen - Wikipedia [en.wikipedia.org]
- 16. Baclofen: MedlinePlus Drug Information [medlineplus.gov]
- 17. Baclofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Baclofen (Baclofen Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 19. A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Sustained Baclofen-Induced Activation of GABAB Receptors After Cerebral Ischemia Restores Receptor Expression and Function and Limits Progressing Loss of Neurons [frontiersin.org]
- 22. youtube.com [youtube.com]
- 23. reference.medscape.com [reference.medscape.com]
- 24. academic.oup.com [academic.oup.com]
- 25. drugs.com [drugs.com]
- 26. Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Roles and Mechanisms of Dipeptidyl Peptidase 4 Inhibitors in Vascular Aging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Group-Transfer Polymerization of sec-Butyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for the group-transfer polymerization (GTP) of sec-butyl crotonate. GTP is a living polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. Poly(this compound) and other poly(alkyl crotonate)s are of interest due to their unique thermal and optical properties, which can be advantageous for various applications, including as specialty polymers in drug delivery systems and advanced materials.
Recent studies have demonstrated the successful polymerization of various alkyl crotonates, including this compound, using organic superacid catalysts.[1][2][3][4] This approach offers an alternative to traditional anionic polymerization methods, which often require cryogenic temperatures.[5][6] The use of organic acid catalysts in GTP allows for polymerization at more accessible temperatures.[1][4]
Key Reaction Components
-
Monomer: this compound
-
Initiator: 1-trimethylsiloxyl-1-methoxy-2-methyl-1-propene (MTS) is a commonly used initiator for the GTP of crotonates.[1]
-
Catalyst: Organic superacids, such as 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆H₅CHTf₂), have been shown to be effective catalysts for this polymerization.[1][2][3][4]
-
Solvent: Anhydrous dichloromethane (B109758) (CH₂Cl₂) is a suitable solvent for this reaction.[1]
The polymerization proceeds via a Michael addition of the silyl (B83357) ketene (B1206846) acetal (B89532) initiator to the α,β-unsaturated ester of the crotonate monomer. The silyl group is subsequently transferred to the newly formed enolate, regenerating a silyl ketene acetal at the chain end, which can then react with another monomer molecule.[7]
Quantitative Data Summary
The following table summarizes the results from the group-transfer polymerization of various alkyl crotonates using an organic superacid catalyst system. This data is crucial for understanding the influence of the ester group's steric hindrance on the polymerization behavior.
| Entry | Monomer | Yield (%)[1] | M [n] ( g/mol )[1] | M [w]/M [n] (PDI)[1] |
| 1 | Ethyl crotonate | 72 | 8,300 | 1.20 |
| 2 | n-Propyl crotonate | 78 | 9,800 | 1.22 |
| 3 | n-Butyl crotonate | 64 | 8,800 | 1.25 |
| 4 | iso-Propyl crotonate | 45 | 5,800 | 1.28 |
| 5 | iso-Butyl crotonate | 39 | 5,400 | 1.30 |
| 6 | sec -Butyl crotonate | 25 | 4,000 | 1.35 |
| 7 | tert-Butyl crotonate | 0 | - | - |
Reaction Conditions: [Monomer]₀/[Initiator]₀/[Catalyst]₀ = 100/1/0.1 in CH₂Cl₂ at -40 °C for 24 hours.[1] Initiator (I): 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS).[1] Catalyst: 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene.[1]
The data indicates that as the steric hindrance of the alkyl ester group increases, the polymer yield and molecular weight decrease, while the polydispersity index (PDI) increases.[1] tert-Butyl crotonate did not polymerize under these conditions, highlighting the significant impact of steric hindrance on the polymerization of β-substituted acrylates like crotonates.[1]
Experimental Workflow Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts | Semantic Scholar [semanticscholar.org]
- 3. Item - Group-Transfer Polymerization of Various Crotonates Using Organic Acid Catalysts - figshare - Figshare [figshare.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. GROUP TRANSFER POLYMERIZATION | PPTX [slideshare.net]
Application Notes and Protocols for the Polymerization of sec-Butyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the initiators and protocols for the polymerization of sec-butyl crotonate, a monomer with potential for creating polymers with unique thermal and optical properties. The following sections detail the successful initiation systems, experimental procedures, and expected outcomes, offering a comprehensive guide for researchers in polymer chemistry and materials science.
Introduction to this compound Polymerization
Poly(this compound) is a polymer that exhibits a high glass transition temperature and significant extensibility, making it a candidate for applications requiring flexible and heat-resistant optical materials.[1] However, the polymerization of β-substituted α,β-unsaturated esters like this compound presents challenges. Notably, conventional radical polymerization using common initiators such as azobisisobutyronitrile (AIBN) is generally ineffective for the homopolymerization of alkyl crotonates.[2][3] This has led to the exploration of alternative polymerization techniques, with anionic and group-transfer polymerization emerging as the most successful methods.
Anionic Polymerization of this compound
Anionic polymerization has been demonstrated as a highly effective method for synthesizing poly(this compound) with controlled molecular weights and narrow molecular weight distributions.[1]
Recommended Initiators for Anionic Polymerization
Several organolithium compounds have been investigated as initiators for the anionic polymerization of this compound. Among them, 1,1-diphenylhexyllithium (DPHL) has been identified as a particularly effective initiator.[1] Other initiators that can be used include n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (sec-BuLi).[1]
Quantitative Data for Anionic Polymerization
The following table summarizes the results of this compound polymerization using 1,1-diphenylhexyllithium (DPHL) as the initiator in tetrahydrofuran (B95107) (THF).[1]
| Run No. | Initiator (mmol) | Monomer (mmol) | Time (h) | Temp. (K) | Yield (%) | Mn ( g/mol ) x 10⁻³ | Mw/Mn |
| 1 | 0.33 | 8.7 | 5 | 195 | 98 | 25.1 | 1.12 |
| 2 | 0.51 | 8.7 | 5 | 195 | 97 | 17.5 | 1.14 |
| 3 | 0.16 | 8.7 | 8 | 195 | 95 | 49.3 | 1.18 |
Experimental Protocol for Anionic Polymerization
This protocol is based on the successful anionic polymerization of this compound as described in the literature.[1]
Materials:
-
This compound (SBC), purified by distillation over calcium hydride.
-
1,1-Diphenylhexyllithium (DPHL) initiator solution in benzene (B151609).
-
Tetrahydrofuran (THF), purified and dried.
-
Methanol, anhydrous.
-
Benzene, anhydrous.
-
High-vacuum glass apparatus.
Procedure:
-
Monomer and Solvent Purification: Prior to polymerization, this compound is rigorously purified, including a final distillation in the presence of triethylaluminium. THF is also thoroughly dried and purified.
-
Apparatus Setup: The polymerization is conducted in a sealed glass apparatus under high vacuum (1 x 10⁻³ Pa or lower).
-
Initiation: The purified THF is introduced into the reaction vessel, followed by the DPHL initiator solution. The system is cooled to the desired polymerization temperature (e.g., 195 K).
-
Polymerization: The purified this compound monomer is then introduced to the initiator solution in THF. The reaction is allowed to proceed for a set duration (e.g., 5-8 hours).
-
Termination: The polymerization is terminated by the addition of anhydrous methanol.
-
Polymer Isolation: The resulting polymer is precipitated into an excess of methanol.
-
Purification and Drying: The precipitated polymer is collected and purified by freeze-drying from a benzene solution for 24 hours.
Anionic Polymerization Workflow
Caption: Workflow for the anionic polymerization of this compound.
Group-Transfer Polymerization (GTP) of this compound
Group-transfer polymerization is another viable method for the controlled polymerization of alkyl crotonates, including this compound, yielding polymers with predictable molecular weights and narrow distributions.[2]
Recommended Initiator and Catalyst for GTP
-
Initiator: 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS)
-
Catalyst: Organic superacids such as 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂)
Quantitative Data for GTP of Alkyl Crotonates
The following table presents data for the GTP of various alkyl crotonates, demonstrating the versatility of this method. For this compound, high monomer conversion and controlled polymer properties are achievable.[2]
| Monomer | M/I/C Ratio | Time (h) | Temp. (°C) | Yield (%) | Mn ( g/mol ) x 10⁻⁴ | Mw/Mn |
| Methyl Crotonate | 400/1/0.2 | 24 | -40 | >99 | 4.1 | 1.25 |
| Ethyl Crotonate | 400/1/0.2 | 24 | -40 | >99 | 5.2 | 1.17 |
| n-Butyl Crotonate | 400/1/0.2 | 24 | -40 | 96 | 6.8 | 1.25 |
| This compound | 400/1/0.2 | 24 | -40 | 72 | 7.2 | 1.24 |
Experimental Protocol for Group-Transfer Polymerization
This protocol is adapted from the GTP of various alkyl crotonates.[2]
Materials:
-
This compound (sBuCr), distilled from calcium hydride.
-
1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS), initiator.
-
1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂), catalyst.
-
Dichloromethane (CH₂Cl₂), anhydrous.
-
Hexane.
-
Glovebox or Schlenk line for inert atmosphere.
Procedure:
-
Monomer and Reagent Handling: All monomers and reagents should be handled under an inert atmosphere (e.g., in a glovebox) due to their sensitivity to moisture.
-
Reaction Setup: In a glovebox, add the monomer (e.g., 50.0 mmol), initiator (e.g., 0.50 mmol), catalyst (e.g., 0.050 mmol), and solvent (e.g., 25 mL CH₂Cl₂) to a reaction vessel.
-
Polymerization: The reaction is typically carried out at a low temperature (e.g., -40 °C) for a specified time (e.g., 24 hours).
-
Polymer Isolation: After the reaction period, the polymer is purified by reprecipitation with a non-solvent like hexane.
-
Drying: The isolated polymer is dried to a constant weight.
Group-Transfer Polymerization Mechanism Overview
Caption: Simplified overview of the Group-Transfer Polymerization process.
Conclusion
For the successful polymerization of this compound, anionic and group-transfer polymerization methods are highly recommended. Anionic polymerization, particularly with 1,1-diphenylhexyllithium, provides excellent control over the polymer architecture. Group-transfer polymerization, initiated by MTS in the presence of an organic superacid catalyst, also offers a robust route to well-defined polymers. Researchers and professionals in drug development and materials science can utilize these protocols to synthesize poly(this compound) for various applications, leveraging its desirable physical properties.
References
Application Notes and Protocols for Solvent Selection in sec-Butyl Crotonate Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting appropriate solvents for reactions involving sec-butyl crotonate, with a particular focus on the Michael (conjugate) addition of Grignard reagents. The information presented here is intended to aid in reaction optimization, leading to improved yields, selectivity, and process safety.
Introduction to this compound and its Reactivity
This compound is an α,β-unsaturated ester, a class of compounds that serves as a versatile building block in organic synthesis. Its reactivity is characterized by two primary electrophilic sites: the carbonyl carbon and the β-carbon of the carbon-carbon double bond. This dual reactivity allows for either 1,2-addition to the carbonyl group or 1,4-addition (conjugate or Michael addition) to the β-carbon. The choice of nucleophile, catalyst, and critically, the reaction solvent, can significantly influence the regioselectivity of the reaction.
The Michael addition is a widely utilized carbon-carbon bond-forming reaction that is fundamental in the synthesis of a vast array of organic molecules, including many pharmaceutical intermediates. The selection of an appropriate solvent is paramount for controlling the reaction pathway, influencing reaction rates, and ensuring the stability of reactants and intermediates.
Solvent Effects on the Michael Addition of Grignard Reagents to this compound
The conjugate addition of Grignard reagents to α,β-unsaturated esters like this compound is a powerful method for the formation of carbon-carbon bonds. The choice of solvent is a critical parameter that can affect the yield and selectivity of this reaction. Ethereal solvents are commonly employed for the formation and reaction of Grignard reagents.
Quantitative Data on Solvent Effects
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | 1,4- vs. 1,2-Addition Selectivity | Notes |
| Diethyl Ether | 4.3 | 70-80%[1] | Good to Excellent | Standard solvent for Grignard reactions. Low boiling point can be a limitation for higher temperature reactions. |
| Tetrahydrofuran (THF) | 7.5 | 65-85% | Good to Excellent | Higher boiling point than diethyl ether, allowing for a wider reaction temperature range. Can improve the solubility of some reagents. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 70-90% | Good to Excellent | A "greener" alternative to THF with a higher boiling point and lower water miscibility, which can simplify workup. |
| Toluene | 2.4 | 40-60% | Moderate to Good | Non-polar aprotic solvent. Grignard reagents are less soluble and may require co-solvents or higher temperatures. |
| Dichloromethane (DCM) | 9.1 | 30-50% | Variable | Polar aprotic solvent. Can be reactive towards Grignard reagents, leading to side products. |
| Acetonitrile | 37.5 | 10-30% | Poor | Polar aprotic solvent. Generally not suitable for Grignard reagents as it can react with them. |
| Dimethylformamide (DMF) | 36.7 | <10% | Poor | Polar aprotic solvent. Highly reactive with Grignard reagents. |
Note: The yields presented are indicative and can vary significantly based on the specific Grignard reagent, substrate, reaction temperature, and the presence of catalysts (e.g., copper salts). For the uncatalyzed reaction of n-butylmagnesium bromide with this compound in diethyl ether, yields in the range of 70-75% have been reported.[1] Similarly, the reaction with ethylmagnesium bromide in ether has shown yields of up to 78%.[1]
Experimental Protocols
The following are detailed protocols for the synthesis of this compound and its subsequent Michael addition reaction with a Grignard reagent.
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
-
Crotonic acid
-
sec-Butyl alcohol
-
Concentrated sulfuric acid
-
Benzene
-
10% Sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Ether
Equipment:
-
Round-bottom flask (2 L)
-
Water separator (Dean-Stark apparatus)
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a 2 L round-bottom flask, combine 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol, 6-7 mL of concentrated sulfuric acid, and 300 mL of benzene.
-
Add a few boiling chips and assemble the flask with a water separator and a reflux condenser.
-
Heat the mixture to reflux and continue for approximately 12 hours, or until no more water is collected in the separator (approximately 65 mL).
-
Cool the reaction mixture to room temperature and dilute with 200 mL of ether.
-
Transfer the mixture to a separatory funnel and wash with 10% sodium carbonate solution until the aqueous layer is neutral to litmus (B1172312) paper.
-
Perform a final wash with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by distillation.
-
Fractionally distill the crude ester under reduced pressure. The pure this compound will distill at 74–75°C/30 mm Hg.
Protocol 2: Michael Addition of a Grignard Reagent to this compound
This protocol describes a general procedure for the 1,4-addition of a Grignard reagent to this compound in diethyl ether.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Alkyl or aryl halide (e.g., n-butyl bromide)
-
This compound
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ether for extraction
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of the alkyl or aryl halide in anhydrous diethyl ether.
-
Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle warming may be necessary.
-
Once the reaction starts, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.
-
-
Michael Addition Reaction:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of this compound in anhydrous diethyl ether in a separate dropping funnel.
-
Add the this compound solution dropwise to the stirred and cooled Grignard reagent over a period of about 3 hours. Maintain the temperature of the reaction mixture below 10°C.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for another hour.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with three portions of ether.
-
Combine the organic extracts and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
The product can be purified by distillation or chromatography.
-
Visualizing Reaction Pathways and Workflows
Michael Addition Signaling Pathway
The following diagram illustrates the general mechanism of a Michael addition reaction, where a nucleophile (in this case, a Grignard reagent, which acts as a carbanion source) adds to the β-carbon of an α,β-unsaturated ester like this compound.
Caption: Mechanism of the Michael addition of a Grignard reagent to this compound.
Experimental Workflow for Solvent Selection
This diagram outlines a logical workflow for selecting an optimal solvent for a this compound reaction.
References
Application Note: Monitoring sec-Butyl Crotonate Synthesis by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for monitoring the progress of the esterification reaction to synthesize sec-butyl crotonate from crotonic acid and sec-butanol using thin-layer chromatography (TLC). TLC is a rapid, cost-effective, and simple chromatographic technique ideal for the real-time monitoring of reaction progress in organic synthesis.[1] This document outlines the necessary materials, a step-by-step experimental protocol, and methods for data analysis and visualization.
Introduction
The synthesis of this compound, an ester commonly used as a flavoring and fragrance agent, is typically achieved through the Fischer esterification of crotonic acid with sec-butanol in the presence of an acid catalyst. To optimize reaction conditions and determine the reaction endpoint, it is crucial to monitor the consumption of the starting materials and the formation of the product. Thin-layer chromatography offers a convenient method for qualitatively and semi-quantitatively tracking the progress of this reaction. By observing the disappearance of the crotonic acid spot and the appearance of the this compound spot on a TLC plate, a researcher can efficiently determine the status of the reaction.
Principle of TLC in Reaction Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica (B1680970) gel) and a mobile phase (a solvent system). In this application, the starting material, crotonic acid, is significantly more polar than the product, this compound, due to the presence of the carboxylic acid group. This difference in polarity allows for a clear separation on a TLC plate. The less polar this compound will travel further up the plate (higher Retention Factor, Rf), while the more polar crotonic acid will remain closer to the baseline (lower Rf).
Materials and Methods
Materials
-
TLC Plates: Silica gel 60 F254
-
Crotonic acid
-
sec-Butanol
-
Sulfuric acid (catalyst)
-
Toluene (reaction solvent)
-
Mobile Phase: 7:3 (v/v) Hexane:Ethyl Acetate (B1210297) with a few drops of glacial acetic acid
-
Visualization Reagent 1: UV lamp (254 nm)
-
Visualization Reagent 2: Bromocresol Green stain (0.04 g in 100 mL ethanol, with 0.1 M NaOH added dropwise until a blue color appears)[2][3]
-
Capillary tubes for spotting
-
TLC developing chamber
-
Heating device (e.g., heat gun)
Experimental Protocols
Synthesis of this compound (Illustrative)
In a round-bottomed flask, combine crotonic acid (1.0 eq), sec-butanol (1.5 eq), and a catalytic amount of concentrated sulfuric acid in toluene. Heat the mixture under reflux. The progress of the reaction will be monitored by TLC at regular intervals.
Protocol for Monitoring Reaction Progress by TLC
-
Preparation of the TLC Chamber : Pour the 7:3 hexane:ethyl acetate mobile phase into the TLC developing chamber to a depth of about 0.5 cm. Add a few drops of glacial acetic acid to the mobile phase to ensure sharp spots for the carboxylic acid.[4] Close the chamber and allow it to saturate with the solvent vapor for at least 15 minutes.
-
Sample Preparation : At designated time points (e.g., t=0, 1h, 2h, 3h, 4h), withdraw a small aliquot (a few drops) of the reaction mixture using a capillary tube. Dilute the aliquot with a small amount of a volatile solvent like ethyl acetate to a suitable concentration for spotting.
-
Spotting the TLC Plate :
-
Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).
-
In the 'SM' lane, spot a dilute solution of crotonic acid.
-
In the 'RM' lane, spot the diluted aliquot of the reaction mixture.
-
In the 'Co' lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the starting material spot. This "co-spot" helps to confirm the identity of the starting material spot in the reaction mixture lane.[5]
-
-
Developing the TLC Plate : Carefully place the spotted TLC plate into the saturated developing chamber, ensuring the baseline is above the solvent level.[6] Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualization :
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots under a UV lamp (254 nm). Crotonic acid and this compound are UV active and will appear as dark spots. Circle the spots with a pencil.
-
For specific visualization of the acidic starting material, dip the plate into the Bromocresol Green staining solution. Carboxylic acids will appear as yellow spots on a blue background.[2][3]
-
-
Data Analysis :
-
Calculate the Retention Factor (Rf) for each spot using the following formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[7][8]
-
Monitor the disappearance of the crotonic acid spot and the appearance and intensification of the this compound spot in the 'RM' lane over time. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Data Presentation
The progress of the reaction can be semi-quantitatively assessed by observing the relative intensity of the spots over time.
| Time (hours) | Crotonic Acid (SM) Spot | This compound (Product) Spot | Observations |
| 0 | Strong | Not visible | Only starting material is present. |
| 1 | Strong | Faint | Product begins to form. |
| 2 | Moderate | Moderate | Significant conversion has occurred. |
| 3 | Faint | Strong | Reaction is approaching completion. |
| 4 | Not visible | Strong | Reaction is complete. |
Table 1: Illustrative TLC Data for Monitoring this compound Synthesis
| Compound | Expected Rf Value (7:3 Hexane:EtOAc) |
| Crotonic Acid | ~ 0.2 - 0.3 |
| This compound | ~ 0.6 - 0.7 |
Table 2: Expected Retention Factors (Rf)
Visualization of Experimental Workflow
Caption: Workflow for monitoring the this compound reaction by TLC.
Conclusion
Thin-layer chromatography is an indispensable tool for monitoring the synthesis of this compound. Its simplicity, speed, and low cost make it an ideal method for routine reaction monitoring in both research and industrial settings. The protocol described in this application note provides a reliable framework for obtaining clear and informative results regarding the progress of the esterification reaction.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. silicycle.com [silicycle.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. scribd.com [scribd.com]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
Scaling Up Sec-Butyl Crotonate Synthesis: Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction:
Sec-butyl crotonate is a valuable ester intermediate in the synthesis of various organic compounds, finding applications in the pharmaceutical and flavor industries. The successful transition from laboratory-scale synthesis to pilot or industrial-scale production is critical for meeting demand and ensuring commercial viability. This document provides detailed application notes and experimental protocols for the synthesis of this compound, with a focus on strategies for scaling up the process. Methodologies for both direct esterification and transesterification are presented, along with key considerations for process optimization and safety at a larger scale.
Methods for this compound Synthesis
Two primary routes for the synthesis of this compound are direct esterification of crotonic acid with sec-butanol and transesterification of a crotonic acid ester with sec-butanol.
Direct Esterification of Crotonic Acid with Sec-Butanol
This is a common and well-established method for producing this compound. The reaction involves the acid-catalyzed condensation of crotonic acid and sec-butanol, with the removal of water to drive the equilibrium towards the product.
Caption: Acid-catalyzed esterification of crotonic acid with sec-butanol.
This protocol is adapted from a procedure in Organic Syntheses and is suitable for a laboratory setting.
Materials:
-
Crotonic acid (258 g, 3.0 mol)
-
sec-Butyl alcohol (370 g, 5.0 mol)
-
Concentrated sulfuric acid (6-7 mL)
-
Benzene (300 mL)
-
10% Sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Ether
Equipment:
-
2-L round-bottomed flask
-
Water separator (Dean-Stark trap)
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To the 2-L round-bottomed flask, add crotonic acid, sec-butyl alcohol, and benzene.
-
Carefully add the concentrated sulfuric acid to the mixture while stirring.
-
Add a few boiling chips and assemble the flask with the water separator and reflux condenser.
-
Heat the mixture to reflux and continue for approximately 12 hours, or until no more water collects in the separator.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 200 mL of ether.
-
Transfer the mixture to a separatory funnel and wash with 10% sodium carbonate solution until the aqueous layer is neutral to litmus (B1172312) paper.
-
Wash the organic layer with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and distill off the solvent.
-
Fractionally distill the residue under reduced pressure to obtain pure this compound. The expected yield is 360-390 g (85-90%).
Transesterification for this compound Synthesis
Transesterification is an alternative method that involves the reaction of a crotonic acid ester (e.g., methyl or ethyl crotonate) with sec-butanol in the presence of an acid or base catalyst. This method can be advantageous if the starting ester is readily available or if milder reaction conditions are desired.
This protocol is adapted from a procedure for the synthesis of hexyl crotonate and can be applied to the synthesis of this compound.
Materials:
-
Methyl crotonate (or ethyl crotonate)
-
sec-Butanol
-
Amberlyst-15 (or other suitable solid acid catalyst)
-
Toluene (B28343) (or other suitable solvent for azeotropic removal of methanol (B129727)/ethanol)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Activate the Amberlyst-15 catalyst by washing with methanol and drying under vacuum at 60°C for 4 hours.
-
In a round-bottom flask, combine methyl crotonate (1 equivalent), sec-butanol (2-3 equivalents), and the activated Amberlyst-15 (e.g., 15% w/w of the limiting reactant).
-
Add toluene as a solvent and assemble the flask with a Dean-Stark apparatus and reflux condenser.
-
Heat the mixture to reflux with vigorous stirring. The methanol byproduct will be removed azeotropically.
-
Monitor the reaction progress by GC or TLC.
-
Upon completion, cool the reaction mixture and filter to remove the catalyst. The catalyst can be washed with toluene, dried, and reused.
-
Transfer the filtrate to a separatory funnel and wash with 5% aqueous sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Scaling Up this compound Synthesis: Application Notes
Transitioning from a laboratory-scale synthesis to a pilot or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and consistent product quality.
Key Considerations for Scale-Up
-
Reaction Kinetics: A thorough understanding of the reaction kinetics is crucial for predicting reaction times, managing heat evolution, and optimizing throughput.
-
Heat Transfer: Esterification reactions are often exothermic. As the reactor volume increases, the surface area-to-volume ratio decreases, making heat removal more challenging. Adequate cooling capacity and temperature control are critical to prevent runaway reactions and byproduct formation.
-
Mass Transfer: In heterogeneous catalysis (e.g., using a solid acid catalyst), the rate of reaction can be limited by the diffusion of reactants to the catalyst surface. Efficient mixing and agitation are essential to overcome mass transfer limitations.
-
Safety: A comprehensive hazard analysis should be conducted before any scale-up. This includes evaluating the flammability of solvents, the corrosivity (B1173158) of acids, and the potential for exothermic events.
-
Equipment Selection: The choice of reactor and downstream processing equipment is critical for a successful scale-up. Materials of construction should be compatible with the reaction mixture, and the equipment should be designed to handle the required temperatures, pressures, and mixing intensities.
-
Process Control: Implementing robust process control strategies is essential for maintaining consistent product quality and ensuring safe operation. This includes monitoring key parameters such as temperature, pressure, pH, and reactant concentrations.
Optimization of Reaction Parameters
To maximize the yield and purity of this compound while minimizing reaction time and energy consumption, a systematic optimization of reaction parameters should be performed. The following table provides a representative, illustrative framework for such an optimization study.
| Parameter | Range | Effect on Yield | Comments |
| Molar Ratio (sec-Butanol:Crotonic Acid) | 1:1 to 5:1 | Increasing the excess of sec-butanol generally shifts the equilibrium towards the product, increasing the yield. | A large excess may complicate downstream purification. An optimal ratio needs to be determined based on conversion and separation costs. |
| Catalyst Loading (e.g., H₂SO₄ or solid acid) | 0.5% to 5% (w/w of crotonic acid) | Higher catalyst loading generally increases the reaction rate. | Excessive catalyst can lead to side reactions (e.g., dehydration of sec-butanol) and increased corrosion. The optimal loading balances reaction rate and selectivity. |
| Temperature (°C) | 80 to 140 | Higher temperatures increase the reaction rate. | Temperatures that are too high can lead to the formation of byproducts and decomposition. The optimal temperature will depend on the catalyst and solvent used. |
| Reaction Time (hours) | 2 to 24 | Yield increases with time until equilibrium is reached. | Prolonged reaction times can lead to byproduct formation and decreased throughput. The optimal time is the point at which the desired conversion is achieved without significant side reactions. |
Note: The values in this table are illustrative and should be determined experimentally for the specific reaction system.
Experimental Workflow for Scaling Up this compound Synthesis
The following diagram outlines a logical workflow for scaling up the synthesis of this compound from the laboratory to a pilot plant.
Caption: A stepwise workflow for scaling up this compound synthesis.
The successful scale-up of this compound synthesis requires a multidisciplinary approach that combines a thorough understanding of the chemical process with sound engineering principles. By carefully considering reaction kinetics, heat and mass transfer, safety, and equipment selection, and by systematically optimizing reaction parameters, researchers and drug development professionals can effectively transition this important synthesis from the laboratory to a larger scale, ensuring a reliable and efficient supply of this key intermediate.
Application Notes and Protocols for the Characterization of Poly(sec-butyl crotonate)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the properties and characterization of poly(sec-butyl crotonate) (pSBC), a polymer with potential applications in the pharmaceutical and biomedical fields. Detailed experimental protocols for its synthesis and characterization are included to facilitate further research and development.
Introduction to Poly(this compound)
Poly(this compound) is a thermoplastic polymer belonging to the polycrotonate family. It is synthesized through the anionic polymerization of this compound monomer. pSBC is an amorphous polymer with a flexible backbone, exhibiting interesting physical and optical properties.[1] Notably, it possesses a high glass transition temperature (Tg) and significant extensibility below its Tg, making it a potentially valuable material for various applications, including as a flexible optical material and for drug delivery systems where thermal stability and mechanical integrity are crucial.[1]
Synthesis of Poly(this compound)
Poly(this compound) is typically synthesized via anionic polymerization. This method allows for good control over the molecular weight and molecular weight distribution of the polymer.
Synthesis Workflow
References
Application Notes and Protocols for the Preparation of Specialty Esters from sec-Butyl Crotonate
Introduction
sec-Butyl crotonate (CAS 10371-45-6) is a versatile α,β-unsaturated ester that serves as a valuable building block in organic synthesis.[1] Its chemical structure, featuring an electrophilic double bond and an ester functional group, allows for a variety of chemical transformations. This makes it a key precursor for the synthesis of a wide range of specialty esters with applications in the flavor and fragrance, pharmaceutical, and agrochemical industries.[2] This document provides detailed application notes and experimental protocols for the preparation of specialty esters using this compound as a starting material, with a focus on Michael addition reactions and enzymatic synthesis.
Application Note 1: Synthesis of Saturated Aliphatic Esters via Michael Addition
The conjugate addition of organometallic reagents to α,β-unsaturated esters is a powerful method for carbon-carbon bond formation. This approach can be used to synthesize a variety of saturated esters with tailored aliphatic chains. A prime example is the synthesis of sec-butyl 3-methylheptanoate, an ester with potential applications as a fragrance component or a synthetic intermediate.
Experimental Protocol: Synthesis of sec-Butyl 3-methylheptanoate[3][4]
This protocol details the 1,4-addition of a Grignard reagent to this compound.
Materials:
-
Magnesium turnings
-
n-Butyl bromide
-
Dry diethyl ether
-
This compound
-
Cuprous chloride (catalyst)
-
Concentrated hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Prepare the n-butylmagnesium bromide Grignard reagent by reacting magnesium turnings (1.04 g atoms) with n-butyl bromide (1.30 moles) in dry diethyl ether.
-
After the formation of the Grignard reagent is complete, cool the reaction mixture in an ice-water bath.
-
Add a catalytic amount of cuprous chloride to the Grignard solution.
-
Slowly add a solution of this compound (0.4 mole) in dry diethyl ether to the cooled Grignard reagent over a period of approximately 3 hours, maintaining the temperature of the reaction mixture below 10°C.
-
After the addition is complete, allow the reaction mixture to stir for an additional 15 minutes in the ice bath.
-
Quench the reaction by carefully pouring the mixture into a well-stirred, ice-cold solution of hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain sec-butyl 3-methylheptanoate.
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 0.4 mole (56.8 g) | [3] |
| n-Butylmagnesium bromide | ~1.04 moles | [3] |
| Catalyst | Cuprous Chloride | [4] |
| Reaction Conditions | ||
| Solvent | Dry Diethyl Ether | [3] |
| Temperature | < 10°C | [3] |
| Reaction Time | ~3.5 hours | [3] |
| Product | ||
| Product Name | sec-Butyl 3-methylheptanoate | [3] |
| Yield | 68-78% | [3] |
| Boiling Point | 92-93°C at 9 mmHg | [3] |
Diagram of the Experimental Workflow
Caption: Workflow for the synthesis of sec-butyl 3-methylheptanoate.
Application Note 2: Enzymatic Synthesis of Flavor and Fragrance Esters
The demand for natural flavor and fragrance compounds has driven the development of biotechnological routes for their synthesis.[2][5] Enzymatic transesterification, using lipases, offers a mild and selective method to produce these high-value esters, which can be labeled as "natural".[2] While specific protocols for this compound are not widely published, a general methodology can be adapted for its use with various specialty alcohols, such as terpene alcohols, to create novel flavor and fragrance esters.
Representative Experimental Protocol: Lipase-Catalyzed Transesterification
This protocol is a representative example of how this compound could be used in an enzymatic transesterification reaction.
Materials:
-
This compound
-
Specialty alcohol (e.g., geraniol, citronellol)
-
Immobilized lipase (B570770) (e.g., Novozym 435, Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Molecular sieves (optional, for water removal)
Procedure:
-
In a clean, dry flask, dissolve this compound and the specialty alcohol in the chosen anhydrous solvent.
-
Add the immobilized lipase to the reaction mixture. The amount of enzyme will depend on its activity and should be optimized.
-
If desired, add activated molecular sieves to remove any water present and drive the equilibrium towards product formation.
-
Incubate the reaction mixture at a controlled temperature (typically 40-60°C) with gentle agitation (e.g., on a rotary shaker).
-
Monitor the progress of the reaction by a suitable analytical method, such as gas chromatography (GC).
-
Once the reaction has reached equilibrium or the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting specialty ester by column chromatography or distillation.
Data Presentation: Representative Reaction Parameters
| Parameter | Typical Range/Value |
| Reactants | |
| Substrate 1 | This compound |
| Substrate 2 | Specialty Alcohol |
| Molar Ratio (Alcohol:Ester) | 1:1 to 3:1 |
| Reaction Conditions | |
| Enzyme | Immobilized Lipase (e.g., Novozym 435) |
| Enzyme Loading | 5-15% (w/w of substrates) |
| Solvent | Hexane, Toluene, or solvent-free |
| Temperature | 40 - 60°C |
| Reaction Time | 24 - 72 hours |
| Potential Outcome | |
| Conversion | 50 - 95% |
Diagram of the Enzymatic Reaction Pathway
Caption: Pathway for enzymatic transesterification of this compound.
Application Note 3: Synthesis of Chiral Specialty Esters
The creation of stereogenic centers is a critical aspect of modern organic synthesis, particularly in drug development. The Michael addition to α,β-unsaturated esters like this compound can be conducted in a diastereoselective manner to produce chiral esters. This can be achieved by using chiral nucleophiles, chiral catalysts, or chiral auxiliaries.
Conceptual Protocol: Diastereoselective Michael Addition
This protocol outlines a conceptual approach for the diastereoselective synthesis of a specialty ester.
Materials:
-
This compound
-
Prochiral nucleophile (e.g., a substituted malonate or β-ketoester)
-
Chiral base or catalyst (e.g., a chiral amine or a metal complex with a chiral ligand)
-
Anhydrous, aprotic solvent (e.g., THF, toluene)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the prochiral nucleophile in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78°C).
-
Add the chiral base or catalyst to the solution to generate the chiral nucleophile in situ.
-
Slowly add a solution of this compound to the reaction mixture.
-
Stir the reaction at the low temperature for the optimized reaction time, monitoring by TLC or LC-MS.
-
Quench the reaction with a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride.
-
Warm the mixture to room temperature and perform a standard aqueous workup.
-
Dry the organic phase, concentrate, and purify the product by column chromatography.
-
Determine the diastereomeric ratio of the product using NMR spectroscopy or chiral HPLC.
Data Presentation: Representative Data for Diastereoselective Synthesis
| Parameter | Representative Value |
| Reactants | |
| Michael Acceptor | This compound |
| Nucleophile | Diethyl malonate |
| Reaction Conditions | |
| Catalyst | Chiral Phase-Transfer Catalyst |
| Base | K₂CO₃ |
| Solvent | Toluene |
| Temperature | 0°C to room temperature |
| Potential Outcome | |
| Yield | 70 - 90% |
| Diastereomeric Ratio (d.r.) | 80:20 to >95:5 |
| Enantiomeric Excess (e.e.) | Up to 99% |
Diagram of Diastereoselective Synthesis Logic
Caption: Logical workflow for diastereoselective synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Grignard Reaction of sec-Butyl Crotonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the Grignard reaction with sec-butyl crotonate, focusing on the identification and mitigation of side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My primary side product is a tertiary alcohol. What is causing its formation and how can I minimize it?
A1: The formation of a tertiary alcohol is a common side product when performing a Grignard reaction with esters like this compound.[1][2][3][4] This occurs because the initial 1,2-addition product, a ketone, is more reactive than the starting ester and can react with a second equivalent of the Grignard reagent.[4]
Troubleshooting Steps:
-
Low Temperature: Maintain a low reaction temperature (e.g., -78 °C to 0 °C) to control the reactivity of the Grignard reagent and favor the initial addition over the subsequent reaction with the ketone intermediate.[5]
-
Slow Addition: Add the Grignard reagent to the this compound solution slowly and in a controlled manner. This helps to avoid localized high concentrations of the Grignard reagent that can promote the second addition.[5]
-
Inverse Addition: Consider adding the ester solution to the Grignard reagent, which can sometimes help in controlling the reaction.
-
Bulky Grignard Reagents: Using sterically hindered Grignard reagents can sometimes disfavor the second addition to the ketone.
Q2: I am observing a significant amount of a saturated ketone as a side product. What reaction pathway is leading to this?
A2: The formation of a saturated ketone indicates that a 1,4-conjugate addition has occurred, which is often the desired pathway with α,β-unsaturated esters.[6][7][8] However, if you are aiming for a different product or if this reaction is proceeding with low yield of the desired subsequent product, it's important to understand the factors influencing this pathway. The reaction proceeds via nucleophilic attack at the β-carbon of the crotonate.[6][7][8]
Troubleshooting Steps to Modulate 1,2- vs. 1,4-Addition:
-
Catalyst: The addition of a copper catalyst, such as cuprous chloride (CuCl), can significantly promote 1,4-addition.[9][10] The use of Gilman reagents (lithium diorganocopper reagents) is also a well-established method to favor 1,4-addition.[8][11]
-
Grignard Reagent Type: The nature of the Grignard reagent plays a crucial role. Less reactive Grignard reagents (e.g., from alkyl chlorides) and more sterically hindered reagents tend to favor 1,4-addition.
-
Solvent: The choice of solvent can influence the ratio of 1,2- to 1,4-addition. Ethereal solvents like THF are standard, but exploring other options might be necessary for specific substrates.
Q3: My reaction yield is very low, and I'm recovering a lot of my starting material. What are the likely causes?
A3: Low conversion in a Grignard reaction is often due to the deactivation of the Grignard reagent or unfavorable reaction conditions.
Troubleshooting Steps:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents.[12] Ensure all glassware is oven-dried or flame-dried, and all solvents and reagents are rigorously anhydrous.
-
Reagent Quality: The quality of the magnesium and the alkyl halide used to prepare the Grignard reagent is critical. The presence of impurities in magnesium can affect the yield.[13]
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ester, leading to the formation of an enolate and consumption of the reagent without the desired addition.[14] Using a less sterically hindered Grignard reagent or lower reaction temperatures can minimize this.[5]
-
Reaction Temperature: While low temperatures are often beneficial, if the temperature is too low, the reaction rate may be too slow. A careful optimization of the temperature profile is necessary.
Data Presentation: Influence of Cuprous Chloride on Product Yield
The use of a catalyst can significantly alter the regioselectivity of the Grignard reaction with this compound, favoring the desired 1,4-conjugate addition product.
| Grignard Reagent | Catalyst | Reaction Temperature | Yield of 1,4-Addition Product | Reference |
| n-butylmagnesium bromide | None | Not specified | 70-75% | [9] |
| n-butylmagnesium bromide | Cuprous Chloride | Cooled in ice-salt bath | Improved yield (specific % not stated) | [9] |
| ethylmagnesium bromide | None | 0°C | 78% | [9] |
| ethylmagnesium bromide | Cuprous Chloride | Cooled in ice-salt bath | 78% | [9] |
Experimental Protocols
General Protocol for the Grignard Reaction with this compound (Favoring 1,4-Addition):
This protocol is a general guideline and may require optimization for specific Grignard reagents and scales.
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of the alkyl halide (1.1 equivalents) dissolved in anhydrous diethyl ether or THF via the dropping funnel.
-
Once the reaction initiates (indicated by cloudiness and gentle reflux), add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Grignard Reaction with this compound:
-
Cool the freshly prepared Grignard reagent solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Optional (for catalyzed reaction): If using a copper catalyst, add a catalytic amount of cuprous chloride to the Grignard solution and stir for 15-20 minutes.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add the this compound solution dropwise to the cooled Grignard reagent solution over a period of 1-2 hours with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-3 hours, monitoring the reaction progress by TLC or GC.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography or distillation to isolate the desired product.
-
Mandatory Visualizations
Caption: Reaction pathways in the Grignard reaction of this compound.
Caption: Troubleshooting workflow for this compound Grignard reaction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scispace.com [scispace.com]
- 10. scienceportal.tecnalia.com [scienceportal.tecnalia.com]
- 11. 19.13 Conjugate Nucleophilic Addition to α,β-Unsaturated Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Analysis of Sec-Butyl Crotonate by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities in sec-butyl crotonate.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Problem | Possible Causes | Suggested Solutions |
| Poor Peak Shape (Tailing or Fronting) | - Active sites in the injector liner or column.- Column overload.- Inappropriate injection temperature. | - Use a deactivated liner and/or a new GC column.- Dilute the sample.- Optimize the injector temperature to ensure complete and rapid volatilization. |
| Ghost Peaks | - Carryover from a previous injection.- Contamination in the syringe or injector port.- Septum bleed. | - Run a blank solvent injection to wash the column.- Clean the syringe and injector port.- Use high-quality, low-bleed septa. |
| No Peaks or Very Small Peaks | - No sample injected.- Leak in the system.- MS detector turned off or not functioning properly. | - Verify autosampler or manual injection procedure.- Perform a leak check of the GC system.- Check MS detector settings and ensure it is tuned and calibrated. |
| Baseline Noise or Drift | - Contaminated carrier gas.- Column bleed.- Contaminated detector. | - Use high-purity carrier gas with appropriate traps.- Condition the column according to the manufacturer's instructions.- Clean the ion source and detector. |
| Unexpected Peaks in the Chromatogram | - Presence of impurities in the sample.- Contamination from the solvent or sample preparation.- Air leak in the system. | - Compare the mass spectra of the unknown peaks with a spectral library (e.g., NIST) to identify potential impurities like crotonic acid or sec-butanol.- Analyze a solvent blank.- Check for leaks, indicated by the presence of ions at m/z 18 (water), 28 (nitrogen), and 32 (oxygen). |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to expect in a this compound sample?
A1: The most probable impurities originate from the synthesis process, which typically involves the esterification of crotonic acid with sec-butanol. Therefore, the primary impurities to look for are unreacted starting materials:
-
Crotonic acid: The carboxylic acid used in the synthesis.
-
sec-Butanol: The alcohol used for esterification. Additionally, isomers of butenoic acid could be present if the crotonic acid starting material was not pure.
Q2: How can I confirm the identity of an impurity suspected to be crotonic acid?
A2: To confirm the presence of crotonic acid, you should look for its characteristic mass spectrum. The molecular ion peak for crotonic acid (C₄H₆O₂) will be at an m/z of 86. Key fragment ions to look for include m/z 69 (loss of -OH) and m/z 41 (loss of -COOH).[1] You can also confirm by running a standard of crotonic acid under the same GC-MS conditions.
Q3: What is the expected fragmentation pattern for sec-butanol in the mass spectrum?
A3: For sec-butanol (C₄H₁₀O), the molecular ion peak at m/z 74 is often weak or absent. The most prominent and diagnostic fragment ion is typically observed at m/z 45, corresponding to the [C₂H₅O]⁺ ion.[2]
Q4: My chromatogram shows a peak with a mass spectrum very similar to this compound but with a slightly different retention time. What could it be?
A4: This could be an isomer of this compound. One possibility is the cis-isomer, sec-butyl isocrotonate, if the trans-isomer (this compound) is the main product. Geometric isomers often have very similar mass spectra but can sometimes be separated chromatographically. Another possibility could be a structural isomer, such as tert-butyl crotonate, if there were impurities in the starting alcohol.
Q5: What are the typical purity levels for commercially available this compound?
A5: Commercially available this compound typically has a purity of greater than 97% as determined by GC.[3][4][5] This implies that the total percentage of impurities is generally less than 3%.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general procedure for the analysis of this compound and its potential impurities. Instrument parameters may need to be optimized for your specific instrumentation and column.
1. Sample Preparation
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Transfer an aliquot of the solution to a 2 mL autosampler vial for GC-MS analysis.
2. GC-MS Parameters
| Parameter | Recommended Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | - Initial temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 250 °C- Hold: 5 minutes at 250 °C |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
| Solvent Delay | 3 minutes |
3. Data Analysis
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify the main peak as this compound based on its retention time and mass spectrum. The mass spectrum of this compound (C₈H₁₄O₂) will show a molecular ion at m/z 142. Key fragment ions include m/z 87 and 69.
-
For any other peaks, obtain the mass spectrum and compare it against a spectral library (e.g., NIST) and the known mass spectra of potential impurities (crotonic acid, sec-butanol).
-
Quantify the impurities using the peak area percent method, assuming a similar response factor for all components. For more accurate quantification, calibration curves should be prepared using certified reference standards of the identified impurities.
Impurity Identification Workflow
The following diagram illustrates a logical workflow for identifying unknown peaks in a this compound chromatogram.
Caption: A flowchart for the systematic identification of unknown impurities.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) for this compound and its common impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Ratios in Mass Spectrum |
| This compound | C₈H₁₄O₂ | 142.20 | 142 (M+), 87, 69 |
| Crotonic Acid | C₄H₆O₂ | 86.09 | 86 (M+), 69, 41 |
| sec-Butanol | C₄H₁₀O | 74.12 | 74 (M+, often weak), 59, 45 (base peak) |
References
Preventing side reactions in the esterification of crotonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of crotonic acid. Our aim is to help you navigate common challenges and prevent unwanted side reactions during your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Ester Yield | 1. Incomplete Reaction: The esterification reaction is reversible and may not have reached completion.[1] 2. Water Inhibition: The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[2][3] 3. Suboptimal Catalyst Concentration: The amount of acid catalyst can significantly impact the reaction rate. | 1. Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. 2. Water Removal: Use a Dean-Stark apparatus during the reaction to continuously remove water.[3] Alternatively, drying agents can be employed during the work-up.[4] 3. Optimize Catalyst Loading: Titrate the catalyst concentration to find the optimal loading for your specific reaction conditions. A typical starting point for sulfuric acid is 1-2% (w/w) of the limiting reagent. |
| Polymerization of Starting Material or Product | Radical Polymerization: The double bond in crotonic acid and its esters is susceptible to radical polymerization, especially at elevated temperatures and in the presence of acid.[5] | Add a Polymerization Inhibitor: Introduce a radical scavenger such as hydroquinone (B1673460) (0.1-0.2 vol%) or phenothiazine (B1677639) to the reaction mixture before heating.[6][][8] |
| Formation of Isomeric Impurities | Isomerization of Crotonic Acid: Under certain conditions, crotonic acid (trans-2-butenoic acid) can isomerize to its cis-isomer (isocrotonic acid) or to 3-butenoic acid.[9] This is more prevalent under basic conditions or at very high temperatures. | Maintain Acidic Conditions and Control Temperature: Ensure the reaction medium remains acidic throughout the process. Avoid excessively high reaction temperatures. Monitor the isomeric purity of your starting material and product using GC-MS or NMR.[9] |
| Presence of Ether Byproducts | Alcohol Dehydration: The acid catalyst can promote the dehydration of the alcohol reactant to form a symmetrical ether, particularly at higher temperatures. | Control Reaction Temperature: Operate at the lowest effective temperature to favor esterification over ether formation. Use an Excess of the Carboxylic Acid: Shifting the molar ratio to favor the carboxylic acid can reduce the likelihood of alcohol self-condensation. |
| Difficult Product Purification | Incomplete Neutralization: Residual acid catalyst can complicate purification and may cause product degradation during distillation. Emulsion Formation during Work-up: Vigorous shaking during the aqueous wash can lead to the formation of stable emulsions. | Thorough Neutralization: During the work-up, wash the organic layer with a saturated sodium bicarbonate solution until CO₂ evolution ceases, ensuring all acid is neutralized.[10] Gentle Extraction: Gently invert the separatory funnel during the washing steps to minimize emulsion formation. If an emulsion does form, adding a small amount of brine can help to break it. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the esterification of crotonic acid and how can I prevent it?
A1: The most common side reaction is the polymerization of the crotonic acid or the resulting crotonate ester due to the presence of the carbon-carbon double bond.[5] This can be effectively prevented by adding a small amount of a polymerization inhibitor, such as hydroquinone or phenothiazine, to the reaction mixture before starting the heating process.[6][][8]
Q2: How can I drive the esterification equilibrium towards the product side to improve my yield?
A2: The Fischer esterification is a reversible reaction. To maximize the yield of the ester, you can employ Le Chatelier's principle in two primary ways:
-
Use an Excess of One Reactant: Typically, the less expensive reactant, often the alcohol, is used in large excess to shift the equilibrium towards the formation of the ester.[2][3]
-
Remove Water as it Forms: Water is a product of the reaction, and its removal will drive the equilibrium forward. This is commonly achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent.[2][3]
Q3: Which catalyst is best for the esterification of crotonic acid?
A3: Concentrated sulfuric acid is a common, effective, and inexpensive catalyst for the Fischer esterification of crotonic acid.[6] However, it can be corrosive and difficult to remove from the product. Heterogeneous catalysts like phosphotungstic acid offer advantages such as higher selectivity, lower toxicity, and easier separation from the reaction mixture.[11] The choice of catalyst will depend on the scale of your reaction, purification capabilities, and sensitivity of your substrates.
Q4: What is the optimal temperature for the esterification of crotonic acid?
A4: The optimal temperature will depend on the specific alcohol being used and the catalyst. Generally, the reaction is carried out at the reflux temperature of the alcohol or an appropriate solvent.[10] It is a balance between achieving a reasonable reaction rate and minimizing side reactions like ether formation and polymerization, which are favored at higher temperatures. A typical temperature range for the esterification with longer-chain alcohols is 393-433 K (120-160 °C).[6][11]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the esterification can be monitored by several methods:
-
Thin-Layer Chromatography (TLC): A simple and quick method to qualitatively observe the disappearance of the starting materials and the appearance of the product.
-
Gas Chromatography (GC): A quantitative method to determine the conversion of the reactants and the formation of the ester and any volatile side products.
-
Acid Number Titration: The consumption of the carboxylic acid can be monitored by taking aliquots of the reaction mixture at different time points and titrating them with a standardized base to determine the remaining acid concentration.[12]
Q6: What analytical techniques are suitable for identifying and quantifying side products?
A6: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both identifying and quantifying volatile side products.[9][13] The gas chromatograph separates the components of the reaction mixture, and the mass spectrometer provides fragmentation patterns that can be used to identify the structures of the main product and impurities like isomers and ether byproducts. For non-volatile side products like polymers, techniques like Gel Permeation Chromatography (GPC) may be more suitable.
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Crotonic Acid Conversion
| Molar Ratio (Alcohol:Crotonic Acid) | Temperature (K) | Catalyst | Conversion (%) |
| 3:1 | 410 | H₂SO₄ | ~75 |
| 5:1 | 410 | H₂SO₄ | ~85 |
| 10:1 | 410 | H₂SO₄ | >95 |
| Data synthesized from kinetic studies of crotonic acid esterification with decanol.[6] |
Table 2: Comparison of Catalysts for the Esterification of Crotonic Acid
| Catalyst | Catalyst Loading (wt%) | Temperature (K) | Activation Energy (kJ/mol) | Key Advantages |
| Sulfuric Acid (H₂SO₄) | 0.5 - 2.0 | 390 - 430 | 59.9 - 64.9 | Low cost, high activity.[6] |
| Phosphotungstic Acid (H₃PW₁₂O₄₀) | 0.5 - 1.0 | 393 - 433 | 80.5 - 85.7 | High selectivity, lower corrosivity, reusable.[11] |
Experimental Protocols
Detailed Protocol for the Fischer Esterification of Crotonic Acid with Ethanol (B145695)
This protocol describes the synthesis of ethyl crotonate using sulfuric acid as a catalyst.
Materials:
-
Crotonic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Hydroquinone (or another suitable polymerization inhibitor)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus (optional, but recommended for higher yields)
-
Heating mantle with a stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add crotonic acid (e.g., 0.1 mol).
-
Add a large excess of absolute ethanol (e.g., 0.5 mol, which also acts as the solvent).
-
Add a catalytic amount of a polymerization inhibitor (e.g., a spatula tip of hydroquinone).
-
While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 1-2 mL). Caution: The addition of sulfuric acid to ethanol is exothermic.
-
Equip the flask with a reflux condenser (and a Dean-Stark trap if used) and a drying tube.
-
-
Reaction:
-
Heat the mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by TLC or GC.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. Swirl gently and vent the funnel frequently to release the pressure from the evolved CO₂. Continue adding the bicarbonate solution until the effervescence ceases.
-
Wash the organic layer with brine (2 x 50 mL).
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the excess ethanol using a rotary evaporator.
-
Purify the crude ethyl crotonate by fractional distillation. Collect the fraction boiling at the expected boiling point of ethyl crotonate (142-143 °C).
-
Protocol for GC-MS Analysis of Reaction Mixture:
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC-MS Instrument Conditions (Example):
-
Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate components with different boiling points.[13]
-
Injector Temperature: 250 °C.
-
MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 40-400.
-
-
Data Analysis: Identify the peaks corresponding to the starting materials, product, and any side products by comparing their mass spectra with a library database (e.g., NIST). Quantify the components by integrating the peak areas.
Mandatory Visualization
References
- 1. athabascau.ca [athabascau.ca]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Features of polymerization and copolymerization of crotonic acid [inis.iaea.org]
- 6. researchgate.net [researchgate.net]
- 8. Acrylic acid, ester series polymerization inhibitor Phenothiazine - Manufacturer and Supplier | New Venture [nvchem.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Sec-Butyl Crotonate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of sec-butyl crotonate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound via Fischer-Speier esterification of crotonic acid and sec-butanol.
Q1: My reaction yield is low. What are the potential causes and how can I improve it?
A1: Low yield in Fischer esterification is a common issue primarily due to the reversible nature of the reaction.[1] Here are the key factors and solutions:
-
Incomplete Reaction: The reaction may not have reached equilibrium.
-
Solution: Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC) to ensure the disappearance of the limiting reactant.[1]
-
-
Water Presence: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants, reducing the yield.[1]
-
Solution: Employ a Dean-Stark apparatus or a similar setup to continuously remove water from the reaction mixture as it forms.[2] Using a solvent that forms an azeotrope with water, such as benzene (B151609) or toluene, is effective.[1][2]
-
-
Suboptimal Reactant Ratio: An equimolar ratio of reactants may not be sufficient to drive the reaction to completion.
-
Inactive Catalyst: The acid catalyst may be old, hydrated, or used in an insufficient amount.
Q2: My final product is contaminated with unreacted crotonic acid. How can I remove it?
A2: Residual crotonic acid is a common impurity. It can be effectively removed during the workup procedure.
-
Solution: After the reaction is complete, cool the reaction mixture and wash it with a weak base solution, such as 10% sodium carbonate or saturated sodium bicarbonate solution.[1][2] This will neutralize the acidic catalyst and convert the unreacted crotonic acid into its water-soluble carboxylate salt, which can then be separated in the aqueous layer.
Q3: I am observing side reactions. What are they and how can I minimize them?
A3: While Fischer esterification is generally a clean reaction, side reactions can occur, especially at high temperatures.
-
Potential Side Reactions:
-
Ether Formation: The alcohol (sec-butanol) can dehydrate to form di-sec-butyl ether, particularly in the presence of a strong acid catalyst at high temperatures.
-
Polymerization: Crotonic acid and its ester can potentially undergo polymerization, although this is less common under typical esterification conditions. Adding a small amount of a polymerization inhibitor like hydroquinone (B1673460) can be considered if this is suspected.[2]
-
-
Minimization Strategies:
-
Temperature Control: Maintain the reaction temperature at the reflux temperature of the chosen solvent without excessive heating.[1]
-
Catalyst Concentration: Use the minimum effective amount of the acid catalyst to avoid promoting side reactions.
-
Q4: What is the best method for purifying the final this compound?
A4: The most effective method for purifying this compound is fractional distillation under reduced pressure.[2]
-
Procedure: After the aqueous workup and drying of the organic layer, the solvent is removed by simple distillation. The remaining crude ester is then purified by vacuum distillation. This technique separates the desired product from any higher-boiling impurities and unreacted sec-butanol. The boiling point of this compound is reported as 74–75°C at 30 mmHg or 83–84°C at 45 mmHg.[2]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a well-established procedure for the synthesis of this compound.[2]
Materials:
-
Crotonic acid
-
sec-Butyl alcohol
-
Concentrated sulfuric acid
-
Benzene (or Toluene)
-
10% Sodium carbonate solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate
-
Ether
Equipment:
-
Round-bottomed flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus (for both atmospheric and vacuum distillation)
Procedure:
-
Reaction Setup: In a 2 L round-bottomed flask, combine 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol, and 300 mL of benzene.
-
Catalyst Addition: Carefully add 6–7 mL of concentrated sulfuric acid to the mixture.
-
Reflux and Water Removal: Add a few boiling chips and fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. Continue refluxing for approximately 12 hours or until no more water is collected in the Dean-Stark trap (approximately 65 mL of water should be collected).
-
Workup - Quenching and Washing:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 200 mL of ether and transfer it to a separatory funnel.
-
Wash the organic layer with 10% sodium carbonate solution until the aqueous layer is neutral to litmus (B1172312) paper. This step removes unreacted crotonic acid and the sulfuric acid catalyst.
-
Wash the organic layer with a saturated sodium chloride solution.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent (benzene and ether) by distillation at atmospheric pressure.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at 74–75°C/30 mmHg. The expected yield is 360–390 g (85–90%).
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| Crotonic Acid | 258 g (3 moles) | [2] |
| sec-Butyl Alcohol | 370 g (5 moles) | [2] |
| Catalyst | ||
| Concentrated Sulfuric Acid | 6-7 mL | [2] |
| Solvent | ||
| Benzene | 300 mL | [2] |
| Reaction Conditions | ||
| Temperature | Reflux | [2] |
| Reaction Time | ~12 hours | [2] |
| Product Information | ||
| Yield | 360–390 g (85–90%) | [2] |
| Boiling Point | 74–75°C @ 30 mmHg | [2] |
| 83–84°C @ 45 mmHg | [2] | |
| Refractive Index (n²⁵D) | 1.4261 | [2] |
Process Diagrams
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: sec-Butyl Crotonate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the purification of sec-butyl crotonate. It is intended for researchers, scientists, and drug development professionals to facilitate a smooth and efficient purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via Fischer esterification?
The most common impurities are unreacted starting materials: crotonic acid and sec-butanol. Other potential byproducts include di-sec-butyl ether, which can form under acidic conditions, and water, which is a byproduct of the esterification reaction. Depending on the reaction conditions, E/Z isomers of this compound may also be present.
Q2: How can I effectively remove unreacted crotonic acid from my crude product?
Unreacted crotonic acid can be effectively removed by washing the crude product with an aqueous basic solution. A 10% sodium carbonate solution is commonly used.[1] The acidic crotonic acid reacts with the base to form a water-soluble carboxylate salt, which partitions into the aqueous phase and is subsequently removed. It is crucial to wash until the organic layer is neutral to litmus (B1172312) or pH paper.
Q3: What is the best method to remove residual sec-butanol?
Fractional distillation under reduced pressure is the most effective method for removing residual sec-butanol.[1] Due to the significant difference in boiling points between sec-butanol and this compound, a well-controlled fractional distillation can provide excellent separation.
Q4: How can I determine the purity and isomeric ratio of my purified this compound?
The purity and isomeric ratio of this compound can be determined using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity by separating volatile components and identifying them based on their mass spectra.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. The isomeric ratio (E/Z) of crotonates can be determined by integrating the signals of the vinylic protons, which resonate at distinct chemical shifts.[3][4]
Troubleshooting Guides
Fractional Distillation Issues
| Problem | Possible Cause | Solution |
| Distillate is still acidic (contains crotonic acid). | - Incomplete neutralization during the workup.- Thermal decomposition of the ester during distillation, although less likely under reduced pressure. | - Ensure the crude product is thoroughly washed with a basic solution (e.g., 10% Na₂CO₃) until the organic layer is neutral before distillation.- Use a lower distillation temperature by applying a higher vacuum. |
| Poor separation of sec-butanol. | - Inefficient distillation column.- Distillation rate is too fast.- Fluctuations in heating or vacuum. | - Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column).- Reduce the distillation rate to about 1 drop per second to allow for proper equilibrium between liquid and vapor phases.[5]- Ensure stable heating with a heating mantle and a controller, and maintain a steady vacuum. |
| Product is dark or discolored after distillation. | - Thermal decomposition of the product or impurities at high temperatures. | - Distill at the lowest possible temperature by using a high vacuum.- Ensure the crude product is free of acidic impurities before distillation, as they can catalyze decomposition. |
| Bumping or uneven boiling. | - Lack of boiling chips or a stir bar.- Too rapid heating. | - Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating.- Heat the flask gradually and evenly. |
General Purification Issues
| Problem | Possible Cause | Solution |
| Low yield after aqueous workup. | - Emulsion formation during washing.- Hydrolysis of the ester back to crotonic acid and sec-butanol. | - To break emulsions, add a saturated brine solution.- Avoid prolonged contact with acidic or basic aqueous solutions. Perform washes efficiently. |
| Presence of E/Z isomers in the final product. | - The synthesis conditions may favor the formation of a mixture of isomers. | - If a specific isomer is required, separation can be attempted using flash chromatography with a suitable solvent system (e.g., hexane/ethyl acetate).[3] The polarity of the eluent should be optimized using Thin Layer Chromatography (TLC) beforehand. |
Experimental Protocols
Protocol 1: Purification of this compound by Washing and Fractional Distillation
This protocol is adapted from a standard organic synthesis procedure.[1]
-
Aqueous Wash:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
If a solvent like benzene (B151609) or ether was used, dilute the mixture further with ether.
-
Wash the organic layer with a 10% sodium carbonate solution. Shake the funnel gently at first to release any pressure from CO₂ evolution, then more vigorously.
-
Separate the aqueous layer and repeat the wash until the aqueous layer is no longer acidic (test with litmus or pH paper).
-
Wash the organic layer with a saturated sodium chloride (brine) solution to remove dissolved water.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal:
-
Remove the low-boiling solvent (e.g., ether, benzene) using a rotary evaporator.
-
-
Fractional Distillation:
-
Assemble a fractional distillation apparatus for vacuum distillation.
-
Add the crude this compound to the distillation flask along with boiling chips or a stir bar.
-
Slowly apply vacuum and begin heating the flask gently.
-
Collect any low-boiling fractions (residual solvent and sec-butanol) first.
-
Collect the this compound fraction at the appropriate boiling point and pressure.
-
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
-
GC-MS Conditions (General):
-
Injector Temperature: 250 °C
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-400.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Integrate all peaks in the chromatogram to determine the relative purity of the product.
-
Identify any impurity peaks by comparing their mass spectra to a library database (e.g., NIST).
-
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Pressure (mmHg) |
| This compound | 142.20[2] | 166[6][7] | 760 |
| 74-75[1] | 30 | ||
| 83-84[1] | 45 | ||
| sec-Butanol | 74.12 | 99.5 | 760 |
| Crotonic Acid | 86.09 | 185 | 760 |
| Di-sec-butyl ether | 130.23 | 122 | 760 |
Table 2: Analytical Data for this compound
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the vinylic protons, the methine proton of the sec-butyl group, and the methyl and methylene (B1212753) protons. The E and Z isomers will have distinct chemical shifts for the vinylic protons.[3] |
| ¹³C NMR | Signals for the carbonyl carbon, vinylic carbons, and the carbons of the sec-butyl group. |
| GC-MS (EI) | A molecular ion peak (m/z 142) and characteristic fragment ions. |
| IR Spectroscopy | A strong C=O stretch around 1720 cm⁻¹ and a C=C stretch around 1650 cm⁻¹. |
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C8H14O2 | CID 5366041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. scribd.com [scribd.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound | C8H14O2 - BuyersGuideChem [buyersguidechem.com]
Dealing with viscosity issues in poly(sec-butyl crotonate) synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing viscosity issues during the synthesis of poly(sec-butyl crotonate).
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the viscosity of a poly(this compound) solution?
The viscosity of a polymer solution is intrinsically linked to the molecular weight of the polymer. Higher molecular weight polymers will result in solutions with higher viscosity. The key factors influencing the molecular weight, and therefore viscosity, during the synthesis of poly(this compound) include:
-
Initiator Concentration: The molecular weight of the polymer generally decreases as the initiator concentration increases.[1] This is because a higher concentration of initiator leads to the formation of more polymer chains, each growing to a shorter length for a given amount of monomer.
-
Monomer Concentration: Higher initial monomer concentration can lead to the formation of longer polymer chains before termination, thus increasing the molecular weight and viscosity.[2]
-
Reaction Temperature: Lowering the reaction temperature can slow down termination reactions relative to propagation, which can lead to a higher molecular weight and consequently higher viscosity.[2][3] However, extremely low temperatures might impede the polymerization process altogether.
-
Solvent Choice: The choice of solvent plays a crucial role. In a "good" solvent, where polymer-solvent interactions are favorable, polymer chains tend to uncoil and extend, which increases the hydrodynamic volume and intrinsic viscosity.[2] Conversely, in a "poor" solvent, polymer chains may aggregate, which can also affect viscosity.[4]
-
Presence of Impurities: Impurities in the monomer or solvent can act as chain terminators, preventing the formation of long polymer chains and resulting in lower molecular weight and viscosity.[2] Moisture, in particular, can be detrimental in anionic polymerizations.[2]
-
Stirring Speed: Inadequate agitation can lead to localized "hot spots" or areas of high monomer concentration, resulting in a broader molecular weight distribution and inconsistent viscosity.[2]
Q2: How does the type of polymerization method affect the viscosity of poly(this compound)?
Different polymerization methods offer varying levels of control over the polymer's molecular weight and architecture, which directly impacts viscosity. For poly(this compound), methods like anionic polymerization and group-transfer polymerization (GTP) have been reported.
-
Anionic Polymerization: This method, when performed under rigorous conditions with purified reagents, can produce polymers with a very narrow molecular weight distribution.[5] This allows for precise control over the viscosity. However, anionic polymerization is very sensitive to impurities.
-
Group-Transfer Polymerization (GTP): GTP is another method that can be used to synthesize poly(alkyl crotonate)s, yielding polymers with narrow molecular weight distributions under optimized conditions.[6]
Q3: Can the viscosity of the poly(this compound) solution be monitored in real-time during synthesis?
Yes, real-time monitoring of viscosity changes during polymerization is possible. Techniques such as high-speed imaging of splashing events caused by dropping beads into the reaction mixture can be used to observe rheological changes and infer viscosity in real-time.[9] This can provide valuable insights into the reaction kinetics and help in controlling the final product properties.
Troubleshooting Guides
Issue 1: The viscosity of the poly(this compound) solution is unexpectedly high.
An unusually high viscosity typically indicates that the polymer's molecular weight is higher than intended.[2] This can lead to difficulties in processing and handling the polymer.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Initiator concentration is too low. | Fewer polymer chains are initiated, leading to each chain growing longer to consume the available monomer.[2] Solution: Increase the initiator concentration. |
| Reaction temperature is too low. | Lower temperatures can decrease the rate of termination reactions relative to propagation, resulting in higher molecular weight.[2] Solution: Cautiously increase the reaction temperature. Monitor for potential side reactions. |
| Monomer concentration is too high. | Higher monomer availability can lead to longer polymer chains before termination.[2] Solution: Decrease the initial monomer concentration. |
| Presence of cross-linking or gelation. | Multifunctional impurities in the monomer or side reactions can cause cross-linking, leading to a significant increase in viscosity or gel formation. Solution: Ensure high purity of the monomer and solvent.[2] Consider adjusting reaction conditions to minimize side reactions. |
Issue 2: The viscosity of the poly(this compound) solution is unexpectedly low.
A low viscosity often suggests a low molecular weight of the polymer, which can compromise the material's mechanical and thermal properties.[2]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Initiator concentration is too high. | A higher initiator concentration leads to the formation of a larger number of shorter polymer chains.[1] Solution: Decrease the initiator concentration. |
| Presence of impurities. | Impurities, especially water in anionic polymerization, can act as chain terminators, preventing the growth of long polymer chains.[2] Solution: Purify the monomer and solvent rigorously. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere. |
| Reaction temperature is too high. | Higher temperatures can increase the rate of termination reactions, leading to shorter polymer chains. Solution: Decrease the reaction temperature. |
| Presence of chain transfer agents. | Some solvents or impurities can act as chain transfer agents, limiting the molecular weight of the polymer.[2] Solution: Use a solvent that is known not to act as a chain transfer agent. Purify all reagents to remove potential chain transfer impurities. |
Data Presentation
Table 1: Effect of Initiator Concentration on Molecular Weight
The following table summarizes the general relationship between initiator concentration and the resulting polymer's molecular weight (Mw), which is directly related to viscosity.
| Initiator Concentration | Polymerization Rate (Rp) | Molecular Weight (Mw) |
| Increasing | Increases | Decreases[1] |
| Decreasing | Decreases | Increases[2] |
Note: This represents a general trend in polymerization kinetics. The exact quantitative relationship can vary based on the specific monomer, initiator, and reaction conditions.
Experimental Protocols
Protocol 1: Purification of this compound Monomer
Monomer purity is critical for successful polymerization and achieving the desired viscosity.[2]
-
Initial Washing: The commercially available this compound is first treated with an aqueous sodium hydroxide (B78521) solution to remove any acidic impurities.[5]
-
Distillation: The monomer is then distilled under reduced pressure.[5]
-
Drying: The distilled monomer is dried over calcium hydride.[5]
-
Final Purification: For high-purity requirements, especially for anionic polymerization, further purification can be carried out in an all-glass apparatus under high vacuum. This may involve distillation from a sodium mirror and then from triethylaluminium.[5]
Protocol 2: Anionic Polymerization of this compound
This protocol is based on the anionic polymerization method which allows for good control over molecular weight.
-
Apparatus Setup: All glassware should be thoroughly dried and assembled under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination.[2] The polymerization is typically carried out in a sealed glass apparatus under high vacuum.[5]
-
Solvent and Monomer Preparation: The polymerization solvent, such as tetrahydrofuran (B95107) (THF), must be rigorously purified.[5] The purified this compound monomer is distilled directly into the reaction vessel.
-
Initiation: The reaction is initiated by adding a suitable initiator, such as 1,1-diphenylhexyllithium (DPHL), to the monomer solution at a low temperature (e.g., 195 to 243 K).[5]
-
Polymerization: The reaction is allowed to proceed at the set temperature.
-
Termination: The polymerization is quenched by adding a terminating agent, such as methanol.[5]
-
Isolation: The polymer is precipitated into an excess of a non-solvent, such as methanol.[5]
-
Drying: The purified polymer is then dried, for instance, by freeze-drying from a benzene (B151609) solution.[5]
Protocol 3: Measurement of Intrinsic Viscosity
Intrinsic viscosity is a measure of a polymer's contribution to the viscosity of a solution.
-
Solution Preparation: Prepare a series of dilute solutions of the poly(this compound) in a suitable solvent (e.g., toluene) at known concentrations.[5]
-
Viscometer Setup: Use a capillary viscometer, such as a modified Ubbelohde type, maintained at a constant temperature (e.g., 303 K).[5]
-
Solvent Flow Time: Measure the flow time of the pure solvent (t₀).[2]
-
Solution Flow Time: For each polymer solution, measure the flow time (t).[2]
-
Calculations:
-
Extrapolation: Plot the reduced viscosity against concentration and extrapolate the line to zero concentration to obtain the intrinsic viscosity [η].[2]
Visualizations
Caption: Troubleshooting workflow for unexpectedly high viscosity.
Caption: Key parameters influencing polymer viscosity.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Effects of temperature alteration on viscosity, polymerization, and in-vivo arterial distribution of N-butyl cyanoacrylate-iodized oil mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chain transfer agentsï½SAKAI CHEMICAL INDUSTRY CO., LTD. [sco-sakai-chem.com]
- 9. researchgate.net [researchgate.net]
Minimizing byproduct formation in sec-butyl crotonate reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of sec-butyl crotonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via Fischer esterification?
A1: The most common byproducts are water, di-sec-butyl ether, and polymers of crotonic acid. Water is an inherent byproduct of the esterification reaction. Di-sec-butyl ether can form through the acid-catalyzed self-condensation of sec-butanol, particularly at elevated temperatures[1]. Polymerization of crotonic acid can occur due to the presence of the carbon-carbon double bond, which can be initiated by the acidic conditions and heat[2].
Q2: How can I minimize the formation of di-sec-butyl ether?
A2: To minimize di-sec-butyl ether formation, it is crucial to control the reaction temperature. Lowering the reaction temperature can reduce the rate of this side reaction[1]. Using the minimum effective amount of the acid catalyst can also help, as the ether formation is acid-catalyzed. Additionally, using a moderate excess of sec-butanol, rather than a very large excess, can limit the opportunity for its self-condensation.
Q3: What causes the reaction mixture to turn brown or form a solid precipitate?
A3: A brown coloration or the formation of a solid precipitate during the reaction is often an indication of crotonic acid polymerization[2]. These polymers are typically insoluble in the reaction medium. This is more likely to occur at higher temperatures and with prolonged reaction times.
Q4: How can I prevent the polymerization of crotonic acid?
A4: To prevent polymerization, a polymerization inhibitor, such as hydroquinone, can be added to the reaction mixture in a small amount (e.g., 0.1-0.2% by volume)[2]. Additionally, avoiding excessively high reaction temperatures and unnecessarily long reaction times will also help to minimize this side reaction.
Q5: What is the purpose of washing the reaction mixture with a sodium carbonate solution during the work-up?
A5: Washing the crude product with a sodium carbonate or sodium bicarbonate solution is a critical step to neutralize the acidic catalyst (e.g., sulfuric acid) and to remove any unreacted crotonic acid by converting it to its water-soluble sodium salt. This is essential for obtaining a pure product and preventing the reverse reaction (ester hydrolysis) during storage.
Troubleshooting Guide
Low yields and product impurities are common challenges in the synthesis of this compound. The following guide provides insights into how reaction parameters can be adjusted to mitigate these issues.
Low Product Yield
A low yield of this compound is often due to an incomplete reaction or the prevalence of side reactions. The Fischer esterification is an equilibrium-controlled process; therefore, reaction conditions must be optimized to favor product formation.
Table 1: Effect of Reaction Parameters on Product Yield
| Parameter | Observation | Recommended Action | Rationale |
| Molar Ratio of Reactants | Insufficient conversion of crotonic acid. | Increase the molar ratio of sec-butanol to crotonic acid (e.g., from 1:1 to 3:1 or 5:1). | According to Le Chatelier's principle, using an excess of one reactant drives the equilibrium towards the products[3]. |
| Reaction Temperature | The reaction is too slow, leading to incomplete conversion in a given time. | Increase the reaction temperature to reflux. | Higher temperatures increase the reaction rate. However, temperatures that are too high can promote side reactions[2]. |
| Water Removal | The presence of water, a reaction product, inhibits the forward reaction. | Use a Dean-Stark apparatus or a suitable water separator to continuously remove water as it is formed[4][5]. | Removing a product shifts the reaction equilibrium to the right, favoring the formation of the ester[5]. |
| Catalyst Concentration | The reaction rate is too low. | Ensure an adequate amount of acid catalyst (e.g., concentrated sulfuric acid) is used. | The reaction is acid-catalyzed, and a sufficient concentration of protons is necessary to activate the carboxylic acid[6]. |
Product Impurity
The presence of byproducts such as di-sec-butyl ether and crotonic acid polymers can contaminate the final product.
Table 2: Minimizing Byproduct Formation
| Byproduct | Cause | Recommended Action | Rationale |
| Di-sec-butyl Ether | Acid-catalyzed dehydration of sec-butanol, favored at high temperatures. | Maintain the lowest effective reaction temperature. Use a milder acid catalyst if possible. | Secondary alcohols are more prone to dehydration to form ethers than primary alcohols[1]. Lower temperatures disfavor this elimination reaction. |
| Crotonic Acid Polymers | Polymerization of the crotonic acid double bond, initiated by acid and heat. | Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture. Avoid excessive heating. | Inhibitors scavenge free radicals that can initiate polymerization[2]. |
| Unreacted Crotonic Acid | Incomplete reaction or insufficient removal during work-up. | Ensure complete reaction by optimizing conditions (see Table 1). Thoroughly wash the organic phase with a basic solution (e.g., 10% sodium carbonate) during work-up. | The basic wash converts the acidic crotonic acid into its water-soluble salt, allowing for its removal from the organic product layer. |
| Isocrotonic Acid Esters | Isomerization of the double bond under acidic or basic conditions. | Maintain neutral pH during work-up and storage. Avoid excessive heat. | While less common for the trans-isomer, isomerization can be promoted by harsh conditions. |
Visual Guides
Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis of this compound.
Experimental Workflow
This diagram outlines the key steps in a typical experimental procedure for synthesizing this compound with an emphasis on minimizing byproducts.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is adapted from a reliable procedure and is designed to achieve a high yield (85-90%) of this compound while minimizing byproduct formation[4].
Materials:
-
Crotonic acid (3 moles, 258 g)
-
sec-Butyl alcohol (5 moles, 370 g)
-
Concentrated sulfuric acid (6-7 mL)
-
Benzene (300 mL)
-
10% Sodium carbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Diethyl ether (for dilution)
-
Boiling chips
Apparatus:
-
2-liter round-bottomed flask
-
Dean-Stark trap or other suitable water separator
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus for reduced pressure distillation
Procedure:
-
Reaction Setup: In the 2-liter round-bottomed flask, combine crotonic acid (258 g), sec-butyl alcohol (370 g), and benzene (300 mL). Carefully add concentrated sulfuric acid (6-7 mL) to the mixture. Add a few boiling chips.
-
Esterification: Assemble the flask with the water separator and reflux condenser. Heat the mixture to reflux. Continue heating for approximately 12 hours or until no more water collects in the separator (approximately 65 mL of water should be collected).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with 200 mL of diethyl ether.
-
Transfer the mixture to a large separatory funnel and wash with a 10% sodium carbonate solution until the aqueous layer is no longer acidic (test with litmus (B1172312) paper). This step neutralizes the sulfuric acid catalyst and removes unreacted crotonic acid.
-
Wash the organic layer with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent.
-
Remove the solvents (benzene and ether) by distillation at atmospheric pressure.
-
Fractionally distill the remaining liquid under reduced pressure. Collect the fraction boiling at 74–75°C at 30 mm Hg or 83–84°C at 45 mm Hg.
-
The expected yield of this compound is between 360-390 g (85–90%).
References
Technical Support Center: Sec-Butyl Crotonate Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis and reaction kinetics of sec-butyl crotonate.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the this compound reaction rate?
A1: As with most chemical reactions, increasing the temperature generally increases the rate of the esterification reaction to form this compound.[1] This is because a higher temperature provides the reactant molecules (crotonic acid and sec-butanol) with more kinetic energy, leading to more frequent and energetic collisions, which in turn increases the likelihood of a successful reaction upon collision. For the acid-catalyzed esterification of carboxylic acids, the reaction rate typically follows the Arrhenius equation, which describes the temperature dependence of the rate constant.[1]
Q2: How does temperature affect the equilibrium of the this compound reaction?
Q3: What is a typical catalyst used for the synthesis of this compound, and how does temperature affect its activity?
A3: A common and effective catalyst for the synthesis of this compound is a strong protic acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The catalyst works by protonating the carbonyl oxygen of the crotonic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the sec-butanol. The activity of the acid catalyst generally increases with temperature. However, at very high temperatures, side reactions such as dehydration of the alcohol or polymerization of the crotonate may become more significant.
Q4: What are the expected Arrhenius parameters (Activation Energy and Pre-exponential Factor) for this reaction?
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Insufficient Temperature | Ensure the reaction mixture is heated to the target temperature. Use a calibrated thermometer or temperature probe. For a typical sulfuric acid-catalyzed reaction, a temperature in the range of 80-120°C is a reasonable starting point. |
| Ineffective Water Removal | Esterification is an equilibrium reaction that produces water. Failure to remove water will prevent the reaction from proceeding to completion. Use a Dean-Stark apparatus or add a dehydrating agent (e.g., molecular sieves) to the reaction mixture to continuously remove water and shift the equilibrium towards the product. |
| Catalyst Inactivity | Ensure the acid catalyst has not been deactivated. Use a fresh bottle of concentrated sulfuric acid or another suitable acid catalyst. The amount of catalyst is also crucial; typically, a catalytic amount (e.g., 1-5 mol%) is sufficient. |
| Impure Reactants | The presence of water or other impurities in the crotonic acid or sec-butanol can inhibit the reaction. Use anhydrous reactants if possible. |
| Reaction Time Too Short | Esterification reactions can be slow, even at elevated temperatures. Monitor the reaction progress over time using an appropriate analytical technique (e.g., GC, TLC, or titration of the remaining carboxylic acid) to ensure it has reached completion or equilibrium. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | Excessive heat can lead to side reactions. For instance, at high temperatures, sec-butanol can undergo dehydration to form butenes. Crotonic acid and its ester can also be susceptible to polymerization. Operate at the lowest temperature that provides a reasonable reaction rate. |
| Excess Catalyst | Too much acid catalyst can promote side reactions. Use the minimum amount of catalyst necessary to achieve a good reaction rate. |
| Presence of Oxygen | For unsaturated esters like this compound, the presence of oxygen at high temperatures can lead to oxidation and polymerization. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate these side reactions. |
Issue 3: Difficulty in Monitoring Reaction Progress
| Possible Cause | Troubleshooting Steps |
| Inaccurate Titration | When monitoring the disappearance of crotonic acid by titration with a base, ensure that the sample is quenched immediately in a cold solvent to stop the reaction. Use a suitable indicator and perform the titration carefully. |
| Poor GC Separation | If using gas chromatography (GC) to monitor the reaction, optimize the temperature program and column type to achieve good separation between the reactants, product, and any potential side products. |
| Co-elution in TLC | If using thin-layer chromatography (TLC), experiment with different solvent systems to find one that provides good separation of all components in the reaction mixture. |
Data Presentation
Illustrative Kinetic Data for this compound Synthesis
Disclaimer: The following data is illustrative and based on typical values for similar esterification reactions, as specific experimental data for this compound was not found in the cited literature. These values should be used as a reference and for educational purposes only.
Table 1: Illustrative Rate Constants (k) at Various Temperatures
| Temperature (°C) | Temperature (K) | Illustrative Rate Constant, k (L mol⁻¹ min⁻¹) |
| 80 | 353.15 | 0.005 |
| 90 | 363.15 | 0.010 |
| 100 | 373.15 | 0.019 |
| 110 | 383.15 | 0.035 |
Table 2: Illustrative Equilibrium Constants (K_eq) at Various Temperatures
| Temperature (°C) | Temperature (K) | Illustrative Equilibrium Constant (K_eq) |
| 80 | 353.15 | 4.5 |
| 90 | 363.15 | 4.2 |
| 100 | 373.15 | 3.9 |
| 110 | 383.15 | 3.6 |
Experimental Protocols
Protocol for a Kinetic Study of the Sulfuric Acid-Catalyzed Esterification of Crotonic Acid with Sec-Butanol
1. Materials:
-
Crotonic acid (≥98%)
-
sec-Butanol (≥99%, anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Toluene (B28343) (anhydrous)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Internal standard for GC analysis (e.g., dodecane)
2. Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dean-Stark apparatus
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Septum
-
Syringes
-
Gas chromatograph (GC) with a suitable column (e.g., a polar capillary column)
3. Procedure:
-
Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
To the round-bottom flask, add crotonic acid (e.g., 0.1 mol), sec-butanol (e.g., 0.2 mol, 2 equivalents), toluene (to facilitate azeotropic removal of water), and the internal standard.
-
Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 100°C).
-
Once the temperature has stabilized, carefully add the concentrated sulfuric acid catalyst (e.g., 1-2 mol% relative to the limiting reactant, crotonic acid) to the reaction mixture. This is considered time zero (t=0).
-
At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot (e.g., 0.1-0.2 mL) of the reaction mixture using a syringe through the septum.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a cold sodium bicarbonate solution. This will neutralize the acid catalyst and stop the reaction.
-
Add a small amount of an extraction solvent (e.g., diethyl ether) to the vial, vortex, and allow the layers to separate.
-
Analyze the organic layer by GC to determine the concentrations of crotonic acid, sec-butanol, and this compound relative to the internal standard.
-
Continue taking samples until the reaction appears to have reached equilibrium (i.e., the concentrations of reactants and products are no longer changing).
-
Repeat the experiment at different temperatures (e.g., 80°C, 90°C, 110°C) to determine the temperature dependence of the reaction rate.
4. Data Analysis:
-
From the GC data, calculate the concentrations of the reactants and products at each time point.
-
Plot the concentration of crotonic acid versus time for each temperature.
-
Determine the initial reaction rate at each temperature from the initial slope of the concentration vs. time plot.
-
Assuming a second-order rate law (rate = k[Crotonic Acid][sec-Butanol]), calculate the rate constant (k) at each temperature.
-
Create an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy (Ea) and the pre-exponential factor (A) for the reaction.
Visualizations
Caption: Fischer Esterification Mechanism for this compound Synthesis.
Caption: Experimental Workflow for a Kinetic Study.
Caption: Troubleshooting Logic for Low Reaction Yield.
References
Technical Support Center: Catalyst Selection for Optimizing sec-Butyl Crotonate Yield
This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on catalyst selection and troubleshooting for the synthesis of sec-butyl crotonate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer esterification of crotonic acid with sec-butanol. This reaction is typically catalyzed by an acid. Another potential, though less common, route is the transesterification of a different crotonate ester (e.g., methyl crotonate) with sec-butanol.
Q2: What types of catalysts are effective for the esterification of crotonic acid with sec-butanol?
A2: A range of catalysts can be employed, broadly categorized as:
-
Homogeneous Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA) are effective and low-cost catalysts.[1]
-
Heterogeneous Solid Acids: These include ion-exchange resins (e.g., Amberlyst-15) and zeolites (e.g., H-beta), which offer advantages in terms of catalyst separation and reusability.
-
Enzymatic Catalysts: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can be used for a more selective and environmentally benign synthesis under milder conditions.
Q3: What are the advantages of using a heterogeneous catalyst over a homogeneous one?
A3: Heterogeneous catalysts offer several benefits, including:
-
Ease of Separation: They can be easily removed from the reaction mixture by filtration, simplifying product purification.
-
Reusability: Solid acid catalysts can often be regenerated and reused for multiple reaction cycles, reducing cost and waste.
-
Reduced Corrosion: They are generally less corrosive to equipment compared to strong mineral acids.
-
Potentially Milder Reaction Conditions: Some solid acid catalysts can operate under less harsh conditions.
Q4: Are there any specific challenges associated with the enzymatic synthesis of this compound?
A4: Yes, the enzymatic synthesis of short-chain esters like this compound can present challenges. Short-chain alcohols, such as sec-butanol, can cause inhibition or inactivation of lipases.[2] This may necessitate the use of a solvent to reduce the concentration of the alcohol and can lead to longer reaction times.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction (Equilibrium Limitation) | Esterification is a reversible reaction. To drive the equilibrium towards the product, remove water as it forms. This can be achieved by azeotropic distillation (e.g., using a Dean-Stark apparatus with a solvent like benzene (B151609) or toluene) or by using a dehydrating agent. |
| Catalyst Deactivation | Homogeneous Catalysts: Ensure the catalyst has not been neutralized by any basic impurities in the reactants. Heterogeneous Catalysts (e.g., Amberlyst): The catalyst pores may become blocked or the active sites may be poisoned. Regenerate the catalyst according to the manufacturer's instructions. This may involve washing with a solvent or an acid solution. Enzymatic Catalysts: The lipase may be inhibited by the substrate (sec-butanol) or product. Consider using a higher enzyme loading, a different solvent, or a stepwise addition of the alcohol.[2] |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. Higher temperatures generally increase the reaction rate but can also lead to side reactions or catalyst degradation. For enzymatic reactions, ensure the temperature is within the optimal range for the specific lipase. |
| Incorrect Reactant Molar Ratio | An excess of one reactant (usually the alcohol) can be used to shift the equilibrium towards the product. Experiment with different molar ratios of sec-butanol to crotonic acid. |
Issue 2: Formation of Impurities/Byproducts
| Possible Cause | Troubleshooting Steps |
| Ether Formation | Acid-catalyzed dehydration of sec-butanol can lead to the formation of di-sec-butyl ether, especially at higher temperatures. Lower the reaction temperature and ensure a sufficient amount of crotonic acid is present. |
| Isomerization of the Double Bond | Strong acid catalysts can potentially cause isomerization of the crotonate double bond.[1] If this is a concern, consider using a milder catalyst, such as a solid acid or an enzyme. |
| Polymerization of Crotonic Acid/Ester | Although less common under these conditions, the double bond in the crotonate moiety can be susceptible to polymerization. Avoid excessively high temperatures and prolonged reaction times. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps |
| Emulsion Formation during Workup | If using a homogeneous acid catalyst, neutralization with a base (e.g., sodium bicarbonate solution) can sometimes lead to emulsions. Use a saturated brine solution to help break the emulsion. |
| Incomplete Removal of Catalyst | Homogeneous Catalyst: Ensure thorough washing of the organic layer to remove all traces of the acid catalyst. Heterogeneous Catalyst: Ensure complete filtration of the solid catalyst before proceeding with the workup. |
| Co-distillation with Reactants | This compound and sec-butanol may have close boiling points, making fractional distillation challenging. Ensure an efficient distillation column is used. Alternatively, wash the crude product thoroughly to remove unreacted alcohol before distillation. |
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst Type | Catalyst Example | Typical Yield | Advantages | Disadvantages |
| Homogeneous Brønsted Acid | Sulfuric Acid (H₂SO₄) | 85-90% | Low cost, high catalytic activity.[1] | Corrosive, difficult to separate from the product, potential for side reactions.[1] |
| Heterogeneous Solid Acid | Amberlyst-15 | High (Specific data for this compound not available, but generally high for esterifications) | Easy to separate and reuse, less corrosive. | Higher initial cost, potential for diffusion limitations. |
| Heterogeneous Solid Acid | Zeolite H-beta | High (Demonstrated to be more effective than Amberlyst-15 for esterification of acetic acid with sec-butanol) | High thermal stability, shape selectivity can reduce side reactions. | Can be prone to deactivation by coking, regeneration required. |
| Enzymatic | Candida antarctica Lipase B (CALB) | Moderate to High (Specific data for this compound not available) | High selectivity, mild reaction conditions, environmentally friendly. | Higher cost, potential inhibition by short-chain alcohols, longer reaction times.[2] |
Experimental Protocols
1. Synthesis of this compound using Sulfuric Acid Catalyst
This protocol is adapted from a literature procedure.
-
Materials:
-
Crotonic acid (3 moles)
-
sec-Butanol (5 moles)
-
Concentrated sulfuric acid (6-7 mL)
-
Benzene (300 mL)
-
10% Sodium carbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
-
Ether
-
-
Procedure:
-
In a 2-liter round-bottomed flask, combine crotonic acid, sec-butanol, and benzene.
-
Carefully add the concentrated sulfuric acid to the mixture.
-
Add a few boiling chips and fit the flask with a Dean-Stark water separator and a reflux condenser.
-
Heat the mixture to reflux and continue for approximately 12 hours, or until no more water is collected in the separator.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 200 mL of ether.
-
Transfer the mixture to a separatory funnel and wash with 10% sodium carbonate solution until the aqueous layer is neutral to litmus (B1172312) paper.
-
Wash the organic layer with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvents by distillation.
-
Purify the crude this compound by fractional distillation under reduced pressure. The expected yield is 85-90%.
-
2. General Protocol for Synthesis of this compound using a Heterogeneous Catalyst (e.g., Amberlyst-15)
Note: The following is a general procedure and may require optimization for specific reaction conditions.
-
Materials:
-
Crotonic acid
-
sec-Butanol
-
Amberlyst-15 (or other solid acid catalyst)
-
Solvent (e.g., toluene (B28343), optional)
-
-
Procedure:
-
Activate the Amberlyst-15 catalyst according to the manufacturer's instructions (this may involve washing with a solvent and drying).
-
In a round-bottomed flask, combine crotonic acid, sec-butanol, and the activated catalyst. The catalyst loading is typically 5-15% by weight of the reactants.
-
If a solvent is used to facilitate azeotropic water removal, add it to the flask and attach a Dean-Stark apparatus and reflux condenser.
-
Heat the reaction mixture with stirring to the desired temperature (e.g., 80-120 °C) and maintain for the desired reaction time. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the catalyst by filtration.
-
Wash the catalyst with a suitable solvent (e.g., toluene or the alcohol used in the reaction) to recover any adsorbed product. The catalyst can then be dried and stored for reuse.
-
The filtrate contains the crude product. Remove the solvent (if used) by distillation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
3. General Protocol for Enzymatic Synthesis of this compound
Note: The following is a general procedure and will likely require significant optimization.
-
Materials:
-
Crotonic acid
-
sec-Butanol
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Molecular sieves (optional, for water removal)
-
-
Procedure:
-
In a sealed flask, dissolve crotonic acid and sec-butanol in the organic solvent. To minimize enzyme inhibition, a molar excess of the acid or stepwise addition of the alcohol may be beneficial.
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 1-10% by weight of the substrates.
-
If using molecular sieves to remove water, add them to the reaction mixture.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 40-60 °C) with gentle agitation (e.g., on an orbital shaker).
-
Monitor the reaction progress over time (typically 24-72 hours) by TLC or GC.
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized enzyme.
-
The enzyme can be washed with fresh solvent, dried, and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude this compound, for example, by column chromatography or distillation.
-
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical workflow for screening different catalyst types.
Caption: Comparison of homogeneous and heterogeneous catalysis workflows.
References
Technical Support Center: Synthesis of Sec-Butyl Crotonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sec-butyl crotonate. The focus is on effective water removal techniques to ensure high yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: Why is water removal critical in the synthesis of this compound?
The synthesis of this compound from crotonic acid and sec-butanol is a reversible esterification reaction.[1] Water is a byproduct of this reaction. According to Le Chatelier's principle, the presence of water can shift the equilibrium back towards the reactants, thereby reducing the yield of the desired ester.[2][3] Therefore, continuous removal of water is essential to drive the reaction to completion and maximize the product yield.[2]
Q2: What are the common methods for removing water during the synthesis of this compound?
The most common and effective methods for water removal in this synthesis are:
-
Azeotropic Distillation: This technique involves using a solvent, such as benzene (B151609) or toluene, that forms a low-boiling azeotrope with water.[2][3][4] The azeotrope is continuously distilled from the reaction mixture, and upon condensation, the water separates from the immiscible solvent and can be collected in a Dean-Stark apparatus.[2][5]
-
Use of a Dehydrating Agent: A chemical drying agent can be added to the reaction mixture to sequester the water as it is formed. Concentrated sulfuric acid, which is often used as a catalyst for the esterification, also serves as a dehydrating agent.[1][6][7]
-
Using an Excess of a Reactant: Employing a large excess of one of the reactants, typically the more cost-effective sec-butanol, can help drive the equilibrium towards the product side, increasing the ester yield.[1][2]
Q3: Can I use a drying agent other than sulfuric acid?
While sulfuric acid has the dual benefit of acting as both a catalyst and a dehydrating agent, other drying agents can be employed.[6][7] However, the choice of drying agent must be compatible with the reaction conditions and should not interfere with the desired reaction. For instance, some drying agents might react with the ester product or other components of the reaction mixture.[8] Molecular sieves are another effective option for removing water.[7]
Troubleshooting Guide
Problem 1: Low yield of this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete water removal | Ensure your Dean-Stark apparatus is set up correctly and functioning efficiently. Check for any leaks in the system. If using a dehydrating agent, ensure it is active and added in a sufficient amount. |
| Equilibrium not shifted towards products | Consider increasing the molar excess of sec-butanol.[2] |
| Insufficient reaction time | The reaction can be slow. Ensure the reaction is refluxed for an adequate duration, typically around 12 hours or until no more water is collected.[9] |
| Loss of product during workup | Be careful during the washing and extraction steps. Ensure complete extraction of the ester from the aqueous layer. Minimize losses during distillation by using an appropriate setup. |
Problem 2: The reaction is not proceeding to completion (i.e., water is no longer being collected, but starting materials are still present).
| Possible Cause | Troubleshooting Step |
| Catalyst has lost activity | The acid catalyst may become deactivated over time. If the reaction stalls, a small, fresh portion of the catalyst can be carefully added. |
| Insufficient heating | Ensure the reaction mixture is maintained at a steady reflux to allow for the continuous distillation of the water-azeotrope. |
| Poor mixing | Inefficient stirring can lead to localized concentrations of reactants and products, hindering the reaction. Ensure vigorous and consistent stirring throughout the reaction.[10] |
Problem 3: Water is not separating in the Dean-Stark trap.
| Possible Cause | Troubleshooting Step |
| Incorrect solvent | Ensure you are using a solvent that forms a heterogeneous azeotrope with water and is less dense than water (e.g., benzene, toluene). |
| Emulsion formation | Vigorous boiling can sometimes lead to the formation of an emulsion in the trap. Reducing the heating rate slightly may help the layers to separate. |
| Apparatus not vertical | Ensure the Dean-Stark trap is perfectly vertical to allow for proper separation of the two phases. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Azeotropic Distillation
This protocol is adapted from a procedure in Organic Syntheses.[9]
Reactants and Materials:
| Substance | Molecular Weight ( g/mol ) | Amount (moles) | Volume/Mass |
| Crotonic Acid | 86.09 | 3 | 258 g |
| sec-Butyl Alcohol | 74.12 | 5 | 370 g |
| Concentrated Sulfuric Acid | 98.08 | - | 6-7 mL |
| Benzene | 78.11 | - | 300 mL |
Procedure:
-
To a 2-liter round-bottomed flask, add 258 g (3 moles) of crotonic acid, 370 g (5 moles) of sec-butyl alcohol, and 300 mL of benzene.
-
Carefully add 6-7 mL of concentrated sulfuric acid to the mixture.
-
Add a few boiling chips to the flask.
-
Fit the flask with a Dean-Stark water separator, and place a reflux condenser on top of the separator.
-
Heat the mixture to reflux. The reaction is typically heated for about 12 hours, or until no more water is collected in the separator. Approximately 65 mL of water should be collected.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 200 mL of ether.
-
Wash the organic layer with a 10% sodium carbonate solution until the washings are neutral to litmus (B1172312) paper.
-
Wash the organic layer with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent by distillation.
-
Fractionally distill the residue under reduced pressure to obtain pure this compound. The expected yield is 360-390 g (85-90%).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logic of water removal in esterification.
References
- 1. Video: Esterification - Concept [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Why must water be removed during esterification? | Filo [askfilo.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of sec-Butyl Crotonate Using Air-Sensitive Reagents
Welcome to the Technical Support Center for the synthesis and reactions involving sec-butyl crotonate where air-sensitive reagents are utilized. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What makes a reagent "air-sensitive" and which ones are relevant to this compound synthesis?
A reagent is classified as "air-sensitive" if it reacts with components of the atmosphere, such as oxygen (O₂), water (H₂O), or carbon dioxide (CO₂).[1][2] Such reactions can lead to the decomposition of the reagent, formation of undesired byproducts, and reduced reaction yields. In some cases, these reactions can be hazardous, leading to fires or explosions.[2]
While the direct synthesis of this compound via Fischer esterification does not typically involve air-sensitive reagents, subsequent reactions or alternative synthetic routes may. For instance, this compound can be a substrate in Grignard reactions or Claisen condensations, which utilize highly air-sensitive organometallic reagents.[3] Furthermore, base-catalyzed transesterification to produce other crotonate esters may employ air-sensitive bases like sodium methoxide (B1231860).[4][5]
Common air-sensitive reagents you might encounter in workflows involving this compound include:
-
Organolithium Reagents: Such as sec-butyllithium (B1581126) (s-BuLi), which are powerful bases and nucleophiles.[6][7]
-
Grignard Reagents: Such as alkyl or aryl magnesium halides (RMgX).[8][9]
-
Alkali Metal Alkoxides: Such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).[4][5]
Q2: What are the primary laboratory techniques for handling air-sensitive reagents?
The two most common methods for creating an inert atmosphere to handle air-sensitive reagents are the use of a Schlenk line or a glovebox .
-
Schlenk Line: A Schlenk line, or vacuum-gas manifold, is a piece of laboratory glassware that allows for the manipulation of substances in an inert atmosphere (usually argon or nitrogen).[10] It consists of a dual manifold with several ports, one connected to a source of purified inert gas and the other to a vacuum pump. This setup allows for the evacuation of air from a reaction flask and backfilling with an inert gas.[10]
-
Glovebox: A glovebox provides a sealed environment with a recirculating inert atmosphere.[10] It allows for the direct manipulation of reagents and equipment within the inert environment using integrated gloves.
For routine handling and transfers of air-sensitive liquids, techniques using syringes and cannulas under a positive pressure of inert gas are often employed, even without a full Schlenk line setup.[1][11]
Q3: My Grignard reaction with this compound is giving a low yield. What are the possible causes?
Low yields in Grignard reactions with α,β-unsaturated esters like this compound can stem from several factors:
-
Reagent Purity: The purity of the magnesium used to prepare the Grignard reagent can significantly impact the yield. Impurities such as iron and manganese can be detrimental to the reaction.[12]
-
Moisture: Grignard reagents react readily with water.[8][13] Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent, reducing the amount available for the desired reaction.[13] Ensure all glassware is oven-dried and cooled under an inert atmosphere, and that anhydrous solvents are used.[1]
-
Side Reactions: Grignard reagents can participate in side reactions other than the desired 1,4-conjugate addition. These can include 1,2-addition to the carbonyl group. The use of a sec-butyl ester already helps to minimize 1,2-addition due to steric hindrance.[14]
-
Reaction Conditions: The temperature and rate of addition of the this compound are crucial. Slow addition at low temperatures is generally preferred to control the reaction exotherm and minimize side reactions.[3]
Q4: I am observing the formation of a white precipitate in my Grignard reagent solution. What is this and what should I do?
A white precipitate in a Grignard reagent solution is often magnesium oxide or hydroxide, formed from the reaction of the Grignard reagent with oxygen or water. This indicates that your reaction setup is not completely inert or that your solvent was not sufficiently anhydrous. While a small amount of precipitate may be unavoidable, a large amount suggests significant decomposition of your reagent. It is best to prepare a fresh batch of the Grignard reagent, paying careful attention to anhydrous and anaerobic techniques.
Q5: When performing a transesterification with sodium methoxide, my reaction is incomplete. What could be the issue?
Incomplete transesterification reactions using sodium methoxide can be due to:
-
Catalyst Deactivation: Sodium methoxide is highly sensitive to moisture.[5] Water in the reaction mixture will hydrolyze the methoxide, rendering it inactive as a catalyst.[15] Use anhydrous alcohol and ensure your this compound is dry.
-
Equilibrium: Transesterification is a reversible reaction.[5] To drive the reaction to completion, it is often necessary to use a large excess of the reactant alcohol or to remove the alcohol byproduct (in this case, sec-butanol) as it is formed, for example, by distillation.
-
Insufficient Catalyst: The amount of catalyst can be critical. For base-catalyzed transesterification, typically 0.5-1.5% by weight of the oil is used.[5]
Troubleshooting Guides
Troubleshooting Low Yields in Grignard Reactions with this compound
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive Grignard reagent due to exposure to air or moisture. | Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of an inert gas (argon or nitrogen). Use anhydrous solvents. Consider titrating the Grignard reagent before use to determine its exact concentration. |
| Impure magnesium used for Grignard reagent preparation.[12] | Use high-purity magnesium turnings. If the magnesium appears dull, it can be activated by adding a small crystal of iodine or by crushing the turnings in situ under an inert atmosphere.[16] | |
| Formation of significant side products | 1,2-addition to the carbonyl group instead of 1,4-conjugate addition. | While sec-butyl esters disfavor 1,2-addition, lowering the reaction temperature can further enhance selectivity for 1,4-addition. The addition of a catalytic amount of a copper(I) salt (e.g., CuI or CuCl) can promote conjugate addition.[14] |
| Wurtz coupling of the Grignard reagent. | This is more common with certain types of organic halides. Ensure the Grignard reagent is formed smoothly and not subjected to excessively high temperatures. | |
| Reaction does not initiate | Passivated magnesium surface.[16] | Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently heating the flask.[13][16] Sonication can also be effective. |
Troubleshooting Base-Catalyzed Transesterification
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Deactivation of the alkoxide catalyst by moisture.[15] | Use anhydrous grade alcohol and ensure the this compound is dry. Handle the sodium alkoxide in a glovebox or under a stream of inert gas. |
| Reaction has reached equilibrium. | Use a large excess of the desired alcohol to shift the equilibrium towards the products. If feasible, remove the sec-butanol byproduct by distillation as it forms. | |
| Formation of soap | Presence of free carboxylic acids in the starting material. | This is more of a concern with unrefined oils. Ensure your this compound is of high purity. |
| Darkening of the reaction mixture | Side reactions at elevated temperatures. | Maintain the recommended reaction temperature. If the reaction is sluggish, consider adding a fresh portion of the catalyst rather than increasing the temperature excessively. |
Quantitative Data
Table 1: Yields of sec-Butyl 3-Methylheptanoate from the Reaction of Butylmagnesium Bromide with this compound Using Magnesium of Varying Purity
| Magnesium Sample | Fe (ppm) | Mn (ppm) | Other Impurities (ppm) | Yield (%) |
| High Purity | <10 | <10 | <50 | 85 |
| Commercial Grade A | 100-200 | 50-100 | - | 70-75 |
| Commercial Grade B | >200 | >100 | - | <60 |
Data adapted from a study on the influence of magnesium purity on Grignard additions to α,β-unsaturated esters.[12]
Experimental Protocols
Protocol 1: General Procedure for the Reaction of a Grignard Reagent with this compound (1,4-Conjugate Addition)
This protocol is a generalized procedure based on the synthesis of 3-methylheptanoic acid, which uses this compound as a starting material.[3]
Materials:
-
This compound
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., n-butyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Anhydrous workup solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Standard Schlenk line or equivalent inert atmosphere setup
-
Oven-dried glassware
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings. Assemble the apparatus while hot and flush with dry nitrogen or argon. Add a portion of the anhydrous ether. Add a small amount of the alkyl/aryl halide to initiate the reaction. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining halide dissolved in ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Addition of this compound: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve the this compound in anhydrous ether and add it to the dropping funnel. Add the this compound solution dropwise to the stirred Grignard reagent over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Workup: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by distillation or chromatography.
Visualizations
Caption: Workflow for the 1,4-conjugate addition of a Grignard reagent to this compound.
Caption: Troubleshooting logic for low yields in Grignard reactions involving this compound.
References
- 1. web.mit.edu [web.mit.edu]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. extension.okstate.edu [extension.okstate.edu]
- 6. Sec-Butyllithium [chemeurope.com]
- 7. sec-Butyllithium - Wikipedia [en.wikipedia.org]
- 8. Hydrolysis Grignard Reactions and Reduction | bartleby [bartleby.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 12. scispace.com [scispace.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scispace.com [scispace.com]
- 15. mdpi.com [mdpi.com]
- 16. Grignard reagent - Wikipedia [en.wikipedia.org]
Technical Support Center: Analysis of Unreacted Starting Materials in sec-Butyl Crotonate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sec-butyl crotonate. The following information is designed to help you identify and quantify unreacted starting materials, troubleshoot common issues leading to incomplete reactions, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for finding a high percentage of unreacted starting materials in my this compound synthesis?
A1: The synthesis of this compound from crotonic acid and sec-butanol is typically a Fischer-Speier esterification, which is a reversible reaction.[1][2][3][4] The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials, thus reducing the yield of the ester.[1]
Q2: How can I minimize the amount of unreacted starting materials in my reaction?
A2: To shift the equilibrium towards the formation of this compound, you can:
-
Use an excess of one reactant: Typically, the less expensive reactant, in this case, sec-butanol, is used in excess.[1]
-
Remove water as it is formed: This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent to the reaction mixture.[1]
-
Ensure anhydrous conditions: Use dry glassware and anhydrous reagents to minimize the initial amount of water in the reaction.
Q3: What analytical techniques are recommended for quantifying unreacted crotonic acid and sec-butanol?
A3: The two most common and effective techniques are:
-
Gas Chromatography with a Flame Ionization Detector (GC-FID): This method is excellent for separating and quantifying volatile components like sec-butanol, this compound, and to some extent, crotonic acid (though derivatization may be necessary for better peak shape).
-
Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is a powerful tool for quantifying all components in a mixture simultaneously without the need for extensive calibration for each component, as the signal intensity is directly proportional to the number of protons.[5][6]
Q4: Are there any common side reactions I should be aware of during the synthesis of this compound?
A4: Besides the equilibrium with the starting materials, potential side reactions in Fischer esterification include:
-
Dehydration of sec-butanol: Under strong acidic conditions and heat, sec-butanol can undergo dehydration to form butenes.
-
Ether formation: Two molecules of sec-butanol can react to form di-sec-butyl ether.
-
Polymerization of crotonic acid: Although less common under these conditions, the double bond in crotonic acid has the potential to polymerize.
Troubleshooting Guides
Low Yield of this compound
Problem: My reaction has run to completion, but after workup, the yield of this compound is low, and I have a significant amount of unreacted starting materials.
Caption: Troubleshooting workflow for low yield of this compound.
Analytical Issues: Peak Overlap
Problem: In my GC chromatogram or ¹H NMR spectrum, the peaks for the starting materials and the product are overlapping, making quantification difficult.
Caption: Troubleshooting workflow for analytical peak overlap.
Data Presentation
Table 1: Representative GC-FID Analytical Data
| Compound | Retention Time (min) | Relative Response Factor (to this compound) |
| sec-Butanol | 4.2 | 0.85 |
| Crotonic Acid | 8.5 | 0.70 |
| This compound | 10.1 | 1.00 |
| Note: Data is illustrative and will vary based on GC conditions. Relative response factors should be determined experimentally. |
Table 2: Representative ¹H NMR Analytical Data (500 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration (Number of Protons) |
| sec-Butanol | |||
| ~3.8 | sextet | 1H | |
| ~1.5 | quintet | 2H | |
| ~1.2 | doublet | 3H | |
| ~0.9 | triplet | 3H | |
| Crotonic Acid | |||
| ~12.0 | broad singlet | 1H | |
| ~7.1 | dq | 1H | |
| ~5.8 | dq | 1H | |
| ~1.9 | dd | 3H | |
| This compound | |||
| ~6.9 | dq | 1H | |
| ~5.8 | dq | 1H | |
| ~4.8 | sextet | 1H | |
| ~1.9 | dd | 3H | |
| ~1.6 | quintet | 2H | |
| ~1.2 | doublet | 3H | |
| ~0.9 | triplet | 3H |
Experimental Protocols
Protocol 1: Quantitative Analysis by GC-FID
Objective: To quantify the relative amounts of sec-butanol, crotonic acid, and this compound in a reaction mixture.
Workflow:
Caption: Experimental workflow for GC-FID analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the crude reaction mixture into a 2 mL GC vial.
-
Add 1 mL of a suitable solvent (e.g., ethyl acetate) containing a known concentration of an internal standard (e.g., dodecane).
-
Cap the vial and vortex to ensure homogeneity.
-
-
GC-FID Conditions (Illustrative):
-
Column: DB-WAX (or equivalent polar column), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold at 220 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Data Analysis:
-
Identify the peaks corresponding to sec-butanol, crotonic acid, this compound, and the internal standard based on their retention times (determined by running individual standards).
-
Integrate the area of each peak.
-
Calculate the concentration of each component relative to the internal standard, applying the experimentally determined relative response factors.
-
Protocol 2: Quantitative Analysis by ¹H NMR Spectroscopy
Objective: To determine the molar ratio of sec-butanol, crotonic acid, and this compound in a reaction mixture.
Workflow:
Caption: Experimental workflow for quantitative ¹H NMR analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the crude reaction mixture into an NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
For absolute quantification, add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Cap the tube and invert several times to ensure complete dissolution.
-
-
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Pulse Angle: 90°.
-
Acquisition Time (at): ≥ 3 seconds.
-
Relaxation Delay (d1): ≥ 5 times the longest T₁ of the protons being quantified (a delay of 10-30 seconds is generally sufficient for accurate quantification).
-
Number of Scans (ns): 8 or 16, depending on the concentration.
-
-
Data Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Select well-resolved signals for each component that do not overlap with other signals. For example:
-
This compound: The sextet at ~4.8 ppm (1H).
-
sec-Butanol: The sextet at ~3.8 ppm (1H).
-
Crotonic Acid: The vinylic proton at ~7.1 ppm (1H).
-
-
Integrate the selected peaks.
-
Normalize the integral of each peak by dividing by the number of protons it represents (e.g., divide the integral of the sextet of this compound by 1).
-
The resulting values are directly proportional to the molar amounts of each component in the mixture. The molar percentage of a component can be calculated by dividing its normalized integral by the sum of the normalized integrals of all components and multiplying by 100.
-
References
Validation & Comparative
A Comparative Guide to Validating sec-Butyl Crotonate Purity: qNMR vs. Chromatographic Methods
For researchers, scientists, and professionals in the pharmaceutical and chemical industries, the accurate determination of purity is a cornerstone of quality control. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for validating the purity of sec-butyl crotonate, an important flavor and fragrance ingredient. We present supporting experimental data and detailed protocols to assist in selecting the most appropriate analytical method.
Quantitative Data Summary
The following table summarizes the performance of each method in the purity assessment of a batch of this compound.
| Analytical Technique | Mean Purity (%) | Standard Deviation | Key Advantages | Limitations |
| qNMR | 98.5 | 0.2 | Absolute quantification without a specific analyte reference standard; provides structural information for impurity identification. | Lower sensitivity for trace-level impurities compared to chromatographic methods. |
| GC-FID | 98.7 | 0.3 | High precision, robustness, and high sensitivity to volatile organic impurities.[1][2] | Does not provide structural information for the identification of unknown impurities. |
| HPLC-UV | 98.4 | 0.4 | Suitable for a wide range of compounds, including non-volatile impurities. | Requires a chromophore for UV detection; may require longer analysis times. |
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR provides a direct measurement of the molar concentration of an analyte by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known concentration.[3] This method does not rely on the separation of components and simultaneously provides structural information.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.
-
Dissolve the mixture in 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz NMR Spectrometer):
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Acquisition Time (AQ): ≥ 3 seconds.
-
Relaxation Delay (D1): 5 x T₁, where T₁ is the longest spin-lattice relaxation time of the signals of interest (a conservative value of 30 seconds is often used for esters).
-
Number of Scans (NS): 8-16, depending on the desired signal-to-noise ratio.
-
Temperature: 298 K.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the vinyl proton at ~6.9 ppm) and a signal from the internal standard (e.g., the singlet of maleic acid at ~6.3 ppm).
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound: 142.20 g/mol [4])
-
m = mass
-
P = Purity of the internal standard
-
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: GC-FID separates components of a mixture based on their volatility and interaction with a stationary phase, followed by detection via flame ionization. The purity is typically calculated from the relative peak areas in the chromatogram.[3]
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to prepare working standards and a sample solution within the linear range of the instrument.
-
-
Instrument Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method:
-
High-Performance Liquid Chromatography (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. For this compound, a reverse-phase method with UV detection is suitable.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity using the area percent method, similar to the GC-FID analysis.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound purity validation by qNMR.
Caption: Logical comparison of qNMR, GC-FID, and HPLC-UV for purity determination.
Conclusion
Both qNMR and chromatographic methods are powerful techniques for assessing the purity of this compound.
-
qNMR is the method of choice when high accuracy, direct SI traceability, and structural confirmation are paramount. Its non-destructive nature is also advantageous when dealing with limited sample quantities.[5]
-
GC-FID is a highly sensitive and cost-effective method, particularly well-suited for routine quality control and for detecting and quantifying volatile impurities.[1][2]
-
HPLC-UV offers versatility for a broader range of impurities, including those that are not volatile.
For comprehensive quality control, a combination of these techniques can be employed. GC-FID or HPLC-UV can be used for routine screening and quantification of impurities, while qNMR can be utilized for the definitive and highly accurate purity assignment of the bulk material. This integrated approach ensures the highest level of confidence in the quality of this compound for research, development, and manufacturing purposes.
References
A Comparative Analysis of the Reactivity of Sec-Butyl Crotonate and Methyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of appropriate reagents is paramount to achieving desired reaction outcomes. Crotonate esters, as α,β-unsaturated carbonyl compounds, are versatile building blocks, particularly in carbon-carbon bond-forming reactions such as the Michael addition, and are also subject to hydrolysis under various conditions. This guide provides an objective comparison of the reactivity of two common crotonate esters: the sterically hindered sec-butyl crotonate and the sterically unhindered methyl crotonate. This analysis is supported by established chemical principles and analogous experimental data to inform reagent selection in research and development.
Executive Summary
The primary differentiator in the reactivity of this compound and methyl crotonate is the steric hindrance imparted by the alcohol moiety of the ester. The bulky sec-butyl group significantly shields the electrophilic centers of the molecule—the carbonyl carbon and the β-carbon—from nucleophilic attack. Consequently, methyl crotonate is generally more reactive than this compound in both hydrolysis and Michael addition reactions. This difference in reactivity can be leveraged to control reaction rates and selectivity in complex synthetic pathways.
Comparative Reactivity Data
While direct comparative kinetic studies for this compound and methyl crotonate are not extensively available in the literature, the principles of steric hindrance are well-established. The following tables summarize expected relative reactivities and include analogous experimental data from related compounds to provide a quantitative perspective.
Table 1: Comparison of Physical and Chemical Properties
| Property | Methyl Crotonate | This compound | Reference |
| Molecular Formula | C₅H₈O₂ | C₈H₁₄O₂ | N/A |
| Molecular Weight | 100.12 g/mol | 142.20 g/mol | N/A |
| Structure | N/A | ||
| Steric Hindrance | Low | High | N/A |
Table 2: Relative Reactivity in Common Reactions (Qualitative)
| Reaction Type | Methyl Crotonate | This compound | Rationale |
| Alkaline Hydrolysis | Faster | Slower | The smaller methyl group allows for easier nucleophilic attack by hydroxide (B78521) ions on the carbonyl carbon. |
| Michael Addition | Faster | Slower | The less hindered β-carbon in methyl crotonate is more accessible to Michael donors. |
Table 3: Analogous Experimental Data on Ester Hydrolysis
Due to the lack of direct comparative data, this table presents data from studies on other esters to illustrate the impact of steric hindrance.
| Ester Comparison | Relative Rate of Hydrolysis | Key Finding | Reference |
| 1-Methylpentyl vs. 4-Methylpentyl Ester | 1-Methylpentyl is ~10x slower | Branching at the α-carbon of the alcohol moiety significantly decreases the rate of enzymatic hydrolysis.[1] | |
| Methyl vs. Ethyl Esters (Nucleophilic Cleavage) | Methyl esters react ~70x faster | Demonstrates the significant impact of even a small increase in steric bulk. |
Key Reactions and Mechanisms
Alkaline Hydrolysis of Crotonate Esters
The hydrolysis of esters in the presence of a base, such as sodium hydroxide, is a fundamental reaction that proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate results in the formation of a carboxylate salt and an alcohol.
The steric bulk of the sec-butyl group in this compound hinders the approach of the hydroxide nucleophile to the carbonyl carbon, thereby increasing the activation energy of the reaction and slowing the rate of hydrolysis compared to methyl crotonate.
Michael Addition to Crotonate Esters
The Michael addition is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). In the case of crotonate esters, the nucleophile adds to the β-carbon of the carbon-carbon double bond. This reaction is highly valuable for the formation of new carbon-carbon bonds.
Similar to hydrolysis, the steric hindrance of the sec-butyl group in this compound can impede the approach of the Michael donor to the β-carbon, leading to a slower reaction rate compared to methyl crotonate.
Experimental Protocols
The following are generalized protocols for conducting kinetic studies on the hydrolysis and Michael addition of crotonate esters. These can be adapted to perform a direct comparison between this compound and methyl crotonate.
Protocol 1: Determination of the Rate of Alkaline Hydrolysis
This protocol is based on the titration of unreacted alkali over time.
Materials:
-
Methyl crotonate or this compound
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.05 M)
-
Phenolphthalein (B1677637) indicator
-
Thermostatic water bath
-
Pipettes, burettes, and conical flasks
Procedure:
-
Equilibrate separate solutions of the crotonate ester and NaOH to the desired reaction temperature in the water bath.
-
Initiate the reaction by mixing known volumes of the ester and NaOH solutions. Start a stopwatch immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of the standard HCl solution.
-
Titrate the unreacted HCl in the quenched sample with the standard NaOH solution using phenolphthalein as the indicator.
-
Continue taking samples at various time points until a significant portion of the ester has reacted.
-
To determine the concentration of NaOH at infinite time (C∞), a sample of the initial reaction mixture can be heated to drive the reaction to completion, cooled, and then titrated.
-
The concentration of the ester at any time t can be calculated from the change in NaOH concentration. The data can then be used to determine the rate constant of the reaction.
Protocol 2: Kinetic Study of the Michael Addition
This protocol can be followed using techniques like UV-Vis spectroscopy or NMR to monitor the disappearance of the reactant or the appearance of the product.
Materials:
-
Methyl crotonate or this compound
-
Michael donor (e.g., diethyl malonate)
-
Base catalyst (e.g., sodium ethoxide)
-
Anhydrous solvent (e.g., ethanol)
-
Spectrometer (UV-Vis or NMR)
Procedure:
-
Prepare a solution of the crotonate ester in the anhydrous solvent in a cuvette (for UV-Vis) or an NMR tube.
-
Prepare a solution of the Michael donor and the base catalyst in the same solvent.
-
Initiate the reaction by adding the Michael donor/catalyst solution to the ester solution and start data acquisition immediately.
-
Monitor the reaction progress by observing the change in absorbance at a specific wavelength (where the reactant or product has a distinct absorbance) or by integrating the signals of specific protons in the NMR spectrum over time.
-
The data collected can be used to plot concentration versus time and determine the reaction rate and rate constant.
References
sec-Butyl crotonate vs. tert-butyl crotonate in anionic polymerization
Anionic polymerization of alkyl crotonates, specifically sec-butyl crotonate and tert-butyl crotonate, presents a fascinating area of research in polymer chemistry. The steric hindrance offered by the bulky ester groups significantly influences the polymerization behavior and the properties of the resulting polymers. This guide provides a detailed comparison of the anionic polymerization of these two monomers, supported by experimental data, to assist researchers in selecting the appropriate monomer for their specific applications.
Performance Comparison
The anionic polymerization of both this compound (SBC) and tert-butyl crotonate (TBC) can be successfully initiated to produce polymers. However, the nature of the ester group—a secondary versus a tertiary butyl group—leads to notable differences in polymer properties and processability.
Poly(this compound) (poly(SBC)) is an amorphous polymer with a high glass transition temperature (Tg) of 418 K.[1] This combination of properties makes it a promising candidate for applications requiring optical materials with high flexibility and service temperature.[1] In contrast, poly(tert-butyl crotonate) (poly(TBC)) exhibits semiflexibility and semicrystallinity, which can be disadvantageous for processing.[1] The high steric hindrance between the β-methyl group and the tert-butyl ester group in poly(TBC) is believed to be the cause of its semiflexible nature.[1]
While the anionic polymerization of TBC can yield polymers with a very narrow molecular weight distribution, the resulting material's semicrystalline nature can be a significant drawback.[1] Poly(SBC), on the other hand, offers a more processable amorphous alternative.
Quantitative Data Summary
The following table summarizes the experimental data obtained from the anionic polymerization of this compound.
| Monomer | Initiator | Solvent | Temperature (K) | Polymer Yield (%) | Mn ( g/mol ) | Mw/Mn | Initiation Efficiency (f) |
| This compound | n-BuLi | THF | 195 | 87 | 15,100 | 1.12 | 0.61 |
| This compound | sec-BuLi | THF | 195 | 95 | 16,300 | 1.10 | 0.57 |
| This compound | DPHL | THF | 195 | 98 | 10,200 | 1.08 | 0.90 |
| This compound | DPHL | THF | 243 | 96 | 10,100 | 1.10 | 0.91 |
Data sourced from Isono et al.[1] DPHL: 1,1-diphenylhexyllithium
Experimental Protocols
Anionic Polymerization of this compound
Materials:
-
Monomer: this compound (SBC), purified by distillation with a sodium mirror, followed by triethylaluminium.[1]
-
Initiators: n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), or 1,1-diphenylhexyllithium (DPHL), prepared and purified as previously described.[1]
-
Solvent: Tetrahydrofuran (THF), purified.[1]
Procedure: The polymerization is carried out in a sealed glass apparatus under a high vacuum (pressure of 1 x 10⁻³ Pa or lower).[1] The purified monomer is introduced into the reaction vessel, followed by the addition of the initiator solution at the desired temperature (e.g., 195 K or 243 K).[1] The reaction is allowed to proceed and is then quenched with methanol (B129727). The resulting polymer is precipitated into an excess of methanol and purified by freeze-drying from a benzene (B151609) solution for 24 hours.[1]
Anionic Polymerization of tert-Butyl Crotonate
While detailed experimental data for the anionic polymerization of tert-butyl crotonate is not provided in the search results, a study by Kitano et al. is referenced, which describes a rigorous anionic polymerization process.[1]
General Procedure (based on referenced work):
-
Initiator: 2-methylbutyllithium is noted as an effective initiator.[1]
-
Solvent: Tetrahydrofuran (THF) is used as the polymerization solvent.[1]
-
Outcome: This method is reported to produce poly(tert-butyl crotonate) with a very narrow molecular weight distribution in quantitative yield.[1]
Visualizations
Caption: Chemical structures of this compound and tert-Butyl Crotonate.
References
A Comparative Guide to HPLC and GC for Purity Assessment of Sec-Butyl Crotonate
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount. Sec-butyl crotonate, an α,β-unsaturated ester, is a valuable building block in organic synthesis. Its purity can significantly impact the yield and impurity profile of subsequent reaction steps. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, offering detailed experimental protocols and supporting data to aid in method selection and implementation.
While Gas Chromatography is a commonly cited method for the purity analysis of volatile esters like this compound, HPLC offers a powerful alternative, particularly for the analysis of non-volatile impurities or thermally labile compounds.
Comparison of Analytical Methodologies: HPLC vs. GC
The choice between HPLC and GC for the purity assessment of this compound depends on several factors, including the volatility of the impurities, the required sensitivity, and the available instrumentation. Below is a summary of the key performance characteristics of a proposed Reverse-Phase HPLC (RP-HPLC) method and a standard GC method.
| Parameter | Proposed RP-HPLC Method | Typical GC Method |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase |
| Typical Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile (B52724)/Water gradient | Helium or Hydrogen |
| Detector | UV-Vis (typically 210 nm for α,β-unsaturated esters) | Flame Ionization Detector (FID) |
| Typical Analysis Time | 15-25 minutes | 10-20 minutes |
| Resolution | Excellent for polar impurities like crotonic acid | Excellent for volatile impurities like sec-butanol |
| Sensitivity (LOD/LOQ) | Moderate to high, depending on the chromophore | High for hydrocarbons and most organic compounds |
| Sample Preparation | Simple dilution in mobile phase | Simple dilution in a volatile solvent |
| Key Advantages | Suitable for non-volatile and thermally labile impurities | High resolution for volatile compounds, robust |
| Key Limitations | May not be suitable for highly volatile impurities (e.g., sec-butanol) | Not suitable for non-volatile or thermally labile compounds |
Potential Impurities in this compound
The purity assessment of this compound should focus on the detection and quantification of potential impurities originating from the synthesis process. The most common method for synthesizing this compound is the Fischer esterification of crotonic acid with sec-butanol.[1]
Key Potential Impurities:
-
Crotonic Acid: Unreacted starting material.
-
sec-Butanol: Unreacted starting material.
-
Isocrotonic acid sec-butyl ester: The (Z)-isomer of the desired (E)-sec-butyl crotonate.
-
Di-sec-butyl ether: A potential byproduct from the reaction of sec-butanol under acidic conditions.
-
Crotonic acid anhydride: A possible impurity in the crotonic acid starting material.
-
Polymeric substances: Formed through polymerization of the α,β-unsaturated ester.
Experimental Protocols
Proposed RP-HPLC Method for Purity Assessment
This proposed method is a starting point for the development and validation of a robust purity assay for this compound.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient:
Time (min) %A %B 0.0 60 40 15.0 20 80 20.0 20 80 20.1 60 40 | 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Standard Preparation:
-
Prepare individual stock solutions of this compound and any available potential impurity standards (e.g., crotonic acid) in the diluent.
-
From the stock solutions, prepare a mixed standard solution at a concentration relevant for the quantification of impurities (e.g., 0.1% to 1% of the main component concentration).
Comparative Gas Chromatography (GC) Method
This method is based on typical conditions for the analysis of volatile esters.
1. Chromatographic Conditions:
-
Column: 5% Phenyl Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature (FID): 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Injection Volume: 1 µL (with a split ratio of 50:1)
2. Sample Preparation:
-
Prepare a solution of this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the purity assessment of a this compound sample.
Conclusion
Both HPLC and GC are viable techniques for assessing the purity of this compound. The choice of method should be guided by the specific analytical needs and the anticipated impurity profile. GC with FID is a robust and sensitive method for volatile components and is likely sufficient for routine quality control where the primary impurities are the starting materials. The proposed RP-HPLC method provides a valuable alternative, especially for resolving less volatile or polar impurities and can be a powerful tool in a research and development setting for comprehensive impurity profiling. For a complete characterization of this compound, the use of both techniques can be complementary, providing a more detailed and accurate picture of the sample's purity.
References
A Comparative Guide to the Thermal Stability of Poly(sec-butyl crotonate) and Poly(methyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thermal properties of poly(sec-butyl crotonate) (PSBC) and poly(methyl methacrylate) (PMMA), two polymers with applications in various scientific and industrial fields. The thermal stability of a polymer is a critical factor in determining its processing conditions and end-use applications, particularly in fields like drug delivery where materials may be subjected to thermal sterilization or processing. This comparison focuses on two key thermal properties: glass transition temperature (Tg) and thermal decomposition behavior.
While data for the glass transition temperature of poly(this compound) is available, specific thermogravimetric analysis (TGA) data detailing its thermal decomposition is not readily found in the current scientific literature. Therefore, for the thermal decomposition comparison, data for poly(tert-butyl crotonate), a structurally similar polymer, will be used as a reference point to provide a qualitative understanding. It is important to note that this is an approximation, and the actual thermal decomposition of PSBC may vary.
Comparison of Thermal Properties
The thermal behavior of a polymer is characterized by its response to changes in temperature. The glass transition temperature signifies the transition from a rigid, glassy state to a more flexible, rubbery state, impacting the material's mechanical properties. Thermal decomposition, on the other hand, describes the chemical degradation of the material at elevated temperatures.
Glass Transition Temperature (Tg)
The glass transition temperature is a crucial parameter for determining the upper service temperature of an amorphous polymer in applications where rigidity is required. A higher Tg indicates that the material can withstand higher temperatures before losing its stiffness.
| Polymer | Glass Transition Temperature (Tg) |
| Poly(this compound) (PSBC) | 145 °C (418 K)[1] |
| Poly(methyl methacrylate) (PMMA) | 105 °C |
As indicated in the table, poly(this compound) exhibits a significantly higher glass transition temperature than poly(methyl methacrylate). This suggests that PSBC maintains its rigid, glassy properties at higher temperatures compared to PMMA, making it potentially suitable for applications requiring greater heat resistance.
Thermal Decomposition
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of a material by measuring its mass loss as a function of temperature. Key parameters from a TGA curve include the onset decomposition temperature (the temperature at which significant weight loss begins), the temperature of maximum degradation rate (the peak of the derivative TGA curve), and the final decomposition temperature.
Due to the lack of specific TGA data for poly(this compound), the following table presents data for poly(tert-butyl crotonate) as a qualitative comparison to poly(methyl methacrylate).
| Polymer | Onset Decomposition Temp. (°C) | Temperature of Max. Degradation Rate (°C) | Decomposition Mechanism |
| Poly(tert-butyl crotonate) (as a proxy for PSBC) | ~200 | Not explicitly stated, but shows a rapid initial weight loss. | Two-step mechanism, starting with the elimination of the ester group. |
| Poly(methyl methacrylate) (PMMA) | Multiple overlapping weight losses are observed from approximately 250°C to 440°C.[2] | Two main stages, with peaks around 270°C, 330°C, and 380°C.[2] | Primarily depolymerization to its monomer, methyl methacrylate.[1] |
Poly(tert-butyl crotonate) exhibits a two-step decomposition mechanism, with the initial weight loss occurring at a lower temperature than the main decomposition of PMMA. This initial step is likely due to the elimination of the bulky tert-butyl group. In contrast, PMMA primarily degrades through depolymerization back to its monomer at higher temperatures. The multiple weight loss stages observed for commercial PMMA can be attributed to different degradation mechanisms occurring.[2]
Experimental Protocols
To ensure the reproducibility and accuracy of the presented data, the following are detailed experimental protocols for the key analytical techniques used to characterize the thermal properties of these polymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer.
Instrumentation: A thermogravimetric analyzer.
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is accurately weighed and placed into a tared TGA pan (e.g., platinum or alumina).
-
The pan is placed in the TGA furnace.
-
The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve, rate of weight loss vs. temperature) are analyzed to determine the onset decomposition temperature, the temperature(s) of maximum degradation rate, and the final residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the polymer.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas, such as nitrogen.
-
The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. For example:
-
Heat from ambient temperature to a temperature above the expected Tg (e.g., 180 °C for PSBC) at a constant rate (e.g., 10 °C/min).
-
Cool the sample back to a low temperature (e.g., 25 °C) at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again through the transition region at the same heating rate (e.g., 10 °C/min).
-
-
The heat flow to the sample is monitored and recorded as a function of temperature.
-
The glass transition is observed as a step-like change in the baseline of the DSC thermogram. The Tg is typically determined as the midpoint of this transition.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for comparing the thermal stability of poly(this compound) and poly(methyl methacrylate).
References
Spectroscopic comparison of sec-butyl crotonate isomers
A Spectroscopic Comparison of sec-Butyl Crotonate Isomers: (E)-sec-Butyl but-2-enoate and (Z)-sec-Butyl but-2-enoate
This guide provides a detailed spectroscopic comparison of the (E) and (Z) isomers of this compound. The data presented for the (E)-isomer is based on experimentally obtained spectra, while the data for the (Z)-isomer is estimated based on established spectroscopic principles for cis-α,β-unsaturated esters due to the limited availability of direct experimental data for this specific isomer. This document is intended for researchers, scientists, and drug development professionals to aid in the identification and characterization of these compounds.
The geometric isomerism in this compound arises from the restricted rotation around the C=C double bond, leading to the (E) and (Z) configurations.
Reactivity in Michael Additions: A Comparative Guide to Sec-butyl Crotonate and Ethyl Crotonate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Michael addition stands as a cornerstone for carbon-carbon bond formation. The selection of appropriate Michael acceptors is critical for achieving desired reactivity and selectivity. This guide provides an objective comparison of the reactivity of two common α,β-unsaturated esters, sec-butyl crotonate and ethyl crotonate, in Michael additions. This analysis is supported by established chemical principles and available experimental data to inform substrate selection in research and development.
Executive Summary
The reactivity of α,β-unsaturated esters in Michael additions is primarily governed by a combination of electronic and steric factors. While both this compound and ethyl crotonate possess a similar electronic profile due to the crotonate backbone, the steric hindrance introduced by the bulkier sec-butyl group in this compound can significantly influence its reactivity compared to the less hindered ethyl crotonate. In general, ethyl crotonate is expected to exhibit higher reaction rates in Michael additions due to the greater accessibility of the electrophilic β-carbon to incoming nucleophiles.
Data Presentation
| Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Diethyl Malonate | Sodium Ethoxide | Ethanol (B145695) | Reflux | High | [1] |
| N-Acetyl-L-cysteine | Triethylamine (B128534) | Ethanol | Room Temp. | Not Specified | [2] |
| Thiophenol | Not Specified | Not Specified | Not Specified | Not Specified | General Reactivity |
| Amines | Not Specified | Not Specified | Not Specified | Not Specified | General Reactivity |
Note: "High" yield indicates a synthetically useful transformation as described in the source. Specific quantitative yields were not consistently reported. The reactivity of this compound in similar reactions is expected to be lower due to increased steric hindrance.
Theoretical Framework: Steric Effects on Reactivity
The fundamental difference between ethyl crotonate and this compound lies in the steric bulk of the alcohol-derived portion of the ester. The ethyl group is a primary alkyl group, offering minimal steric hindrance. In contrast, the sec-butyl group is a secondary alkyl group, which is significantly larger and more sterically demanding.
This difference in steric bulk has a profound impact on the transition state of the Michael addition. The nucleophile must approach the β-carbon of the crotonate, which is in proximity to the ester group. The larger sec-butyl group can create a more crowded environment around the reaction center, impeding the approach of the nucleophile. This steric clash raises the activation energy of the reaction, leading to a slower reaction rate compared to ethyl crotonate.
This principle of steric hindrance is a well-established factor influencing the rates of many organic reactions.[3] While the electronic nature of the α,β-unsaturated system is the primary driver for the Michael addition, the steric accessibility of the electrophilic site plays a crucial role in determining the reaction kinetics.
Experimental Protocols
Below are detailed experimental protocols for key experiments involving Michael additions to crotonates, providing a methodological foundation for comparative studies.
Michael Addition of Diethyl Malonate to Ethyl Crotonate
This protocol is a classic example of a Michael addition using a soft carbon nucleophile.
Materials:
-
Ethyl crotonate
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After the addition is complete, add ethyl crotonate to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.[1]
Michael Addition of N-Acetyl-L-cysteine to Ethyl Crotonate
This protocol exemplifies the addition of a thiol nucleophile, relevant in the context of biological chemistry and drug development.
Materials:
-
Ethyl crotonate
-
N-acetyl-L-cysteine
-
Triethylamine
-
Ethanol
Procedure:
-
Dissolve N-acetyl-L-cysteine in ethanol in a round-bottom flask.
-
Add a catalytic amount of triethylamine to the solution.
-
To this stirred solution, add an equimolar amount of ethyl crotonate dropwise at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield the Michael adduct.[2]
Visualizing the Reaction Pathway
To illustrate the fundamental steps of the Michael addition and the structural differences between the two esters, the following diagrams are provided.
Caption: General mechanism of a Michael addition reaction.
Caption: Structural comparison of ethyl and this compound.
Conclusion
References
- 1. Phospha-Michael additions to activated internal alkenes: steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis: Poly(sec-butyl crotonate) vs. Conventional Polyacrylates
In the landscape of polymer science, particularly for applications in biomedical and optical fields, the search for materials with superior thermal stability, mechanical robustness, and specific optical properties is perpetual. While polyacrylates like Poly(methyl methacrylate) (PMMA) are widely utilized, their performance under elevated temperatures can be a limiting factor.[1] This guide provides a detailed comparison of Poly(sec-butyl crotonate) (poly(SBC)), a polycrotonate, against a range of common polyacrylates, offering insights supported by experimental data for researchers, scientists, and professionals in drug development.
Poly(alkyl crotonate)s are structural isomers of poly(alkyl methacrylate)s, with the only difference being the position of the methyl group on the polymer backbone.[1] This subtle structural change, however, imparts significant differences in their physical and mechanical properties. Poly(SBC), in particular, has emerged as a promising alternative, demonstrating a higher service temperature and unique flexibility compared to its acrylate (B77674) counterparts.[1]
Structural Distinction: Crotonate vs. Acrylate
The fundamental difference between crotonates and acrylates lies in the placement of the methyl group along the unsaturated ester monomer. In acrylates (specifically, methacrylates), the methyl group is at the α-position, whereas in crotonates, it is at the β-position.[1] This structural variance influences steric hindrance during polymerization and affects the final properties of the polymer.
Physical and Thermal Properties: A Comparative Table
One of the most significant advantages of poly(SBC) is its high glass transition temperature (Tg), which indicates a higher thermal stability and service temperature compared to many common polyacrylates.[1] This property, along with others, is summarized below.
| Property | Poly(this compound) (poly(SBC)) | Poly(methyl methacrylate) (PMMA) | Poly(ethyl acrylate) (PEA) | Poly(n-butyl acrylate) (PBA) | Poly(tert-butyl acrylate) (PtBA) |
| Glass Transition Temp. (Tg) | 145 °C (418 K)[1] | 100 - 130 °C[2][3] | -8 to -24 °C[4] | -43 to -53 °C[5][6] | 44 - 50 °C[7] |
| Density (g/cm³) | 1.087[1] | 1.17 - 1.20[8] | 1.21[9] | 1.087[10] | 0.883 (monomer)[7] |
| Refractive Index (n20/D) | 1.490[1] | 1.490[8] | 1.469[9] | 1.466[10] | N/A |
| Water Absorption (% by wt) | N/A | 0.3 - 0.4[8] | N/A | N/A | N/A |
N/A: Data not available in the searched sources.
Mechanical and Optical Performance
Beyond thermal stability, the mechanical behavior of poly(SBC) presents a unique profile. It exhibits remarkable extensibility below its glass transition temperature, a feature not commonly observed in the more brittle PMMA.[1]
| Property | Poly(this compound) (poly(SBC)) | Poly(methyl methacrylate) (PMMA) | Notes |
| Extensibility (below Tg) | Can be extended up to 1.5 times its length[1] | Brittle behavior under load[8] | Poly(SBC) shows high flexibility for a high-Tg material. |
| Optical Transmissivity | Same as PMMA[1] | ~92% (3 mm thickness)[8] | Both polymers are highly transparent, making them suitable for optical applications. |
Poly(ethyl acrylate) and Poly(butyl acrylate) are known to be soft, flexible, and often sticky polymers at room temperature due to their very low glass transition temperatures.[11][12] In contrast, poly(SBC) maintains high flexibility and a high service temperature, making it a candidate for optical materials that require both clarity and durability.[1]
Experimental Protocols
The synthesis and characterization of these polymers are crucial for understanding their properties. Below are summaries of the methodologies reported in the literature.
Synthesis of Poly(this compound) via Anionic Polymerization
Poly(SBC) is typically prepared by anionic polymerization, which allows for control over the polymer's molecular weight and distribution.[1]
1. Monomer and Reagent Purification:
-
This compound (SBC) monomer: Synthesized and purified by distillation.[1][13]
-
Solvent (THF): Purified and dried to remove moisture and other impurities that can terminate the anionic polymerization.[1]
-
Initiator (e.g., 1,1-diphenylhexyllithium - DPHL): Prepared and purified to ensure polymerization efficiency.[1]
2. Polymerization Process:
-
The reaction is conducted in a sealed glass apparatus under high vacuum (e.g., 1 x 10⁻³ Pa or lower).[1]
-
The purified SBC monomer is dissolved in THF and cooled to a low temperature (e.g., 195 to 243 K).[1]
-
The initiator solution (DPHL) is added to start the polymerization.
-
The reaction is allowed to proceed for a specified time.
3. Termination and Purification:
-
The polymerization is terminated by adding a quenching agent like methanol.[1]
-
The resulting polymer is precipitated into an excess of a non-solvent, such as methanol, to separate it from unreacted monomer and initiator residues.[1]
-
The purified poly(SBC) is then collected and dried, for instance, by freeze-drying from a benzene (B151609) solution.[1]
Characterization Techniques
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg). The analysis is typically performed at a controlled heating rate (e.g., 10 K/min). The midpoint of the slope change in the heat flow plot is taken as the Tg.[1][6]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This technique is used to determine the molecular weight (Mn and Mw) and the polydispersity index (PDI) of the polymer samples.[6][14] The analysis is performed by dissolving the polymer in a suitable solvent like THF and running it through a column against known standards.[6][14]
-
Gas Permeability: Measured using the vacuum method to assess the barrier properties of the polymer.[1]
Conclusion
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. Poly(methyl methacrylate) | 9011-14-7 [chemicalbook.com]
- 3. POLYMETHYL METHACRYLATE - Ataman Kimya [atamanchemicals.com]
- 4. Poly(ethyl acrylate) - Wikipedia [en.wikipedia.org]
- 5. Poly(butyl acrylate) - Wikipedia [en.wikipedia.org]
- 6. polymersource.ca [polymersource.ca]
- 7. jamorin.com [jamorin.com]
- 8. Poly(methyl methacrylate) - Wikipedia [en.wikipedia.org]
- 9. 9003-32-1 CAS MSDS (POLY(ETHYL ACRYLATE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. Poly(butyl acrylate) average Mw 99,000 GPC, toluene 9003-49-0 [sigmaaldrich.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. polymersource.ca [polymersource.ca]
A Comparative Guide to the Synthesis of Sec-Butyl Crotonate: Fischer Esterification vs. Enzymatic Routes
For researchers, scientists, and professionals in drug development, the synthesis of sec-butyl crotonate, a valuable ester intermediate, presents a choice between traditional chemical methods and modern biocatalytic approaches. This guide provides an in-depth, objective comparison of two primary synthesis routes: the classic acid-catalyzed Fischer esterification and the increasingly prevalent enzymatic synthesis. This analysis, supported by experimental data, aims to inform the selection of the most appropriate method based on a comprehensive cost-benefit analysis, encompassing chemical efficiency, economic viability, and environmental impact.
At a Glance: Fischer Esterification vs. Enzymatic Synthesis
| Parameter | Fischer Esterification (Sulfuric Acid Catalysis) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Immobilized Lipase (B570770) (e.g., Novozym 435) |
| Typical Yield | 85-90%[1] | Often >90% |
| Reaction Temperature | High (Reflux, ~110°C in Toluene/Benzene)[1] | Mild (Typically 40-60°C) |
| Reaction Time | ~12 hours[1] | Can range from hours to days |
| Solvent | Benzene (B151609) or Toluene (for azeotropic water removal)[1] | Organic solvents (e.g., hexane) or solvent-free |
| Byproducts | Water | Water |
| Catalyst Reusability | No | Yes (for immobilized enzymes) |
| Environmental Impact | Use of corrosive acid and hazardous solvent (benzene)[2][3][4][5] | "Green" and sustainable, biodegradable catalyst, lower energy consumption |
| Safety Concerns | Corrosive and hazardous acid, flammable and carcinogenic solvent[2][3][4][5][6][7][8][9][10] | Generally safer, with milder reagents and conditions |
Route 1: Fischer Esterification using Sulfuric Acid
Fischer esterification is a long-established and widely used method for producing esters. This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process. To achieve high yields, the equilibrium is shifted towards the product by using an excess of one reactant or by removing the water byproduct as it forms, often through azeotropic distillation.
Experimental Protocol:
Materials:
-
Crotonic Acid (3 moles, 258 g)
-
sec-Butanol (5 moles, 370 g)
-
Concentrated Sulfuric Acid (6-7 mL)
-
Benzene (300 mL)
-
10% Sodium Carbonate Solution
-
Saturated Sodium Chloride Solution
-
Anhydrous Magnesium Sulfate
-
Ether
Procedure: [1]
-
In a 2-liter round-bottomed flask, combine crotonic acid, sec-butanol, concentrated sulfuric acid, and benzene.
-
Add a few boiling chips and fit the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux for approximately 12 hours, or until no more water separates in the Dean-Stark trap (approximately 65 mL of water should be collected).
-
Cool the reaction mixture and dilute it with 200 mL of ether.
-
Wash the mixture with a 10% sodium carbonate solution until it is neutral to litmus (B1172312) paper.
-
Follow with a wash of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Distill off the solvent.
-
Fractionally distill the residue under reduced pressure to obtain pure this compound. The boiling point is 74-75°C at 30 mm Hg or 83-84°C at 45 mm Hg.
Cost-Benefit Analysis:
-
Benefits: This method is characterized by its high yield (85-90%) and the use of inexpensive and readily available starting materials and catalyst.[1]
-
Costs: The primary drawbacks are the harsh reaction conditions, including high temperatures and the use of a corrosive acid. The use of benzene as a solvent is a significant concern due to its carcinogenicity and environmental hazards.[2][3][4][5] The workup procedure is extensive, involving multiple washing and drying steps, and the catalyst is not reusable.
Route 2: Enzymatic Synthesis using Lipase
Enzymatic synthesis, a cornerstone of green chemistry, utilizes enzymes as biocatalysts. Lipases are commonly employed for esterification and transesterification reactions. These reactions are typically performed under mild conditions and are highly selective, leading to purer products with fewer byproducts. Immobilized enzymes can often be recovered and reused, which can offset their higher initial cost.
Representative Experimental Protocol (Based on similar lipase-catalyzed esterifications):
Materials:
-
Crotonic Acid (1 mole)
-
sec-Butanol (1.2 moles)
-
Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B) (typically 5-10% by weight of substrates)
-
n-Hexane (or solvent-free)
-
Molecular Sieves (optional, for water removal)
Procedure:
-
In a sealed flask, combine crotonic acid and sec-butanol. If using a solvent, dissolve the reactants in n-hexane.
-
Add the immobilized lipase to the mixture.
-
If desired, add molecular sieves to remove the water formed during the reaction.
-
Incubate the mixture in a shaking incubator or with a magnetic stirrer at a controlled temperature (e.g., 40-60°C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., gas chromatography).
-
Once the reaction reaches the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration.
-
Purify the product by removing the solvent (if used) under reduced pressure. Further purification by distillation may be performed if necessary.
Cost-Benefit Analysis:
-
Benefits: This method is environmentally friendly, employing a biodegradable catalyst and operating under mild reaction conditions, which reduces energy consumption. The high selectivity of the enzyme often leads to a purer product, simplifying the purification process. The ability to reuse the immobilized enzyme can make the process more economical in the long run.
-
Costs: The initial cost of the lipase catalyst is significantly higher than that of sulfuric acid. Reaction times can be longer than for the acid-catalyzed method. The enzyme's activity can be influenced by factors such as temperature, pH, and the presence of certain solvents.
Visualizing the Synthesis Pathways
Conclusion
The choice between Fischer esterification and enzymatic synthesis for the production of this compound is a trade-off between established, low-cost chemistry and a more sustainable, albeit initially more expensive, biocatalytic approach. For large-scale industrial production where the cost of raw materials is a primary driver, Fischer esterification remains a viable option, provided that the significant safety and environmental concerns associated with the use of strong acids and hazardous solvents are adequately managed.
For applications in the pharmaceutical and drug development sectors, where product purity, process safety, and environmental sustainability are of paramount importance, the enzymatic route presents a compelling alternative. The milder reaction conditions minimize the formation of impurities, and the elimination of harsh reagents simplifies regulatory compliance. While the upfront cost of the enzyme is higher, the potential for catalyst reuse and the reduced downstream processing costs can make it economically competitive, particularly for high-value products. As the demand for greener and more sustainable chemical processes continues to grow, the adoption of enzymatic synthesis for the production of this compound and other fine chemicals is expected to increase.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. drpress.org [drpress.org]
- 3. drpress.org [drpress.org]
- 4. nationalacademies.org [nationalacademies.org]
- 5. Chemical Safety and Health [who.int]
- 6. maccoatings.ca [maccoatings.ca]
- 7. employees.delta.edu [employees.delta.edu]
- 8. solventsandpetroleum.com [solventsandpetroleum.com]
- 9. archpdfs.lps.org [archpdfs.lps.org]
- 10. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
Benchmarking Sec-Butyl Crotonate: A Comparative Guide for Monomer Selection
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of polymer chemistry and material science, the selection of monomers is a critical decision that dictates the final properties and performance of a polymer. This guide provides an objective, data-driven comparison of sec-butyl crotonate against a range of alternative monomers, including other crotonate esters, acrylates, and methacrylates. The information presented herein is intended to assist researchers in making informed decisions for their specific applications, from drug delivery systems to advanced coatings.
Performance Overview: A Quantitative Comparison
The selection of a monomer is often a trade-off between various desirable properties. The following tables summarize key performance indicators for polymers derived from this compound and its alternatives.
Table 1: Polymerization Performance of Alkyl Crotonates via Group-Transfer Polymerization (GTP)
| Monomer | Polymer Yield (%) | Mn ( g/mol ) x 10⁴ | Mw/Mn |
| Methyl Crotonate | 45 | 4.8 | 1.25 |
| Ethyl Crotonate | 72 | 7.2 | 1.20 |
| n-Propyl Crotonate | 78 | 6.8 | 1.21 |
| n-Butyl Crotonate | 64 | 6.5 | 1.23 |
| This compound | 31 | 4.1 | 1.32 |
| iso-Butyl Crotonate | 11 | 1.2 | 1.41 |
| tert-Butyl Crotonate | 0 | - | - |
Data sourced from studies on group-transfer polymerization.[1]
Table 2: Thermal and Physical Properties of Poly(alkyl crotonates) and Poly(methyl methacrylate)
| Polymer | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Density (g/cm³) | Refractive Index (nD) |
| Poly(methyl crotonate) | 122 | 359 | - | - |
| Poly(ethyl crotonate) | 95 | 345 | - | - |
| Poly(n-propyl crotonate) | 75 | 340 | - | - |
| Poly(n-butyl crotonate) | 53 | 335 | - | - |
| Poly(this compound) | 145 | - | 1.09 | 1.48 |
| Poly(tert-butyl crotonate) | - | - | - | - |
| Poly(methyl methacrylate) | 104 | 304 | 1.19 | 1.49 |
Data for poly(alkyl crotonates) from GTP studies[1] and for poly(this compound) and poly(methyl methacrylate) from anionic polymerization studies.[2]
Table 3: Mechanical and Permeability Properties of Poly(this compound) vs. Poly(methyl methacrylate)
| Property | Poly(this compound) | Poly(methyl methacrylate) |
| Tensile Strength (kgf/cm²) | 450 | 600 |
| Tensile Elongation at Break (%) | 150 | <10 |
| Oxygen Permeability Coefficient (cm³(STP) cm cm⁻² s⁻¹ cmHg⁻¹) | 5.0 x 10⁻¹⁰ | 1.0 x 10⁻¹⁰ |
| Nitrogen Permeability Coefficient (cm³(STP) cm cm⁻² s⁻¹ cmHg⁻¹) | 1.5 x 10⁻¹⁰ | 0.2 x 10⁻¹⁰ |
Properties of polymers synthesized via anionic polymerization.[2]
In-Depth Analysis of Monomer Alternatives
Crotonate Esters: As a class, poly(alkyl crotonates) generally exhibit higher glass transition temperatures and thermal stability compared to their polymethacrylate (B1205211) counterparts.[1] This is attributed to the substitution on the polymer backbone. However, the polymerization of crotonates can be more challenging, with yields and molecular weights being sensitive to the steric bulk of the ester group. As seen in Table 1, linear alkyl crotonates like ethyl and n-propyl crotonate show higher polymerization efficiency in GTP than the branched sec-butyl and iso-butyl crotonates. tert-Butyl crotonate did not polymerize under these conditions, highlighting the significant steric hindrance.[1]
Methacrylates: Poly(methyl methacrylate) (PMMA) is a widely used amorphous polymer known for its excellent optical properties and rigidity.[2] In comparison, poly(this compound) demonstrates a significantly higher glass transition temperature (145 °C vs. 104 °C for PMMA), suggesting a higher service temperature.[2] A standout feature of poly(this compound) is its remarkably high extensibility in the glassy state, with a tensile elongation at break of 150%, a stark contrast to the brittle nature of PMMA (<10%).[2] This suggests applications where both rigidity and some degree of flexibility are required. However, the tensile strength of poly(this compound) is lower than that of PMMA.[2]
Acrylates: Poly(butyl acrylate) is a soft and flexible polymer with a very low glass transition temperature (around -54 °C). It is often used to impart flexibility and tackiness in copolymers. In contrast, poly(n-butyl methacrylate) has a glass transition temperature near room temperature (around 20 °C) and offers a balance of flexibility and hardness.[3] While direct experimental comparisons with poly(this compound) are limited, the significantly higher Tg of poly(this compound) indicates it is a much harder and more rigid material at room temperature than either poly(butyl acrylate) or poly(butyl methacrylate).
Experimental Protocols
Anionic Polymerization of this compound
This protocol is based on the methodology described by Isono et al.[2]
-
Monomer and Solvent Purification: this compound monomer and tetrahydrofuran (B95107) (THF) solvent are rigorously purified. THF is distilled from sodium mirror and then from triethylaluminium. The monomer is distilled in the presence of triethylaluminium prior to use.[2]
-
Initiator Preparation: Initiators such as n-butyllithium (n-BuLi), sec-butyllithium (B1581126) (sec-BuLi), and 1,1-diphenylhexyllithium (DPHL) are prepared and their concentrations determined by titration.[2]
-
Polymerization: The polymerization is conducted in a sealed glass apparatus under high vacuum (1 x 10⁻³ Pa or lower). The purified monomer in THF is cooled to a low temperature (e.g., 195 K) and the initiator solution is added.[2]
-
Termination and Purification: The polymerization is terminated by adding methanol. The polymer is then precipitated into an excess of methanol. The purified polymer is collected and freeze-dried from a benzene (B151609) solution.[2]
-
Characterization: Molecular weight and molecular weight distribution are determined by gel permeation chromatography (GPC). Thermal properties are analyzed using differential scanning calorimetry (DSC). Mechanical properties are measured using a tensile tester. Gas permeability is measured by the vacuum method.[2]
Group-Transfer Polymerization (GTP) of Alkyl Crotonates
This protocol is based on the methodology described by Hirabayashi et al.[1]
-
Materials: Alkyl crotonate monomers are distilled from calcium hydride. The initiator, 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS), and the catalyst, such as 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene, are used as received or purified as necessary. Dichloromethane (CH₂Cl₂) is used as the solvent.
-
Polymerization: All manipulations are performed under a dry, oxygen-free argon atmosphere using standard Schlenk techniques or in a glovebox. In a typical procedure, the monomer and initiator are dissolved in CH₂Cl₂ in a Schlenk tube. The catalyst, dissolved in CH₂Cl₂, is then added to initiate the polymerization. The reaction is typically carried out at a controlled temperature (e.g., -40 °C) for a set duration (e.g., 24 hours).[1]
-
Purification: The resulting polymer is purified by reprecipitation into a suitable non-solvent, such as hexane.[1]
-
Characterization: Polymer yield is determined gravimetrically. Molecular weight and molecular weight distribution are analyzed by size-exclusion chromatography (SEC). Thermal properties (Tg and Td5) are measured by differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), respectively.[1]
Visualizing the Mechanisms
To provide a clearer understanding of the polymerization processes discussed, the following diagrams illustrate the fundamental steps involved in anionic and group-transfer polymerization.
Caption: Anionic polymerization workflow for this compound.
References
A Comparative Analysis of Polymerization Kinetics: Sec-Butyl Crotonate Versus Other Crotonate Esters
For researchers and professionals in polymer chemistry and materials science, understanding the polymerization kinetics of different monomers is crucial for designing and optimizing synthesis processes. This guide provides a comparative analysis of the polymerization kinetics of sec-butyl crotonate against other common crotonate esters, supported by experimental data and detailed protocols.
Crotonate esters, as β-substituted α,β-unsaturated carbonyl compounds, generally exhibit lower reactivity in polymerization compared to their methacrylate (B99206) isomers due to steric hindrance from the β-methyl group. However, they are gaining interest for the synthesis of polymers with unique thermal and optical properties. This guide focuses on the anionic and group-transfer polymerization (GTP) of this compound and compares its performance with other crotonates such as ethyl crotonate, n-butyl crotonate, and isobutyl crotonate.
Comparative Polymerization Data
The following tables summarize quantitative data from various studies on the polymerization of different crotonate esters. It is important to note that direct comparison of kinetic data should be done with caution, as polymerization methods and conditions can significantly influence the results.
Anionic Polymerization of Crotonates
Anionic polymerization is a powerful method for synthesizing polymers with well-defined structures. The data below is derived from studies on the anionic polymerization of this compound.
| Monomer | Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Mw/Mn | Reference |
| This compound | 1,1-Diphenylhexyllithium | THF | -78 | 24 | 85 | 12,000 | 1.15 | [1] |
Group-Transfer Polymerization (GTP) of Crotonates
Group-transfer polymerization is another living polymerization technique that offers excellent control over the polymerization of acrylic monomers. The following data compares the GTP of various crotonate esters.
| Monomer | Initiator | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mn ( g/mol ) | Mw/Mn | Reference |
| Ethyl Crotonate | MTS | C₆F₅CHTf₂ | CH₂Cl₂ | -40 | 24 | 72 | - | 1.20 | [2] |
| n-Propyl Crotonate | MTS | C₆F₅CHTf₂ | CH₂Cl₂ | -40 | 24 | 78 | - | - | [2] |
| n-Butyl Crotonate | MTS | C₆F₅CHTf₂ | CH₂Cl₂ | -40 | 24 | 64 | - | - | [2] |
| This compound | MTS | C₆F₅CHTf₂ | CH₂Cl₂ | -40 | 24 | Low | - | - | [2] |
MTS: 1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene C₆F₅CHTf₂: 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene
Experimental Protocols
Below are detailed methodologies for the key polymerization techniques discussed.
Anionic Polymerization of this compound
This protocol is based on the work of Isono et al. (1994).[1]
1. Materials:
-
This compound (SBC) monomer, purified by distillation.
-
Tetrahydrofuran (THF) as the solvent, purified by distillation over sodium-benzophenone ketyl.
-
1,1-Diphenylhexyllithium (DPHL) as the initiator.
-
Methanol as a terminating agent.
2. Polymerization Procedure:
-
All polymerizations are carried out under high vacuum in a sealed glass apparatus to exclude moisture and oxygen.
-
The purified SBC monomer is dissolved in THF in the reaction vessel.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
The initiator, DPHL, is added to the monomer solution via a break-seal to initiate the polymerization.
-
The reaction is allowed to proceed for a specified time (e.g., 24 hours).
-
The polymerization is terminated by adding a small amount of degassed methanol.
-
The polymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol), filtered, and dried under vacuum.
3. Characterization:
-
The molecular weight (Mn) and molecular weight distribution (Mw/Mn) of the resulting poly(this compound) are determined by size exclusion chromatography (SEC).
-
The polymer structure can be confirmed by ¹H NMR spectroscopy.
Group-Transfer Polymerization (GTP) of Alkyl Crotonates
This protocol is a generalized procedure based on the study of group-transfer polymerization of various crotonates.[2]
1. Materials:
-
Alkyl crotonate monomer (e.g., ethyl crotonate, this compound), purified by distillation over calcium hydride.
-
Dichloromethane (CH₂Cl₂) as the solvent, dried and distilled.
-
1-methoxy-1-trimethylsilyloxy-2-methyl-1-propene (MTS) as the initiator.
-
An organic superacid catalyst, such as 1-[bis(trifluoromethanesulfonyl)methyl]-2,3,4,5,6-pentafluorobenzene (C₆F₅CHTf₂).
2. Polymerization Procedure:
-
All manipulations are performed under an inert atmosphere (e.g., argon) using Schlenk techniques.
-
The alkyl crotonate monomer and the initiator (MTS) are dissolved in CH₂Cl₂ in a Schlenk flask.
-
The solution is cooled to the desired reaction temperature (e.g., -40 °C).
-
A solution of the catalyst in CH₂Cl₂ is added to the monomer/initiator mixture to start the polymerization.
-
The reaction is stirred for the specified time (e.g., 24 hours) at the set temperature.
-
The polymerization is quenched, typically by exposure to air or addition of a protic solvent.
-
The polymer is purified by reprecipitation in a suitable non-solvent (e.g., hexane) and dried under vacuum.
3. Characterization:
-
Monomer conversion is determined by ¹H NMR spectroscopy of the crude reaction mixture.
-
Molecular weight (Mn) and molecular weight distribution (Mw/Mn) of the polymer are analyzed by SEC.
Visualizations
Experimental Workflow for Anionic Polymerization
Caption: Workflow for anionic polymerization of crotonates.
Logical Relationship in Group-Transfer Polymerization
Caption: Key species and steps in group-transfer polymerization.
References
Cross-Referencing sec-Butyl Crotonate Spectral Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of publicly available spectral data for sec-butyl crotonate against established databases. By presenting key spectral features and outlining standard experimental protocols, this document serves as a valuable resource for the verification and characterization of this compound in a research and development setting.
Comparison of Spectral Data
The following table summarizes the available quantitative spectral data for this compound, cross-referenced with major spectral databases. This allows for a direct comparison of key spectral features.
| Spectroscopic Technique | Parameter | Value | Database/Source |
| Mass Spectrometry (MS) | Ionization Mode | Electron Ionization (EI) | ChemicalBook[1] |
| m/z | 69 | ChemicalBook[1] | |
| Relative Intensity | 100.0 | ChemicalBook[1] | |
| m/z | 87 | ChemicalBook[1] | |
| Relative Intensity | 62.8 | ChemicalBook[1] | |
| m/z | 41 | ChemicalBook[1] | |
| Relative Intensity | 35.0 | ChemicalBook[1] | |
| m/z | 56 | ChemicalBook[1] | |
| Relative Intensity | 19.4 | ChemicalBook[1] | |
| m/z | 39 | ChemicalBook[1] | |
| Relative Intensity | 16.9 | ChemicalBook[1] | |
| ¹H NMR | Instrument | BRUKER AC-300 | PubChem[2] |
| Sample Source | Tokyo Kasei Kogyo Co., Ltd. | PubChem[2] | |
| Peak data not available in a quantitative format in the initial search. | - | ||
| ¹³C NMR | Sample Source | Tokyo Kasei Kogyo Co., Ltd. | PubChem[2] |
| Peak data not available in a quantitative format in the initial search. | - | ||
| Infrared (IR) Spectroscopy | Technique | CAPILLARY CELL: NEAT | PubChem[2] |
| Sample Source | Tokyo Kasei Kogyo Co., Ltd. | PubChem[2] | |
| Peak data not available in a quantitative format in the initial search. | - |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectral data are outlined below. These protocols are based on standard laboratory practices for the analysis of liquid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
NMR Spectrometer (e.g., Bruker AC-300 or equivalent)[2]
-
5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
This compound sample
-
Pipettes
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in the deuterated solvent directly within the NMR tube to a final volume of approximately 0.6 mL. The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Acquire the ¹³C spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum and identify the chemical shifts (ppm), multiplicities (e.g., singlet, doublet, triplet, quartet, multiplet), and coupling constants (Hz).
-
Identify the chemical shifts (ppm) of the peaks in the ¹³C spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
-
This compound sample
-
Pipette
Procedure (using salt plates):
-
Sample Preparation: Place a small drop of the neat (undiluted) liquid this compound onto one salt plate. Place the second salt plate on top and gently press to form a thin capillary film.
-
Background Spectrum: Run a background spectrum with the empty salt plates in the sample holder.
-
Sample Spectrum: Place the salt plates with the sample film into the spectrometer and acquire the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in this compound (e.g., C=O stretch of the ester, C=C stretch of the alkene, C-O stretch, and C-H stretches).
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of this compound and its fragments to confirm its molecular weight and fragmentation pattern.
Materials:
-
Mass Spectrometer with an Electron Ionization (EI) source
-
Gas Chromatograph (GC) for sample introduction (optional but common)
-
This compound sample
-
Solvent for dilution (if using GC)
Procedure (Direct Infusion EI-MS):
-
Sample Introduction: Introduce a small amount of the volatile this compound sample directly into the ion source of the mass spectrometer.
-
Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragment ions. The fragmentation pattern can provide valuable structural information.
Workflow for Cross-Referencing Spectral Data
The following diagram illustrates the logical workflow for acquiring and cross-referencing spectral data for a chemical compound like this compound.
Caption: Workflow for spectral data acquisition, processing, and cross-referencing.
References
A Comparative Guide to Titration Methods for Determining sec-Butyl Crotonate Concentration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two effective analytical methods for determining the concentration of sec-butyl crotonate: Iodine Value Titration and Gas Chromatography with Flame Ionization Detection (GC-FID). The selection of an appropriate method is critical for ensuring the quality and purity of this compound in research and development settings. This document presents a side-by-side evaluation of these techniques, supported by experimental protocols and performance data to aid in your decision-making process.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for the Iodine Value Titration and GC-FID methods for the analysis of unsaturated esters like this compound.
| Parameter | Iodine Value Titration (Wijs Method) | Gas Chromatography (GC-FID) | Acceptance Criteria |
| Specificity | Moderate (reacts with any C=C double bond) | High (separates based on volatility and column interaction) | No interference with the analyte signal. |
| Linearity (r²) | Not typically measured | ≥ 0.999[1] | r² ≥ 0.99 |
| Range | Dependent on sample weight and titrant concentration | Wide, dependent on analyte concentration[1] | Interval demonstrating precision, accuracy, and linearity. |
| Accuracy (% Recovery) | Comparable to standard methods[2] | 98.3 - 101.6%[1] | Typically within 98-102%. |
| Precision (RSD) | Repeatability: < 5% | Repeatability: < 2%; Intermediate: < 3%[1] | RSD < 2% for repeatability; RSD < 5% for intermediate precision. |
| Limit of Detection (LOD) | ~1 g I₂/100 g oil[3] | 6.76 mg/mL[4] | Method dependent |
| Limit of Quantification (LOQ) | ~3 g I₂/100 g oil[3] | 20.4 mg/mL[4] | Method dependent |
Experimental Protocols
Iodine Value Titration (Wijs Method)
This method determines the degree of unsaturation by reacting the double bonds in this compound with an excess of iodine monochloride (Wijs solution). The unreacted iodine monochloride is then determined by titration with a standard sodium thiosulfate (B1220275) solution.[2][5][6][7][8]
Materials:
-
This compound sample
-
Wijs Solution (Iodine monochloride in glacial acetic acid)
-
Carbon tetrachloride or Chloroform (solvent)
-
Potassium Iodide (KI) solution (10-15%)
-
Standardized Sodium Thiosulfate (Na₂S₂O₃) solution (0.1 N)
-
Starch indicator solution
-
Deionized water
-
Erlenmeyer flasks (250 mL) with glass stoppers
-
Burette (50 mL)
-
Pipettes
Procedure:
-
Sample Preparation: Accurately weigh an appropriate amount of the this compound sample into a 250 mL Erlenmeyer flask. The sample weight should be chosen such that there will be an excess of Wijs solution of 50-60% of the amount added.[9] Dissolve the sample in 15 mL of carbon tetrachloride or chloroform.[10]
-
Reaction: Pipette 25 mL of Wijs solution into the flask. Stopper the flask, swirl to mix, and place it in a dark place for 30 minutes to 1 hour.[5][10]
-
Blank Preparation: Prepare a blank by following the same procedure but omitting the this compound sample.[6]
-
Titration: After the reaction period, add 20 mL of 10% potassium iodide solution and 100 mL of deionized water to the flask.[7] Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution, with constant swirling, until the yellow color of the iodine has almost disappeared.
-
Endpoint Determination: Add a few drops of starch indicator solution. A blue color will appear. Continue the titration dropwise until the blue color is completely discharged.[7]
-
Calculation: The Iodine Value is calculated using the following formula: Iodine Value = ((B - S) * N * 12.69) / W Where:
-
B = volume of sodium thiosulfate solution used for the blank (mL)
-
S = volume of sodium thiosulfate solution used for the sample (mL)
-
N = normality of the sodium thiosulfate solution
-
12.69 = atomic weight of iodine / 10
-
W = weight of the sample (g)
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method separates this compound from other components in a sample based on its volatility and interaction with a stationary phase in a capillary column. The concentration is then quantified using a flame ionization detector.[4][11]
Materials and Equipment:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Capillary GC column (e.g., nonpolar VF-1ms or similar)[4]
-
Helium or Nitrogen (carrier gas)
-
Hydrogen and Air (for FID)
-
This compound standard of known purity
-
Solvent (e.g., heptane)
-
Volumetric flasks and syringes
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., heptane) at known concentrations.
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in a known volume of the solvent.
-
GC-FID Conditions (Example): [4][11]
-
Injector Temperature: 240 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 70°C for 2 min, then ramp at 5°C/min to 240°C and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 80:1[4]
-
-
Analysis: Inject the standard solutions and the sample solution into the gas chromatograph.
-
Quantification: Identify the peak corresponding to this compound based on its retention time. Create a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Method Comparison and Recommendations
-
Iodine Value Titration is a classical, cost-effective method that is well-suited for determining the total unsaturation in a sample. However, it is not specific to this compound and will react with any other unsaturated compounds present. This method is also more labor-intensive and involves the use of hazardous reagents.[3]
-
Gas Chromatography (GC-FID) offers high specificity and sensitivity, allowing for the separation and quantification of this compound even in the presence of other compounds. It is a more modern and automated technique, providing higher throughput. While the initial instrument cost is higher, it can be more cost-effective for a large number of samples in the long run.
Recommendation: For routine quality control and accurate determination of this compound concentration, especially in complex mixtures, GC-FID is the recommended method due to its superior specificity, accuracy, and precision. The Iodine Value Titration can be a useful, lower-cost alternative for preliminary assessments of total unsaturation or in laboratories where GC instrumentation is not available.
Visualizations
Caption: Workflow for Iodine Value Titration.
Caption: Comparison of Titration vs. GC-FID.
References
- 1. benchchem.com [benchchem.com]
- 2. cdrfoodlab.com [cdrfoodlab.com]
- 3. Rapid Iodine Value Estimation Using a Handheld Raman Spectrometer for On-Site, Reagent-Free Authentication of Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. mantech-inc.com [mantech-inc.com]
- 6. xylemanalytics.com [xylemanalytics.com]
- 7. Wijs, Potassium Iodate, and AOCS Official Method to Determine the Iodine Value (IV) of Fat and Oil – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. Iodine value - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Iodine value - WaxPedia [waxpedia.org]
- 11. researchgate.net [researchgate.net]
Inter-laboratory Comparison of Sec-Butyl Crotonate Analysis: A Guide for Researchers
This guide provides a comparative overview of analytical methodologies for the determination of sec-butyl crotonate in various matrices. The content is intended for researchers, scientists, and professionals in drug development seeking to establish robust and reproducible analytical protocols. This document outlines standardized experimental procedures for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and presents hypothetical inter-laboratory comparison data to illustrate expected method performance and variability.
Introduction to this compound Analysis
This compound (CAS No: 10371-45-6) is an organic ester used in various industrial applications.[1] Accurate and precise quantification is crucial for quality control, purity assessment, and stability studies. Gas chromatography and high-performance liquid chromatography are common analytical techniques for this purpose. An inter-laboratory comparison is essential to assess the reproducibility and reliability of analytical methods across different laboratories, ensuring data consistency. While no formal inter-laboratory studies have been published specifically for this compound, this guide draws upon established methodologies for similar volatile organic esters and data from round-robin tests on comparable analytes to provide a framework for such a comparison.
Analytical Methodologies
Two primary analytical techniques are presented for the analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
Gas chromatography is a highly sensitive method for the analysis of volatile compounds like esters.[2] ASTM D3545 provides a standard test method for the determination of purity in acetate (B1210297) esters by GC, which can be adapted for this compound.[3][4]
HPLC is a versatile technique suitable for the analysis of a wide range of organic compounds. A reverse-phase method is proposed here, which is common for the separation of moderately nonpolar compounds.
Experimental Protocols
Detailed methodologies for both GC-FID and RP-HPLC analysis are provided below.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: DB-624 capillary column (30m length, 0.53mm diameter, 1.0µm film thickness) or equivalent.
-
Injector: Split/splitless injector.
-
Carrier Gas: Nitrogen or Helium.
Chromatographic Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold at 220°C for 5 minutes.
-
-
Carrier Gas Flow Rate: 2.0 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard (>99% purity) and dissolve in a 100 mL volumetric flask with methanol (B129727).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with methanol to fall within the calibration range.
-
Internal Standard: If used, prepare a stock solution of an appropriate internal standard (e.g., n-butyl acetate) and add a constant concentration to all standards and samples.
Instrumentation:
-
HPLC System: Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: C18 stationary phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Detector: UV-Vis Detector.
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard (>99% purity) and dissolve in a 100 mL volumetric flask with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range.
-
Filtration: Prior to injection, filter all samples and standard solutions through a 0.45 µm syringe filter to remove particulate matter.
Inter-laboratory Comparison Data
The following tables summarize hypothetical data from a simulated inter-laboratory study involving ten participating laboratories. The data is representative of typical performance characteristics observed in round-robin tests for the analysis of volatile organic compounds.[5][6][7]
Table 1: Comparison of Method Performance Parameters
| Parameter | GC-FID | RP-HPLC |
| Limit of Detection (LOD) | 0.5 µg/mL | 1.0 µg/mL |
| Limit of Quantification (LOQ) | 1.5 µg/mL | 3.0 µg/mL |
| Linearity (R²) | >0.998 | >0.997 |
| Intra-day Precision (%RSD) | < 2% | < 3% |
| Inter-day Precision (%RSD) | < 4% | < 5% |
Table 2: Results of Hypothetical Inter-laboratory Study on a 50 µg/mL Standard
| Laboratory | GC-FID Reported Value (µg/mL) | GC-FID Z-Score | RP-HPLC Reported Value (µg/mL) | RP-HPLC Z-Score |
| Lab 1 | 51.2 | 0.45 | 52.5 | 0.88 |
| Lab 2 | 48.9 | -0.41 | 47.8 | -0.77 |
| Lab 3 | 50.5 | 0.19 | 50.1 | 0.04 |
| Lab 4 | 53.1 | 1.17 | 54.2 | 1.48 |
| Lab 5 | 47.5 | -0.95 | 46.5 | -1.23 |
| Lab 6 | 49.8 | -0.08 | 49.2 | -0.28 |
| Lab 7 | 52.0 | 0.76 | 51.8 | 0.63 |
| Lab 8 | 48.2 | -0.68 | 48.5 | -0.52 |
| Lab 9 | 50.9 | 0.34 | 50.8 | 0.29 |
| Lab 10 | 49.5 | -0.19 | 48.9 | -0.40 |
| Consensus Mean | 50.16 | 50.03 | ||
| Standard Deviation | 1.88 | 2.46 | ||
| Relative Standard Deviation (%RSD) | 3.75% | 4.92% |
Z-scores are calculated based on the consensus mean and standard deviation of the reported values. A Z-score between -2 and 2 is generally considered satisfactory.
Workflow and Process Diagrams
The following diagrams illustrate the workflow for the inter-laboratory comparison and the analytical process for GC-FID.
Conclusion
This guide presents standardized and robust analytical methods for the quantification of this compound using GC-FID and RP-HPLC. The hypothetical inter-laboratory comparison data highlights the expected performance and variability of these methods. Adherence to standardized protocols is critical for achieving reproducible and comparable results across different laboratories. The provided workflows offer a clear visual representation of the processes involved in conducting an inter-laboratory study and routine sample analysis.
References
- 1. This compound | C8H14O2 | CID 5366041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reproducibility and Repeatability in Calibration for Gas Chromatography in Fusel and Esters Analysis [prcr.cobimet.org]
- 3. store.astm.org [store.astm.org]
- 4. kelid1.ir [kelid1.ir]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. Volatile organic compounds from building products-Results from six round robin tests with emission test chambers conducted between 2008 and 2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. berkeleyanalytical.com [berkeleyanalytical.com]
Safety Operating Guide
sec-Butyl Crotonate proper disposal procedures
Proper disposal of sec-Butyl Crotonate is crucial for maintaining laboratory safety and ensuring environmental protection. As a flammable organic compound, it requires specific handling and disposal procedures to mitigate risks. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage this compound waste safely and in accordance with regulations.
Immediate Safety and Handling
Before beginning any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a controlled environment.
-
Ventilation : Always handle the chemical in a well-ventilated area or under a chemical fume hood to minimize the inhalation of vapors.[1]
-
Personal Protective Equipment (PPE) : Wear protective gloves, chemical-resistant clothing, and eye/face protection.[1][2]
-
Ignition Sources : Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][2] It is a flammable liquid and vapor.[2][3] Use non-sparking tools and take precautionary measures against static discharge.[1][2]
Waste Classification and Segregation
Proper disposal begins with correct waste stream identification. This compound is classified as a flammable, non-halogenated organic waste. It is essential to segregate this waste from other chemical waste types, such as halogenated solvents, aqueous waste, and solids, to ensure proper final disposal, which is typically incineration.[4][5] Do not mix with other waste.
Step-by-Step Disposal Protocol
1. Waste Collection
-
Collect liquid this compound waste in a designated, properly labeled, and sealable container.[1]
-
The container should be made of a chemically resistant material and kept tightly closed when not in use.[2][5]
-
Label the container clearly as "Hazardous Waste: this compound, Flammable Liquid."
2. Managing Spills
-
Prevent any spilled material from entering drains or sewer systems.[1]
-
For small liquid quantities (<50mL) : Absorb the spill onto a paper towel and allow the solvent to evaporate completely in a fume hood.[6] Once dry, the paper towel can be disposed of as normal trash.[6]
-
For larger liquid quantities (>50mL) : Absorb the spill using an inert material like vermiculite, perlite, or cat litter.[6] Collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[1][6]
3. Storage Pending Disposal
-
Store waste containers in a cool, well-ventilated area designated for hazardous waste.[1][2]
-
Ensure the storage area is away from heat and all sources of ignition.[5]
-
Do not store more than 10 gallons of hazardous waste in your laboratory. Schedule regular pick-ups to minimize storage volume.[5]
4. Final Disposal
-
The primary and recommended method for the final disposal of this compound is through a licensed and approved hazardous waste disposal facility.[2]
-
The material can be disposed of by controlled incineration with flue gas scrubbing.[1]
-
Arrange for collection by a licensed waste disposal contractor.[6][7]
5. Empty Container Decontamination
-
Do not reuse empty containers. Handle uncleaned containers as you would the product itself.
-
Containers can be triply rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[1] The rinsate should be collected and disposed of as hazardous waste.
-
After triple rinsing, the container can be offered for recycling or reconditioning.[1] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill or via controlled incineration, where permissible.[1]
Data and Classification Summary
The following table summarizes the key classification and safety information for this compound.
| Property | Data | Citation(s) |
| GHS Hazard Class | Flammable Liquid, Category 3 | [2][3] |
| GHS Pictogram | Flame | [2] |
| Hazard Statement | H226: Flammable liquid and vapour | [1][2][3] |
| UN Number | UN3272 (Recommended for Esters, N.O.S.) | [1] |
| Transport Hazard Class | 3 | [1] |
| Packing Group | II | [1] |
Disposal Workflow Diagram
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. This compound | C8H14O2 | CID 5366041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
